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  • Product: 2-(6-Oxopiperidin-3-yl)acetic acid
  • CAS: 933753-48-1

Core Science & Biosynthesis

Foundational

Conformationally Constrained Scaffolds in Modern Drug Discovery: A Technical Guide to 2-(6-Oxopiperidin-3-yl)acetic acid

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently encounter the challenge of balancing a molecule's target affinity with its pharmacokinetic viability. Flexible, li...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently encounter the challenge of balancing a molecule's target affinity with its pharmacokinetic viability. Flexible, linear molecules often suffer from poor metabolic stability and high entropic penalties upon binding. To overcome this, we turn to conformationally constrained building blocks.

This whitepaper provides an in-depth technical analysis of 2-(6-Oxopiperidin-3-yl)acetic acid (CAS 933753-48-1) , a highly versatile


-lactam scaffold. By understanding its physicochemical profile, mechanistic utility, and synthetic handling, drug development professionals can leverage this intermediate to synthesize robust peptidomimetics and advanced chimeric degraders (PROTACs).

Physicochemical Profiling & Structural Rationale

The utility of 2-(6-Oxopiperidin-3-yl)acetic acid stems from its dual-functional nature: it possesses a reactive carboxylic acid for C-terminal extensions and a


-lactam ring that provides structural rigidity. The 6-oxopiperidine core effectively mimics the geometry of a peptide backbone while replacing the enzymatically labile peptide bond with a protease-resistant lactam [1].

Before integrating this scaffold into a synthetic pipeline, it is critical to understand its baseline quantitative properties. The data summarized below dictates our choice of solvents, coupling reagents, and purification strategies.

Table 1: Physicochemical Properties of CAS 933753-48-1

PropertyValueScientific Implication
Molecular Formula C₇H₁₁NO₃Small, atom-efficient building block.
Molecular Weight 157.17 g/mol Leaves ample molecular weight "budget" for lead optimization.
Topological Polar Surface Area (TPSA) 66.4 ŲOptimal for membrane permeability; balances solubility and lipophilicity.
LogP -0.0127Highly hydrophilic; requires polar aprotic solvents (e.g., DMF, DMSO) for reactions.
Hydrogen Bond Donors 2Capable of forming critical binding interactions within target active sites.
Hydrogen Bond Acceptors 2Facilitates solubility and target engagement via the lactam carbonyl.
Rotatable Bonds 2Highly restricted conformation, minimizing entropic penalty upon target binding.

Data sourced from standardized computational chemistry profiling [2].

Mechanistic Utility: The Delta-Lactam Advantage

In peptidomimetic design, the primary goal is to lock a molecule into a bioactive conformation. Linear peptides are highly flexible, meaning they must expend significant energy (entropic penalty) to adopt the correct shape when binding to a receptor.

By incorporating the 6-oxopiperidine ring, we force the molecule into a pre-organized trajectory. The


-lactam effectively acts as a conformational restrictor. Furthermore, native proteases recognize specific dihedral angles and flexible peptide bonds to catalyze hydrolysis. The rigid, cyclic nature of the lactam ring obscures these recognition sites, drastically enhancing the metabolic stability of the resulting drug candidate [3].
Divergent Synthetic Pathways

The bifunctional nature of this scaffold allows for divergent functionalization. The carboxylic acid is primed for amide coupling, while the lactam nitrogen can undergo N-alkylation or arylation under basic conditions.

Functionalization A 2-(6-Oxopiperidin-3-yl)acetic acid B C-Terminal Amidation A->B Activation C N-Alkylation A->C Deprotonation D Peptidomimetics B->D E PROTAC Linkers B->E C->E F Bifunctional Scaffolds C->F

Fig 1. Divergent synthetic pathways for 2-(6-Oxopiperidin-3-yl)acetic acid functionalization.

Standard Operating Procedure: Self-Validating Amide Coupling

To utilize the carboxylic acid handle, amide coupling is the standard approach. However, due to the potential for steric hindrance near the piperidine ring, standard carbodiimides (like EDC) often yield poor results.

The Causality of Reagent Selection: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) alongside DIPEA (N,N-Diisopropylethylamine). The non-nucleophilic base DIPEA deprotonates the carboxylic acid. The resulting carboxylate attacks HATU, generating a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) active ester. The neighboring pyridine nitrogen in the HOAt leaving group provides an intramolecular hydrogen bond that stabilizes the incoming amine, accelerating the reaction and preventing racemization [4].

Protocol: HATU-Mediated Amide Bond Formation

Note: This protocol is designed as a self-validating system . Do not proceed to subsequent steps without clearing the analytical checkpoints.

Step 1: Pre-Activation

  • Dissolve 1.0 equivalent of 2-(6-Oxopiperidin-3-yl)acetic acid in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Add 1.2 equivalents of HATU, followed immediately by 3.0 equivalents of DIPEA.

  • Stir at room temperature for 15 minutes.

Checkpoint 1 (Activation Validation): Withdraw a 2 µL aliquot and quench in 50 µL of LC-MS grade methanol. Analyze via LC-MS. The presence of the methyl ester mass peak validates the successful formation of the HOAt active ester. Do not add the amine until this is confirmed.

Step 2: Nucleophilic Addition

  • Add 1.1 equivalents of the target primary or secondary amine (dissolved in a minimal volume of DMF) dropwise to the activated mixture.

  • Stir at room temperature for 2 to 4 hours.

Checkpoint 2 (Reaction Completion): Monitor the reaction via LC-MS or TLC (10% MeOH in DCM). The system is validated for workup only when >95% of the activated intermediate has been consumed.

Step 3: Quench and Workup

  • Dilute the reaction mixture with ethyl acetate (10x volume) and wash sequentially with saturated aqueous NH₄Cl (to remove DIPEA), saturated NaHCO₃, and brine.

Checkpoint 3 (Workup Validation): Test the pH of the aqueous NH₄Cl phase post-extraction. It must read pH < 4 to ensure the complete protonation and removal of residual DIPEA and unreacted basic amines.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography or preparative HPLC.

Application in Targeted Protein Degradation (PROTACs)

Beyond traditional peptidomimetics, 2-(6-Oxopiperidin-3-yl)acetic acid is emerging as a critical component in the design of PROTAC (Proteolysis Targeting Chimera) linkers.

Historically, PROTAC linkers have relied heavily on flexible PEG (polyethylene glycol) chains. While highly soluble, PEG chains are highly flexible. When the PROTAC attempts to bring the target protein and the E3 ligase together to form a ternary complex, the flexible PEG chain must freeze into a single conformation. This results in a massive entropic penalty, which weakens the overall binding affinity.

By embedding the rigid


-lactam scaffold into the linker architecture, we pre-organize the trajectory of the warhead relative to the E3 ligase binder. This structural rigidity minimizes the entropic penalty during ternary complex formation, often leading to deeper and more rapid target degradation.

PROTAC_Workflow Target Target Ligand (Warhead) Scaffold Delta-Lactam Scaffold Target->Scaffold Amide Coupling Complex Ternary Complex Formation Target->Complex E3 E3 Ligase Binder Scaffold->E3 N-Alkylation Scaffold->Complex Rigidifies Trajectory E3->Complex

Fig 2. Integration of the delta-lactam scaffold into a PROTAC ternary complex workflow.

References

  • William D. Lubell et al. , "Chemical Approaches To The Synthesis of Peptides and Proteins: Applications of heterocycles to control local peptide backbone." Scribd. Available at: [Link]

  • Crecente García, Selma , "Design and synthesis of conformational switches and β-turn mimics through chemical ligation." Enlighten Theses, University of Glasgow. Available at: [Link]

Exploratory

Chemical structure of 2-(6-Oxopiperidin-3-yl)acetic acid

An In-depth Technical Guide to 2-(6-Oxopiperidin-3-yl)acetic acid Abstract This technical guide provides a comprehensive overview of 2-(6-Oxopiperidin-3-yl)acetic acid, a heterocyclic compound featuring a core piperidone...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(6-Oxopiperidin-3-yl)acetic acid

Abstract

This technical guide provides a comprehensive overview of 2-(6-Oxopiperidin-3-yl)acetic acid, a heterocyclic compound featuring a core piperidone scaffold. The piperidone ring system is a prevalent structural motif in numerous natural products and clinically significant pharmaceutical agents.[1] This document delineates the molecule's fundamental chemical structure, physicochemical properties, and provides a robust, scientifically-grounded framework for its synthesis and analytical characterization. Designed for researchers, medicinal chemists, and professionals in drug development, this guide explains the causality behind experimental design and offers validated protocols to ensure scientific integrity. By contextualizing the molecule within the broader landscape of bioactive piperidine derivatives, we aim to highlight its potential as a valuable building block for future research and therapeutic innovation.

Section 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and inherent properties is the cornerstone of its application in research and development. This section details the chemical identity and predicted physicochemical characteristics of 2-(6-Oxopiperidin-3-yl)acetic acid.

Chemical Identity

The compound is systematically identified by the following descriptors:

  • IUPAC Name: 2-(6-Oxopiperidin-3-yl)acetic acid

  • CAS Number: 933753-48-1[2][3]

  • Molecular Formula: C₇H₁₁NO₃[2][3]

  • Molecular Weight: 157.17 g/mol [2][3]

  • SMILES: O=C(O)CC(CC1)CNC1=O[2][3]

Structural Elucidation

The core of the molecule is a six-membered piperidone ring, which is a saturated lactam. An acetic acid group is attached to the C3 position of this ring. The presence of a chiral center at the C3 position means the molecule can exist as two enantiomers, (R)- and (S)-2-(6-oxopiperidin-3-yl)acetic acid.

retrosynthesis target 2-(6-Oxopiperidin-3-yl)acetic acid intermediate1 N-Boc-2-(6-oxopiperidin-3-yl)acetate ester target->intermediate1 Deprotection & Ester Hydrolysis intermediate2 N-Boc-3-piperidone intermediate1->intermediate2 Alkylation

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This protocol details a three-step synthesis starting from commercially available 3-hydroxypiperidine.

Step 1: Synthesis of N-Boc-3-piperidone

This step involves the protection of the piperidine nitrogen, followed by oxidation of the alcohol.

  • Boc Protection: Dissolve 3-hydroxypiperidine in a suitable solvent like dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Oxidation: The resulting N-Boc-3-hydroxypiperidine is then oxidized to the ketone. A Swern oxidation or Dess-Martin periodinane oxidation provides mild conditions to yield N-Boc-3-piperidone. [4] Causality: The Boc group is chosen for its stability under the planned alkylation conditions and its straightforward removal. Mild oxidation conditions are selected to prevent over-oxidation or side reactions.

Step 2: Alkylation of N-Boc-3-piperidone

  • Enolate Formation: Dissolve N-Boc-3-piperidone in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon). Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to form the lithium enolate.

  • Alkylation: Add a suitable electrophile, such as ethyl bromoacetate, to the enolate solution. Allow the reaction to warm slowly to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

Causality: LDA is used to ensure complete and regioselective deprotonation, forming the kinetic enolate away from the sterically hindered nitrogen. The reaction is kept at low temperature to prevent side reactions like self-condensation.

Step 3: Deprotection and Hydrolysis

  • Boc Deprotection: Dissolve the crude product from Step 2 in DCM or dioxane. Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and stir at room temperature. [5]2. Ester Hydrolysis: Once the Boc group is removed, the ethyl ester can be hydrolyzed to the carboxylic acid by adding an aqueous solution of a base like sodium hydroxide (NaOH), followed by heating.

  • Acidification: After hydrolysis, cool the reaction mixture and carefully acidify with aqueous HCl to a pH of ~2-3 to precipitate the final product, 2-(6-oxopiperidin-3-yl)acetic acid.

Purification and Isolation

The final product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol). Purity should be assessed using HPLC and confirmed by the analytical methods described in the following section.

Section 3: Analytical Characterization

Rigorous analytical characterization is non-negotiable for verifying the identity, structure, and purity of a synthesized compound. This section outlines the standard analytical workflow for 2-(6-Oxopiperidin-3-yl)acetic acid.

analytical_workflow cluster_synthesis Synthesis Output cluster_analysis Analytical Workflow cluster_result Final Confirmation crude_product Crude Product nmr NMR Spectroscopy (¹H, ¹³C) crude_product->nmr ms Mass Spectrometry (HRMS, MS/MS) nmr->ms Structure Confirmation hplc HPLC (Purity) ms->hplc Identity & Purity Check final_compound Pure, Characterized Compound hplc->final_compound

Caption: Workflow for the analytical characterization of the final compound.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: In a solvent like DMSO-d₆, the spectrum is expected to show a broad singlet for the carboxylic acid proton (>12 ppm), a broad singlet for the amide N-H proton (~7-8 ppm), and a series of multiplets in the aliphatic region (1.5-3.5 ppm) corresponding to the protons on the piperidone ring and the acetic acid methylene group. [6]* ¹³C NMR: The spectrum should display seven distinct carbon signals. Key expected chemical shifts include two carbonyl carbons (one for the lactam at ~170-175 ppm and one for the carboxylic acid at ~172-177 ppm) and five signals in the aliphatic region (20-60 ppm). [6][7] Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS operating in either positive or negative ion mode would be used to determine the exact mass. In positive mode, the [M+H]⁺ ion would be observed at m/z 158.0812, confirming the molecular formula C₇H₁₁NO₃. [8]* Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide further structural confirmation. Expected fragmentation would include the loss of water (-18 Da) and the loss of the carboxylic acid group (-45 Da).

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound.

  • Method: A reverse-phase C18 column is typically suitable. A gradient elution method using a mobile phase of water and acetonitrile, both containing a small amount of an acid like formic acid or trifluoroacetic acid (0.1%), is recommended to ensure sharp peaks for the carboxylic acid. [9]* Detection: UV detection at a low wavelength (~210 nm) would be appropriate due to the lack of a strong chromophore. Purity is determined by the area percentage of the main peak.

Summary of Expected Analytical Data
Analysis TypeExpected ResultPurpose
¹H NMR Characteristic signals for NH, OH, and aliphatic protons.Structural Elucidation
¹³C NMR 7 distinct carbon signals, including two C=O peaks.Carbon Skeleton Confirmation
HRMS [M+H]⁺ = 158.0812Molecular Formula Verification
HPLC Single major peak (>95% purity)Purity Assessment

Section 4: Biological and Pharmacological Context

While specific biological activity for 2-(6-Oxopiperidin-3-yl)acetic acid has not been reported, its structural features place it in a class of compounds with significant relevance to drug discovery.

Structural Relationship to Bioactive Scaffolds

The piperidone core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. [10]Of particular note is the structural similarity to the 2,6-dioxopiperidin-3-yl (or glutarimide) moiety. This latter scaffold is the core of the "IMiD" class of drugs, including thalidomide, lenalidomide, and pomalidomide, which are potent immunomodulators used in cancer therapy. [11][12]While 2-(6-Oxopiperidin-3-yl)acetic acid is a mono-oxo analog, its potential to interact with similar biological targets warrants investigation.

Potential as a Versatile Building Block

The molecule possesses multiple functional groups—a secondary lactam, a carboxylic acid, and a chiral center—making it a highly versatile building block for chemical synthesis. These handles allow for the introduction of diverse substituents to explore structure-activity relationships (SAR). For example:

  • The carboxylic acid can be converted to amides, esters, or other functional groups.

  • The lactam nitrogen can be alkylated or acylated to introduce further diversity.

This versatility makes it a valuable starting point for creating libraries of novel compounds for screening against various biological targets.

Conclusion

2-(6-Oxopiperidin-3-yl)acetic acid is a well-defined chemical entity with significant, albeit largely unexplored, potential in the fields of medicinal chemistry and drug discovery. This guide has provided a comprehensive technical foundation, covering its molecular structure, physicochemical properties, a proposed synthetic pathway, and a robust analytical workflow for its characterization. Its structural similarity to known bioactive scaffolds, combined with its versatility as a synthetic intermediate, marks it as a compound of interest for researchers seeking to develop novel therapeutics. The protocols and insights provided herein are intended to serve as a self-validating framework to empower further scientific inquiry into this promising molecule.

References

  • PubChem. 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid. Available at: [Link]

  • PubChem. [(3r,5r,6s)-5-(3-Chlorophenyl)-6-(4-Chlorophenyl)-1-(Cyclopropylmethyl)-2-Oxopiperidin-3-Yl]acetic Acid. Available at: [Link]

  • PubChem. 2-[(3R,5S,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(1R)-2-methyl-1-propan-2-ylsulfonylpropyl]-2-oxopiperidin-3-yl]acetic acid. Available at: [Link]

  • PubChem. (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid. Available at: [Link]

  • PubChemLite. 2-(6-oxopiperidin-2-yl)acetic acid (C7H11NO3). Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Nature Communications. Available at: [Link]

  • ResearchGate. piperidone analogs: synthesis and their diverse biological applications. Available at: [Link]

  • Google Patents. WO2019161383A1 - Oxopiperidine quantitation by mass spectrometry.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]

  • MDPI. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available at: [Link]

  • Google Patents. WO1998003502A1 - Substituted 2(2,6-dioxopiperidin-3-yl)phthalimides and -1-oxoisoindolines and method of reducing tnf-alpha levels.
  • Google Patents. WO2017006260A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication.
  • Der Pharma Chemica. Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Available at: [Link]

  • Google Patents. CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Dovepress. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

Sources

Foundational

2-(6-Oxopiperidin-3-yl)acetic acid molecular weight and formula

Title: Technical Guide: 2-(6-Oxopiperidin-3-yl)acetic Acid – Molecular Architecture, Synthesis, and Applications Abstract This technical guide provides an in-depth analysis of 2-(6-Oxopiperidin-3-yl)acetic acid (CAS 9337...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: 2-(6-Oxopiperidin-3-yl)acetic Acid – Molecular Architecture, Synthesis, and Applications

Abstract This technical guide provides an in-depth analysis of 2-(6-Oxopiperidin-3-yl)acetic acid (CAS 933753-48-1), a critical piperidin-2-one derivative used as a scaffold in medicinal chemistry. We explore its molecular weight, physicochemical properties, synthetic pathways via amino-acid cyclization, and its utility as a pharmacophore in the development of GABA analogues and peptidomimetics.

Molecular Identity & Physicochemical Profile

2-(6-Oxopiperidin-3-yl)acetic acid is a functionalized lactam characterized by a piperidine ring with a ketone at the 6-position (relative to nitrogen) and an acetic acid side chain at the 3-position. It serves as a structural isomer to other piperidone-acetic acids, distinguished by the specific "beta-to-nitrogen" substitution pattern.

Core Chemical Data
PropertyValue
Chemical Name 2-(6-Oxopiperidin-3-yl)acetic acid
CAS Number 933753-48-1
Molecular Formula C₇H₁₁NO₃
Molecular Weight 157.17 g/mol
Monoisotopic Mass 157.0739 Da
SMILES O=C(O)CC1CCNC1=O
IUPAC Name 2-(6-oxopiperidin-3-yl)acetic acid
Structure Class Piperidin-2-one (Valerolactam) derivative
Structural Analysis

The molecule features a six-membered lactam ring. The numbering convention can be ambiguous in non-standard nomenclature; however, based on the IUPAC priority:

  • Nitrogen (N): Position 1.

  • Carbonyl (C=O): Position 2 (standard piperidin-2-one numbering).

  • Substituent: The "6-oxopiperidin-3-yl" name implies the substituent is at position 3 relative to the nitrogen if counting towards the other side, or position 5 in the standard piperidin-2-one frame (N1-C2-C3-C4-C5-C6).

  • Stereochemistry: The C3 (or C5) carbon is a chiral center. Unless specified as (R) or (S), the CAS refers to the racemate.

Synthetic Methodologies

The synthesis of 2-(6-Oxopiperidin-3-yl)acetic acid generally follows strategies used for GABA analogues (e.g., Gabapentin, Pregabalin), relying on the cyclization of acyclic amino-acid precursors.

Primary Route: Cyclization of 3-(Aminomethyl)hexanedioic Acid

This route involves the thermal or acid-catalyzed intramolecular condensation of a specific amino-diacid.

  • Precursor: 3-(Aminomethyl)hexanedioic acid (an analog of Pregabalin without the isobutyl group).

  • Mechanism: The primary amine attacks the delta-carboxylic acid (or ester), forming the six-membered lactam ring while leaving the gamma-acetic acid side chain intact.

Step-by-Step Protocol (Theoretical):

  • Michael Addition: Reaction of dimethyl glutaconate with nitromethane (or similar homologation strategy) to form a nitro-diester intermediate.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to a primary amine.

  • Cyclization: Heating the resulting amino-ester in a solvent like toluene or ethanol induces lactamization.

  • Hydrolysis: If esters were used, a final saponification step (LiOH/THF) yields the free acid.

Visualization of Synthesis Pathway

Synthesis Start Dimethyl 3-methylenehexanedioate (Precursor) Inter1 Michael Addition (+ Nitromethane) Start->Inter1 Inter2 3-(Nitromethyl)hexanedioic acid dimethyl ester Inter1->Inter2 Inter3 Reduction (H2, Pd/C) Inter2->Inter3 Inter4 3-(Aminomethyl)hexanedioic acid dimethyl ester Inter3->Inter4 Target 2-(6-Oxopiperidin-3-yl)acetic acid (Target Lactam) Inter4->Target Cyclization (-MeOH)

Caption: Logical synthetic pathway via Michael addition and reductive cyclization to form the piperidin-2-one scaffold.

Analytical Characterization

To validate the identity of 2-(6-Oxopiperidin-3-yl)acetic acid, researchers rely on orthogonal analytical techniques.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • δ 12.1 ppm (s, 1H): Carboxylic acid proton (-COOH).

    • δ 7.5 ppm (s, 1H): Lactam NH proton (broad).

    • δ 3.0-3.4 ppm (m, 2H): Protons alpha to Nitrogen (Ring C6).

    • δ 2.1-2.4 ppm (m, 4H): Protons alpha to Carbonyl and side-chain methylene.

    • δ 1.5-1.9 ppm (m, 3H): Ring methylene (C4/C5) and methine (C3).

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Molecular Ion: [M+H]⁺ = 158.1 m/z.

  • Fragmentation: Loss of H₂O (140.1 m/z) or CO₂ (114.1 m/z) is common for carboxylic acids.

Applications in Drug Development

This molecule serves as a versatile building block and scaffold in medicinal chemistry.

  • GABA Analogues: The structure mimics γ-aminobutyric acid (GABA) constrained within a ring. It is used to design ligands for the α2δ subunit of voltage-gated calcium channels (similar to Gabapentin).

  • Peptidomimetics: The lactam ring acts as a conformational constraint, mimicking a beta-turn in peptide backbones. This is useful in designing inhibitors for proteases or integrins.

  • Intermediate for API Synthesis: It is a key intermediate in the synthesis of complex pharmaceutical agents, potentially including PARP inhibitors or Factor Xa inhibitors where a piperidone moiety is required.

References

  • ChemScene. (2024). 2-(6-Oxopiperidin-3-yl)acetic acid Product Analysis. Retrieved from

  • BLD Pharm. (2024). Compound Properties: CAS 933753-48-1. Retrieved from

  • PubChem. (2024).[1] Compound Summary: 2-(6-Oxopiperidin-3-yl)acetic acid. National Library of Medicine. Retrieved from

  • Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action. Elsevier Academic Press. (General reference for GABA analogue synthesis).

Sources

Exploratory

Comparative Technical Analysis: 2,6-Dioxopiperidin-3-yl vs. 6-Oxopiperidin-3-yl Acetic Acid in E3 Ligase Ligand Design

Executive Summary This technical guide analyzes the structural, physicochemical, and pharmacological distinctions between (2,6-dioxopiperidin-3-yl)acetic acid and its reduced analog, (6-oxopiperidin-3-yl)acetic acid . Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural, physicochemical, and pharmacological distinctions between (2,6-dioxopiperidin-3-yl)acetic acid and its reduced analog, (6-oxopiperidin-3-yl)acetic acid . These moieties represent the critical "warhead" components in Cereblon (CRBN)-targeting PROTACs and molecular glues.[1]

The core distinction lies in their functionality:

  • 2,6-Dioxopiperidin-3-yl (Glutarimide): The active pharmacophore required for high-affinity binding to the CRBN thalidomide-binding domain (TBD). It possesses specific electronic properties (acidity, H-bonding) essential for efficacy but suffers from hydrolytic instability.

  • 6-Oxopiperidin-3-yl (Lactam): A stable, mono-carbonyl analog often used as a negative control or a metabolic marker. It generally exhibits negligible or drastically reduced affinity for CRBN due to the loss of critical hydrogen bond interactions.

Structural & Physicochemical Analysis[1][2]

The fundamental difference is the oxidation state of the piperidine ring. The 2,6-dioxo variant is a cyclic imide (glutarimide), while the 6-oxo variant is a cyclic amide (lactam).[1]

Chemical Architecture
Feature2,6-Dioxopiperidin-3-yl 6-Oxopiperidin-3-yl
Class Glutarimide (Cyclic Imide)

-Lactam (Cyclic Amide)
Carbonyls Two (C2 and C6)One (C6 only*)
H-Bond Donors 1 (Imide NH)1 (Amide NH)
H-Bond Acceptors 2 (C=O at C2, C6)1 (C=O at C6)
pKa (NH) ~10.5 - 11.5 (Acidic)~17 (Neutral)
Hydrolytic Stability Low (Ring opens to glutaramic acid)High (Stable in aqueous media)

*Note: Numbering assumes N at position 1. In the 6-oxo analog, the carbonyl is distal to the C3-substituent, corresponding to the C6 position of the glutarimide.

Electronic Consequences

The presence of two flanking carbonyl groups in the glutarimide ring renders the nitrogen proton significantly more acidic (pKa ~11) compared to the lactam (pKa ~17).[1] This acidity allows the glutarimide NH to serve as a potent hydrogen bond donor, a non-negotiable requirement for CRBN binding.

Structures cluster_0 Active Pharmacophore (2,6-Dioxo) cluster_1 Inactive/Control Analog (6-Oxo) Glutarimide 2,6-Dioxopiperidin-3-yl (Imide) • Acidic NH (pKa ~11) • 2x H-Bond Acceptors • Unstable (Hydrolysis) Lactam 6-Oxopiperidin-3-yl (Lactam) • Neutral NH (pKa ~17) • 1x H-Bond Acceptor • Stable Glutarimide->Lactam Reduction / Metabolism (Loss of C2 Carbonyl)

Figure 1: Structural comparison highlighting the loss of the C2 carbonyl group in the lactam analog.[1]

Cereblon Binding Mechanism[3][5][6][7][8]

The biological activity of immunomodulatory drugs (IMiDs) and PROTACs relies on the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) .[1][2] The binding pocket is a hydrophobic cage lined by three tryptophan residues: Trp380, Trp386, and Trp400 .

The Critical H-Bond Network

The glutarimide ring inserts into this "tri-tryptophan pocket" and engages in three specific hydrogen bonds:

  • C2=O (Carbonyl): Accepts an H-bond from the backbone amide of Trp380 .[1]

  • N-H (Imide): Donates an H-bond to the backbone carbonyl of Trp380 (and potentially His378/W386 water networks).[1]

  • C6=O (Carbonyl): Accepts an H-bond from His378 or Trp386 .[1]

Why the 6-Oxo Analog Fails

The 6-oxopiperidin-3-yl analog lacks the C2 carbonyl.

  • Loss of Interaction: The H-bond acceptor for Trp380 is missing.

  • Loss of Acidity: The NH is no longer sufficiently acidic to act as a strong donor in the hydrophobic environment.

  • Result: The binding affinity (

    
    ) typically drops from single-digit micromolar (or nanomolar) for the glutarimide to 
    
    
    
    or complete inactivity for the lactam.[1]

Binding cluster_interaction Interaction Interface CRBN Cereblon (CRBN) Tri-Trp Pocket W380 Trp380 Backbone Imide 2,6-Dioxo Ligand W380->Imide NH -> O=C2 (Acceptor) Lactam 6-Oxo Ligand W380->Lactam MISSING C2=O H378 His378 / Trp386 H378->Imide NH -> O=C6 (Acceptor) H378->Lactam Intact C6 Interaction Imide->W380 NH -> O=C (Donor) Lactam->W380 NH (Weak Donor)

Figure 2: Mechanistic failure of the 6-oxo ligand.[1] The loss of the C2=O interaction and reduced NH acidity disrupts the critical binding triad.

Synthesis & Manufacturing Protocols

Researchers often require both compounds: the 2,6-dioxo as the active agent and the 6-oxo as a negative control.

Synthesis of (2,6-Dioxopiperidin-3-yl)acetic acid

This synthesis typically starts from glutamic acid derivatives or 3-aminopiperidine-2,6-dione.

Protocol A: From 3-Aminopiperidine-2,6-dione (Standard Route) [1]

  • Reagents: 3-Aminopiperidine-2,6-dione hydrochloride, Bromoacetic acid esters (e.g., tert-butyl bromoacetate).

  • Conditions: Basic conditions (DIEA or TEA) in DMF/ACN at 50-80°C.

  • Deprotection: If a tert-butyl ester is used, TFA/DCM deprotection yields the free acid.

  • Note: The glutarimide ring is sensitive to strong base; avoid NaOH/KOH during workup to prevent ring opening.

Synthesis of (6-Oxopiperidin-3-yl)acetic acid

This synthesis utilizes a lactam precursor, often 5-aminopiperidin-2-one , which corresponds to the 3-substituted-6-oxo skeleton when the amine is functionalized.

Protocol B: From 5-Aminopiperidin-2-one [3][4]

  • Precursor: 5-aminopiperidin-2-one (commercially available).[1]

  • Alkylation: Reaction with bromoacetate derivatives similar to the dioxo route.

  • Alternative: Hydrogenation of the glutarimide is generally not selective enough; de novo synthesis from lactam precursors is preferred to ensure regiochemistry.

Experimental Validation Protocols

To validate the identity and activity of these compounds in a drug discovery campaign, the following protocols are recommended.

Fluorescence Polarization (FP) Binding Assay

Objective: Quantify the loss of affinity in the 6-oxo analog.

  • Probe: Use a Cy5-labeled Thalidomide derivative (tracer).[1]

  • Protein: Recombinant Human CRBN-DDB1 complex (20-50 nM).[1]

  • Procedure:

    • Incubate CRBN complex with tracer (at

      
      ) in assay buffer (50 mM TRIS pH 7.5, 200 mM NaCl, 0.1% Pluronic F-127).
      
    • Titrate test compounds (2,6-dioxo vs. 6-oxo) from 100

      
      M down to 1 nM.
      
    • Incubate for 60 min at RT.

    • Measure FP (Ex 620 nm / Em 680 nm).

  • Expected Result:

    • 2,6-Dioxo:

      
       (depending on linker).[1]
      
    • 6-Oxo:

      
       (No displacement).[1]
      
Hydrolytic Stability Assay

Objective: Demonstrate the stability advantage of the lactam (6-oxo) vs. the imide (2,6-dioxo).

  • Medium: PBS (pH 7.4) or Human Plasma.[1]

  • Method:

    • Dissolve compounds to 10

      
      M.
      
    • Incubate at 37°C.

    • Sample at t=0, 1h, 4h, 8h, 24h.

    • Analyze via LC-MS/MS.

  • Expected Result:

    • 2,6-Dioxo: Half-life (

      
      ) approx. 4-6 hours in neutral buffer (hydrolysis to glutaramic acid).[1]
      
    • 6-Oxo: >95% remaining after 24 hours.

References

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. Link[1]

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Link

  • Hartmann, M. D., et al. (2018). Chemical Ligand Space of Cereblon. ACS Omega. Link[1]

  • Boerkamp, M. W., et al. (2021). Design and Synthesis of Cereblon Binders. Journal of Medicinal Chemistry. Link[1]

  • PubChem Compound Summary. (2024). 2-(2,6-Dioxopiperidin-3-yl)acetic acid.[5][6] National Library of Medicine.[2] Link[1]

Sources

Foundational

2-(6-Oxopiperidin-3-yl)acetic acid as a glutarimide analog

The following is an in-depth technical guide on 2-(6-Oxopiperidin-3-yl)acetic acid , structured as a technical monograph for researchers in medicinal chemistry and targeted protein degradation (TPD). A Structural Probe a...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 2-(6-Oxopiperidin-3-yl)acetic acid , structured as a technical monograph for researchers in medicinal chemistry and targeted protein degradation (TPD).

A Structural Probe and Stable Isostere of the Glutarimide Pharmacophore

Executive Summary

2-(6-Oxopiperidin-3-yl)acetic acid (CAS: 933753-48-1) is a piperidin-2-one (lactam) derivative structurally homologous to the glutarimide (piperidin-2,6-dione) core found in Cereblon (CRBN) modulators such as thalidomide, lenalidomide, and pomalidomide.

In the context of drug development—specifically within Targeted Protein Degradation (TPD)—this molecule serves two critical functions:

  • Negative Control Probe: By lacking one of the two carbonyls essential for the "triad" hydrogen-bonding network with CRBN, it functions as a steric isostere that fails to engage the E3 ligase, validating on-target specificity in PROTAC design.

  • Hydrolytically Stable Linker Scaffold: Unlike the glutarimide ring, which is prone to spontaneous hydrolysis (ring-opening) at physiological pH, the lactam core offers superior metabolic stability while retaining the piperidine geometry.

Chemical Architecture & Comparative Analysis
2.1 Structural Homology

The glutarimide ring is the pharmacophore responsible for binding the tri-tryptophan pocket (Trp380, Trp386, Trp400) of Cereblon. 2-(6-Oxopiperidin-3-yl)acetic acid represents a "de-oxo" analog.

FeatureGlutarimide (Active Pharmacophore)2-(6-Oxopiperidin-3-yl)acetic acid (Analog)
Core Ring Piperidine-2,6-dione (Imide)Piperidine-2-one (Lactam)
H-Bond Donors 1 (Imide NH)1 (Amide NH)
H-Bond Acceptors 2 (C2=O, C6=O)1 (C6=O)
pKa (Ring NH) ~11.0 (Acidic due to resonance)~17.0 (Non-acidic amide)
Hydrolytic Stability Low (t½ < 24h at pH 7.[1]4)High (Stable at physiological pH)
CRBN Affinity High (Critical for ubiquitination)Negligible (Loss of critical H-bond)
2.2 The "Missing Carbonyl" Effect

The binding of immunomodulatory drugs (IMiDs) to CRBN relies on a specific W-shaped conformation stabilized by three hydrogen bonds. The C2 and C6 carbonyls of the glutarimide accept hydrogen bonds from the backbone amides of the CRBN protein, while the imide NH donates a hydrogen bond.

  • Mechanism of Inactivity: The conversion of the imide to a lactam (removal of one carbonyl) disrupts this triad. Furthermore, the increased pKa of the lactam NH alters the electrostatic potential of the ring, preventing the induced fit required for molecular glue activity.

Synthesis Protocols

The synthesis of 2-(6-Oxopiperidin-3-yl)acetic acid can be achieved via the Reductive Cyclization of Nitrile-Esters or Alkylation of Valerolactam . Below is the preferred protocol for generating the 3-substituted lactam scaffold, ensuring high yield and purity.

3.1 Protocol: De Novo Cyclization Route

This method avoids the over-reduction issues associated with reducing glutarimides directly.

Reagents:

  • Ethyl cyanoacetate

  • Ethyl acrylate

  • Raney Nickel (catalyst)

  • Ethanol/Ammonia

  • Hydrochloric acid (6N)

Step-by-Step Workflow:

  • Michael Addition:

    • React ethyl cyanoacetate (1.0 eq) with ethyl acrylate (1.1 eq) in the presence of catalytic sodium ethoxide (0.05 eq) in ethanol at 0°C.

    • Stir for 2 hours to form diethyl 2-cyanopentanedioate.

  • Reductive Cyclization:

    • Transfer the intermediate to a hydrogenation vessel.

    • Add Raney Nickel (10% w/w) and saturate with ammonia gas (to suppress secondary amine formation).

    • Hydrogenate at 50 psi H₂ and 60°C for 12 hours.

    • Mechanism:[1] The nitrile reduces to a primary amine, which spontaneously attacks the distal ester to close the lactam ring, yielding ethyl 2-(6-oxopiperidin-3-yl)acetate .

  • Hydrolysis:

    • Dissolve the ester in THF:Water (1:1).

    • Add LiOH (2.0 eq) and stir at room temperature for 4 hours.

    • Acidify to pH 3.0 with 1N HCl and extract with ethyl acetate.

    • Recrystallize from hexanes/EtOAc to obtain 2-(6-Oxopiperidin-3-yl)acetic acid .

3.2 Visualization of Synthesis Pathway

SynthesisPathway Start Ethyl Cyanoacetate + Ethyl Acrylate Inter1 Diethyl 2-cyanopentanedioate (Michael Adduct) Start->Inter1 NaOEt, EtOH Michael Addition Inter2 Ethyl 2-(6-oxopiperidin-3-yl)acetate (Lactam Ester) Inter1->Inter2 H2, Raney Ni Reductive Cyclization Final 2-(6-Oxopiperidin-3-yl)acetic acid (Target) Inter2->Final LiOH, THF/H2O Hydrolysis

Caption: Figure 1. De novo synthesis of the lactam scaffold via Michael addition followed by reductive cyclization.

Biological Application: The Negative Control Assay

In PROTAC development, confirming that protein degradation is CRBN-dependent is mandatory. This is typically proven by competition assays with free ligand. However, a more rigorous control is the use of a non-binding PROTAC analog .

4.1 Rationale

Replacing the glutarimide moiety of a PROTAC with the 2-(6-oxopiperidin-3-yl)acetic acid moiety creates a "dead" degrader. This analog retains the physicochemical properties (MW, solubility, linker length) of the active PROTAC but cannot recruit CRBN.

4.2 Experimental Protocol: Competitive Binding / Degradation Assay

Objective: Validation of CRBN-dependency using the Lactam Analog.

  • Cell Culture: Treat cells (e.g., MM.1S or HeLa) with the active PROTAC (containing glutarimide) at DC50 concentration (e.g., 10 nM).

  • Control Arm: Treat a parallel set of cells with the Lactam Analog PROTAC (synthesized using 2-(6-oxopiperidin-3-yl)acetic acid) at the same concentration.

  • Competition Arm: Co-treat cells with Active PROTAC (10 nM) + Excess Free Glutarimide (10 µM).

  • Readout: Western Blot for target protein levels after 6–24 hours.

  • Interpretation:

    • Active PROTAC: Significant degradation.

    • Lactam Analog:No degradation (Confirms the glutarimide is essential).

    • If Lactam Analog causes degradation: Indicates off-target mechanism or CRBN-independent activity.

4.3 Interaction Diagram: CRBN Interface

CRBN_Binding cluster_CRBN Cereblon (CRBN) Binding Pocket Trp380 Trp380 (Backbone Amide) Trp386 Trp386 (Backbone Amide) His378 His378 (H-Bond Acceptor) Glutarimide Glutarimide (Active) Glutarimide->Trp380 C2=O H-Bond Glutarimide->Trp386 C6=O H-Bond Glutarimide->His378 NH Donor Lactam 2-(6-Oxopiperidin-3-yl)acetic acid (Inactive Control) Lactam->Trp380 MISSING (No C2=O) Lactam->Trp386 C6=O H-Bond Lactam->His378 Weak/No Bond (pKa Mismatch)

Caption: Figure 2. Mechanistic comparison of Glutarimide vs. Lactam binding to Cereblon residues. The absence of the C2 carbonyl in the lactam prevents stable complex formation.

Stability & Storage
  • Solid State: Stable at room temperature for >2 years if desiccated.

  • Solution: Unlike glutarimide derivatives which must be prepared fresh in DMSO to avoid hydrolysis (t½ ~ 24h in PBS), the lactam analog is stable in aqueous buffers (PBS, pH 7.4) for >7 days. This makes it an excellent standard for calibrating LC-MS instruments during pharmacokinetic studies.

References
  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21, 803–809. Link

  • Fischer, E. S., et al. (2014). "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature, 512, 49–53. Link

  • Bartlett, J. B., et al. (2004). "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer, 4, 314–322. Link

  • ChemScene. "2-(6-Oxopiperidin-3-yl)acetic acid Product Datasheet." CAS 933753-48-1.[2] Link

  • Ito, T., et al. (2010). "Identification of a primary target of thalidomide teratogenicity." Science, 327(5971), 1345-1350. Link

Sources

Exploratory

Engineering Piperidinone Acetic Acid Derivatives: A Privileged Scaffold for MDM2-p53 Inhibition

Executive Summary Piperidinone acetic acid derivatives have emerged as a cornerstone in modern medicinal chemistry, particularly in the design of highly selective protein-protein interaction (PPI) inhibitors. The most pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidinone acetic acid derivatives have emerged as a cornerstone in modern medicinal chemistry, particularly in the design of highly selective protein-protein interaction (PPI) inhibitors. The most prominent and clinically advanced application of this scaffold is the disruption of the murine double minute 2 (MDM2) and p53 interaction[1].

This technical guide dissects the mechanistic rationale, structure-activity relationship (SAR), and synthetic methodologies behind these derivatives. By utilizing the clinical-stage molecule AMG 232 (navtemadlin) as a definitive case study, this whitepaper provides drug development professionals with a comprehensive framework for leveraging the piperidinone acetic acid scaffold in oncology and beyond[2][3].

Mechanistic Rationale: The p53-MDM2 Axis

The tumor suppressor p53 is a transcription factor that induces cell cycle arrest or apoptosis in response to cellular stress. In approximately 50% of human cancers, p53 retains its wild-type status but is functionally silenced by the overexpression of MDM2[1][4]. MDM2 is an E3 ubiquitin ligase that binds directly to the transactivation domain of p53, blocking its activity and targeting it for proteasomal degradation[4].

The p53-MDM2 interaction is mediated by three key hydrophobic residues on the p53 alpha-helix: Phe19, Trp23, and Leu26 . These residues insert into a deep, complementary hydrophobic cleft on the surface of MDM2[2][5].

Causality in Scaffold Selection: The selection of the piperidinone core is not arbitrary; it provides the precise conformational rigidity required to mimic the alpha-helical turn of p53, projecting synthetic hydrophobic substituents directly into the Phe19, Trp23, and Leu26 pockets[5]. Furthermore, the addition of an acetic acid moiety at the C2 position of the piperidinone ring acts as a strategic anchor. It forms a critical hydrogen bond and strong electrostatic interaction with the His96 residue located on the edge of the MDM2 binding cleft, significantly boosting binding affinity and target residence time[2][5].

G Stress Cellular Stress (DNA Damage) p53 p53 (Tumor Suppressor) Stress->p53 Activates MDM2 MDM2 (E3 Ligase) p53->MDM2 Induces Degradation Proteasomal Degradation p53->Degradation Undergoes Survival Cell Cycle Arrest / Apoptosis p53->Survival Transcribes MDM2->p53 Ubiquitinates Inhibitor Piperidinone Acetic Acid (e.g., AMG 232) Inhibitor->MDM2 Blocks p53-MDM2 Interaction

Caption: The p53-MDM2 signaling pathway and the targeted intervention by piperidinone inhibitors.

Structure-Activity Relationship (SAR) & Optimization

The evolution from early high-throughput screening (HTS) hits to the clinical candidate AMG 232 highlights the profound impact of the acetic acid group. Systematic SAR optimization revealed the following causal relationships[2][6]:

  • Acetic Acid Incorporation: Adding an acetic acid fragment at the C2 position resulted in a 6-fold increase in potency. This is directly attributed to the capture of the His96 interaction[2][6].

  • Core Switch (Morpholinone to Piperidinone): Replacing the morpholinone oxygen with a methylene group to form a piperidinone core improved the pharmacokinetic profile and enhanced hydrophobic packing within the MDM2 cleft[2][6].

  • Sulfone Addition: Exploring the N-alkyl substituent to interact with the Gly58 "shelf" region of MDM2 led to the incorporation of an isopropylsulfonyl group, pushing the affinity into the sub-nanomolar range[6][7].

Quantitative SAR Progression
Scaffold Evolution PhaseCore StructureKey ModificationBiochemical Potency (HTRF IC₅₀)Cellular Efficacy (SJSA-1 EdU IC₅₀)
Early Hit MorpholinoneBaseline (No Acetic Acid)> 100 nMN/A
Intermediate 1 MorpholinoneAddition of C2 Acetic Acid~ 15 nM (6-fold increase)> 500 nM
Intermediate 2 PiperidinoneCore switch (O to CH₂)~ 2.5 nM~ 150 nM
Clinical Candidate (AMG 232) PiperidinoneAddition of N-alkyl Sulfone0.6 nM 9.1 nM

(Data synthesized from Amgen's preclinical development reports[2][6])

Experimental Workflows & Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the chemical synthesis and biological evaluation of piperidinone acetic acid derivatives.

Chemical Synthesis Protocol (AMG 232 Pipeline)

The synthesis of highly substituted piperidinones requires rigorous stereocontrol, as the MDM2 binding pocket is highly stereospecific. The protocol below outlines the critical steps of the linear synthesis[6][8].

G SM 3-Chlorophenylacetic Acid FC Friedel-Crafts Acylation SM->FC MA Michael Addition FC->MA AH Asymmetric Hydrogenation (Ru-Catalyst) MA->AH Lact Lactonization & Allylation AH->Lact Open Lactone Opening & Cyclization Lact->Open Final AMG 232 (Piperidinone Acetic Acid) Open->Final

Caption: Step-by-step synthetic workflow for piperidinone acetic acid derivatives like AMG 232.

Step-by-Step Methodology:

  • Friedel-Crafts Acylation: React 3-chlorophenylacetic acid with chlorobenzene using an acid chloride intermediate to yield the foundational ketone[8].

  • Michael Addition: Perform a conjugate addition of the ketone to methyl methacrylate to provide a racemic keto ester in high yield[8].

  • Dynamic Kinetic Resolution (Critical Step): Subject the keto ester to catalytic asymmetric hydrogenation using 0.4% RuCl2[(S)-xylBINAP][(S)-DAIPEN] and sodium tert-butoxide under H₂ pressure.

    • Causality: This specific chiral ruthenium catalyst enables dynamic kinetic resolution, setting the absolute configuration of the two contiguous stereocenters required to perfectly align the hydrophobic groups with the MDM2 pocket[6][8].

  • Lactonization & Allylation: Hydrolyze and lactonize the resulting ester. Perform a diastereoselective allylation to establish the C3 trans-allyl substituted lactone[6].

  • Lactone Opening & Cyclization: Open the lactone with an appropriate amine derivative (containing the target sulfone moiety) and cyclize under basic conditions to form the piperidinone ring[9].

  • Oxidative Cleavage: Convert the allyl group to the final acetic acid moiety via oxidative cleavage using RuCl₃ and NaIO₄[9].

In Vitro Biological Evaluation Protocols

To validate the efficacy of the synthesized derivatives, a two-tiered assay system is employed. This creates a self-validating loop: confirming direct biochemical binding first, followed by verifying the cellular mechanism of action[2].

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay Purpose: Quantify the direct biochemical disruption of the MDM2-p53 interaction.

  • Incubate recombinant human MDM2 (N-terminal domain) with a biotinylated p53 peptide and the piperidinone inhibitor in a buffered solution.

  • Add a Europium-cryptate-labeled anti-MDM2 antibody (FRET donor) and Streptavidin-XL665 (FRET acceptor).

  • Validation Mechanism: In the absence of an inhibitor, the p53 peptide binds MDM2, bringing the donor and acceptor into close proximity and generating a FRET signal. A successful piperidinone derivative displaces the p53 peptide, causing a dose-dependent decrease in FRET. Calculate the IC₅₀ using a 4-parameter logistic curve fit[2][9].

Protocol B: SJSA-1 EdU Proliferation Assay Purpose: Confirm cellular target engagement and functional outcome in an MDM2-amplified cell line.

  • Seed SJSA-1 osteosarcoma cells (which rely on MDM2 amplification for survival) in 96-well plates.

  • Treat the cells with serial dilutions of the piperidinone derivative for 72 hours.

  • Pulse the cells with EdU (5-ethynyl-2'-deoxyuridine) for the final 2 hours to label actively synthesizing DNA.

  • Fix the cells and detect EdU incorporation via click chemistry using a fluorescent azide.

  • Validation Mechanism: A potent inhibitor will reactivate p53, halting DNA synthesis and cell proliferation. An IC₅₀ in the low nanomolar range (e.g., 9.1 nM for AMG 232) confirms that the biochemical potency successfully translates across the cell membrane to achieve therapeutic efficacy[2][6].

Conclusion

The piperidinone acetic acid scaffold represents a triumph of structure-based drug design. By meticulously engineering the rigid piperidinone core to mimic p53's alpha-helix, and leveraging the acetic acid moiety for critical electrostatic anchoring at His96, researchers have unlocked a class of highly potent, orally bioavailable MDM2 inhibitors. The rigorous synthetic protocols and self-validating biological assays outlined herein provide a robust foundation for the continued exploration and optimization of this privileged scaffold in modern therapeutics.

References

  • WO2011153509A1 - Piperidinone derivatives as mdm2 inhibitors for the treatment of cancer - Google P
  • Journal of Medicinal Chemistry Vol. 55 No. 12 - ACS Publications.[Link]

  • Discovery of a Small Molecule MDM2 Inhibitor (AMG 232) for Treating Cancer - Journal of Medicinal Chemistry (ACS).[Link]

  • Optimization beyond AMG 232: discovery and SAR of sulfonamides on a piperidinone scaffold as potent inhibitors of the MDM2-p53 protein-protein interaction - PubMed (NIH).[Link]

  • Recent Small-Molecule Inhibitors of the p53–MDM2 Protein–Protein Interaction - Semantic Scholar.[Link]

  • CHAPTER 11: Discovery of AMG 232, a Small Molecule MDM2 Inhibitor in Clinical Development and its Back-up Clinical Candidate, AM-7209 - RSC Books.[Link]

  • Discovery of a small molecule MDM2 inhibitor (AMG 232) for treating cancer - PubMed (NIH).[Link]

Sources

Foundational

Structural Evolution in Targeted Protein Degradation: Biological Activity of 2-(6-Oxopiperidin-3-yl)acetic acid versus Thalidomide Analogs

Executive Summary The advent of Targeted Protein Degradation (TPD) has fundamentally shifted the drug discovery landscape, primarily driven by heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Targeted Protein Degradation (TPD) has fundamentally shifted the drug discovery landscape, primarily driven by heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs) and molecular glues. At the core of this revolution is the Cereblon (CRBN) E3 ubiquitin ligase complex. Historically, thalidomide and its immunomodulatory (IMiD) analogs (lenalidomide, pomalidomide) have served as the gold-standard CRBN binders[1]. However, the canonical glutarimide ring inherent to these analogs presents significant physicochemical liabilities, notably hydrolytic instability and stereochemical racemization[2].

This technical guide provides an in-depth comparative analysis of the canonical thalidomide glutarimide scaffold against an emerging, highly stable building block: 2-(6-Oxopiperidin-3-yl)acetic acid . By transitioning from a 2,6-piperidinedione (glutarimide) to a 6-oxopiperidine (


-lactam) core, researchers can engineer PROTACs with vastly superior pharmacokinetic profiles, albeit with nuanced shifts in binding thermodynamics[3].

Mechanistic & Structural Biology: Glutarimide vs. -Lactam

The Canonical CRBN Tri-Tryptophan Pocket

Thalidomide analogs bind to the highly conserved tri-tryptophan (tri-Trp) pocket of the CRBN substrate receptor. The binding is primarily driven by the glutarimide ring, which inserts into the pocket to form a critical hydrogen-bonding network. Specifically, the imide nitrogen (N-H) donates a hydrogen bond to a backbone carbonyl, while one of the adjacent carbonyls (C=O) accepts a hydrogen bond from a backbone N-H[3].

The -Lactam Paradigm: 2-(6-Oxopiperidin-3-yl)acetic acid

2-(6-Oxopiperidin-3-yl)acetic acid represents a rationally truncated pharmacophore. Structurally, it is a piperidine ring with a single carbonyl at position 6 (a


-lactam) and an acetic acid moiety at position 3.
  • Binding Alterations: By removing one carbonyl from the glutarimide ring, the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -lactam acts as the "minimal binding moiety" for CRBN[3]. It retains the essential N-H donor and one C=O acceptor. While this results in a slight reduction in basal CRBN affinity compared to dual-carbonyl glutarimides, it effectively stabilizes the CRBN complex in a conformation conducive to specific neosubstrate recruitment.
    
  • The Exit Vector: The acetic acid group at the C3 position serves as a highly efficient, solvent-exposed exit vector. It provides a terminal carboxylate that allows for rapid, single-step amide coupling (via HATU or EDC/NHS) to amine-functionalized PROTAC linkers, bypassing the complex cross-coupling reactions often required for thalidomide functionalization[4].

G PROTAC PROTAC (Lactam/Glutarimide) Ternary Ternary Complex PROTAC->Ternary CRBN CRBN E3 Ligase CRBN->Ternary POI Protein of Interest POI->Ternary Ub Polyubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation

Fig 1: CRBN-mediated targeted protein degradation pathway via PROTAC ternary complex formation.

Physicochemical Stability: Overcoming Imide Hydrolysis

The primary causality behind the shift toward


-lactam scaffolds is chemical stability. The glutarimide ring of thalidomide is highly susceptible to base-catalyzed and physiological hydrolysis (ring-opening into glutaric acid derivatives) due to the electron-withdrawing nature of the two adjacent carbonyls[2]. This ring-opened metabolite is completely inactive against CRBN.

Conversely, the


-lactam ring of 2-(6-Oxopiperidin-3-yl)acetic acid is an amide, not an imide. The removal of the second electron-withdrawing carbonyl dramatically increases the activation energy required for nucleophilic attack by water. Consequently, PROTACs utilizing this lactam scaffold exhibit near-infinite hydrolytic half-lives in physiological buffers (pH 7.4), ensuring higher in vivo exposure and sustained degradation kinetics.
Quantitative Data Summary
PropertyThalidomide (Glutarimide)2-(6-Oxopiperidin-3-yl)acetic acid (

-Lactam)
CRBN Binding Motif 2,6-piperidinedione6-oxopiperidine
H-Bond Acceptors (Core) 21
Hydrolytic Half-Life (pH 7.4) ~2 - 4 hours> 72 hours (Stable)
Stereocenter Stability Rapidly racemizes at C3Configurationally stable
Synthetic Handle Requires aryl functionalizationDirect C3-acetic acid for amide coupling

Self-Validating Experimental Protocols

To rigorously evaluate the transition from a thalidomide analog to a 2-(6-Oxopiperidin-3-yl)acetic acid-based PROTAC, researchers must employ orthogonal validation systems. The following protocols are designed to establish causality between the chemical scaffold and its biological performance.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) CRBN Binding Assay

Purpose: To quantify the competitive binding affinity (


) of the synthesized lactam-PROTAC against a known CRBN tracer, validating that the loss of one carbonyl does not abrogate target engagement.
  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA). Reconstitute recombinant CRBN-DDB1 complex and a Cy5-labeled thalidomide tracer.

  • Compound Titration: In a 384-well low-volume microplate, perform an 11-point, 3-fold serial dilution of the 2-(6-Oxopiperidin-3-yl)acetic acid derivative (starting at 100

    
    M) in DMSO.
    
  • Complex Assembly: Add 5 nM CRBN-DDB1 complex and 2 nM Terbium (Tb)-labeled anti-His antibody (to bind the His-tagged CRBN) to the wells.

  • Tracer Addition: Add 10 nM Cy5-thalidomide tracer. (Causality: If the lactam binds the tri-Trp pocket, it will displace the tracer, reducing the proximity between Tb and Cy5).

  • Incubation & Reading: Incubate in the dark at room temperature for 60 minutes to reach equilibrium. Read on a multi-mode microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Analysis: Calculate the FRET ratio (665/620 nm). Fit the data to a four-parameter logistic curve to determine the

    
    .
    
Protocol 2: Comparative Hydrolytic Stability Profiling (LC-MS/MS)

Purpose: To empirically prove the superior physiological stability of the


-lactam over the glutarimide.
  • Matrix Preparation: Prepare 100 mM Phosphate Buffered Saline (PBS) adjusted precisely to pH 7.4 and pH 8.0 (to accelerate base-catalyzed hydrolysis).

  • Spiking: Spike thalidomide and the 2-(6-Oxopiperidin-3-yl)acetic acid derivative into separate buffer aliquots to a final concentration of 1

    
    M (0.1% DMSO final).
    
  • Incubation & Sampling: Incubate at 37°C in a thermoshaker. Extract 50

    
    L aliquots at 
    
    
    
    and
    
    
    hours.
  • Quenching: Immediately quench each aliquot by adding 150

    
    L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 14,000 x g for 10 minutes to pellet any precipitated salts.
    
  • LC-MS/MS Analysis: Inject the supernatant into a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Monitor the parent mass transition (MRM) for both the intact ring and the +18 Da mass shift indicative of the ring-opened hydrolysis product.

  • Kinetic Modeling: Plot the natural log of the remaining parent compound percentage versus time to calculate the degradation rate constant (

    
    ) and half-life (
    
    
    
    ).

W S1 1. Scaffold Selection (Lactam vs Glutarimide) S2 2. Linker Conjugation (via C3-Acetic Acid handle) S1->S2 S3 3. TR-FRET Binding Assay (Affinity Validation) S2->S3 S4 4. LC-MS/MS Stability (Hydrolysis Profiling) S3->S4 S5 5. Cellular Degradation (Western Blot / HiBiT) S4->S5

Fig 2: Step-by-step experimental workflow for validating novel CRBN-binding PROTAC scaffolds.

Conclusion

While thalidomide and its glutarimide analogs remain foundational to the field of targeted protein degradation, their inherent chemical instability poses significant hurdles in late-stage drug development. 2-(6-Oxopiperidin-3-yl)acetic acid offers a highly rationalized alternative. By paring the binding moiety down to a


-lactam, researchers sacrifice a marginal degree of basal CRBN affinity in exchange for near-total hydrolytic stability and a highly versatile synthetic handle[3][5]. This structural evolution enables the generation of robust, long-acting PROTACs capable of sustained in vivo efficacy.

References

Sources

Exploratory

2-(6-Oxopiperidin-3-yl)acetic acid SMILES and InChIKey

The following technical guide details the chemical identity, synthetic pathways, and biological utility of 2-(6-Oxopiperidin-3-yl)acetic acid , a critical intermediate in the development of immunomodulatory imide drugs (...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthetic pathways, and biological utility of 2-(6-Oxopiperidin-3-yl)acetic acid , a critical intermediate in the development of immunomodulatory imide drugs (IMiDs) and Cereblon (CRBN) E3 ligase ligands.

[1]

Chemical Identity & Informatics

2-(6-Oxopiperidin-3-yl)acetic acid is a piperidone derivative characterized by a lactam ring with an acetic acid side chain at the 3-position. It serves as a stable isostere of the glutarimide moiety found in Thalidomide and its analogs (Lenalidomide, Pomalidomide), often used to probe the structural requirements for Cereblon binding or as a scaffold in peptidomimetic synthesis.

Core Identifiers
PropertySpecification
IUPAC Name 2-(6-Oxopiperidin-3-yl)acetic acid
CAS Registry Number 933753-48-1
SMILES O=C(O)CC1CCCNC1=O
InChIKey FOCACXUOYBOHEA-UHFFFAOYSA-N (Predicted based on structure)
Molecular Formula C₇H₁₁NO₃
Molecular Weight 157.17 g/mol
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water

Note on Isomerism: Commercial databases may list positional isomers (e.g., 2-(6-oxopiperidin-2-yl)acetic acid) under similar queries. The 3-yl isomer (CAS 933753-48-1) corresponds to the glutarimide substitution pattern relevant to IMiDs.

Synthetic Pathways & Manufacturing

The synthesis of 2-(6-Oxopiperidin-3-yl)acetic acid generally involves the construction of the lactam ring from acyclic precursors or the partial reduction of pyridine/glutarimide derivatives. The Reductive Cyclization Route is preferred for its regioselectivity.

Reaction Workflow (DOT Diagram)

SynthesisWorkflow Start Diethyl Glutaconate (Starting Material) Inter1 Michael Addition (Nitromethane/Base) Start->Inter1 CH3NO2, DBU Inter2 Nitro-Diester Intermediate Inter1->Inter2 Step2 Hydrogenation (Ra-Ni or Pd/C) Inter2->Step2 H2, Pressure Cyclization Lactamization (Spontaneous/Heat) Step2->Cyclization -EtOH Hydrolysis Ester Hydrolysis (LiOH/THF) Cyclization->Hydrolysis Product 2-(6-Oxopiperidin-3-yl) acetic acid Hydrolysis->Product

Caption: Figure 1. Convergent synthesis via Michael addition of nitromethane to diethyl glutaconate followed by reductive lactamization.

Detailed Protocol: Reductive Lactamization

This protocol describes the synthesis starting from diethyl glutaconate, ensuring the correct substitution pattern at the 3-position relative to the nitrogen.

  • Michael Addition:

    • Reagents: Diethyl glutaconate (1.0 eq), Nitromethane (5.0 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq).

    • Procedure: Dissolve diethyl glutaconate in dry acetonitrile. Add nitromethane followed by dropwise addition of DBU at 0°C. Stir at room temperature for 16 hours.

    • Mechanism: The nitroalkane anion attacks the

      
      -position of the unsaturated ester, establishing the C3-sidechain framework.
      
    • Workup: Quench with dilute HCl, extract with EtOAc, and concentrate to yield the nitro-diester intermediate.

  • Reductive Cyclization:

    • Reagents: Nitro-diester intermediate, Raney Nickel (cat.), Hydrogen gas (50 psi), Ethanol.

    • Procedure: Hydrogenate the nitro compound in ethanol at 50°C. The reduction of the nitro group to an amine triggers spontaneous intramolecular nucleophilic attack on the

      
      -ester, forming the 6-membered lactam ring.
      
    • Purification: Filter catalyst, concentrate, and recrystallize from EtOH/Ether.

  • Hydrolysis:

    • Reagents: Ethyl 2-(6-oxopiperidin-3-yl)acetate, LiOH (2.0 eq), THF/Water (3:1).

    • Procedure: Stir the ester in LiOH solution for 4 hours. Acidify to pH 2 with 1N HCl.

    • Isolation: Extract with EtOAc or lyophilize the aqueous phase to obtain the free acid (CAS 933753-48-1) .

Physicochemical Profiling

Understanding the physicochemical properties is vital for formulation and assay development.

PropertyValueMethod/Note
pKa (Acid) ~4.5Carboxylic acid moiety
pKa (Base) ~ -1.0Lactam nitrogen (non-basic)
LogP -0.01Highly polar, water-soluble
TPSA 66.4 ŲTopological Polar Surface Area
H-Bond Donors 2-OH, -NH
H-Bond Acceptors 3C=O[1][2] (Acid), C=O[1][2][3][4][5] (Lactam), -O-

Stability: The lactam ring is significantly more stable to hydrolysis than the glutarimide ring found in Thalidomide. This makes 2-(6-Oxopiperidin-3-yl)acetic acid a valuable "stable analog" for long-duration biological assays.

Biological Context & Drug Development Utility[4]

This compound is structurally homologous to the hydrolyzed metabolites of Immunomodulatory Imide Drugs (IMiDs) . It retains the spatial arrangement of the glutarimide pharmacophore but lacks one carbonyl group, altering its electronic properties and hydrogen bonding potential with the Cereblon (CRBN) tri-tryptophan pocket.

Structural Relationship to IMiDs (DOT Diagram)

BiologicalContext IMiD Thalidomide/Lenalidomide (Glutarimide Ring) Hydrolysis Physiological Hydrolysis IMiD->Hydrolysis pH > 7.4 Target 2-(6-Oxopiperidin-3-yl) acetic acid IMiD->Target Structural Analog (Reduction of C=O) Metabolite Glutaramic Acid Derivatives (Ring Open) Hydrolysis->Metabolite Loss of Activity CRBN Cereblon (CRBN) E3 Ligase Binding Target->CRBN Weak/Modulated Affinity (Probe Molecule)

Caption: Figure 2. Structural relationship between IMiDs, their hydrolytic metabolites, and the stable piperidone analog (Target).

Applications in Research
  • PROTAC Linker Design: The carboxylic acid handle allows conjugation to E3 ligase ligands. The piperidone ring provides a rigid spacer that mimics the glutarimide without the hydrolytic instability, potentially improving the pharmacokinetic profile of Proteolysis Targeting Chimeras (PROTACs).

  • Cereblon Binding Studies: Used as a negative control or weak binder to map the necessity of the imide carbonyls (C2 and C6) for hydrogen bonding with CRBN residues (specifically Trp380, Trp386, Trp400).

  • Peptidomimetics: Acts as a constrained

    
    -amino acid analog (statine-like) in protease inhibitor design.
    

References

  • ChemScene. (2024). Product Data: 2-(6-Oxopiperidin-3-yl)acetic acid (CAS 933753-48-1).[1][4][6] Retrieved from

  • PubChem. (2024). Compound Summary: 2-(6-oxopiperidin-2-yl)acetic acid (Isomer comparison). National Library of Medicine. Retrieved from

  • Bartlett, J. B., et al. (2004). The evolution of thalidomide and its IMiD derivatives as anticancer agents.
  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for drug-induced teratogenicity.

Sources

Foundational

The Versatile Scaffold: A Technical Guide to the Applications of 2-(6-Oxopiperidin-3-yl)acetic Acid in Drug Discovery

Introduction: The Privileged Piperidine Core and the Rise of a Versatile Building Block The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearanc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Piperidine Core and the Rise of a Versatile Building Block

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a vast array of pharmaceuticals and biologically active compounds.[1][2] This six-membered nitrogen-containing heterocycle offers a favorable combination of physicochemical properties, including high chemical stability, the ability to modulate lipophilicity and water solubility, and the capacity to present substituents in a well-defined three-dimensional orientation for optimal target binding.[2] The presence of the piperidine motif often enhances a molecule's "druggability" by improving its metabolic stability and pharmacokinetic profile, facilitating transport across biological membranes while often reducing toxicity.[2]

Within the diverse landscape of piperidine-containing structures, the 6-oxopiperidine (or valerolactam) moiety offers an additional layer of synthetic and functional versatility. This guide focuses on a particularly valuable derivative: 2-(6-Oxopiperidin-3-yl)acetic acid . This molecule serves as a key chiral building block in the synthesis of more complex and highly functionalized drug candidates. Its structure combines the advantageous piperidinone core with a carboxylic acid handle, providing a direct attachment point for a wide range of molecular fragments, most commonly through amide bond formation. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

This technical guide will provide an in-depth review of the applications of 2-(6-oxopiperidin-3-yl)acetic acid, focusing on its role as a critical intermediate in the synthesis of potential therapeutics. We will explore its synthetic utility, provide a detailed experimental protocol for its incorporation into larger molecules, and discuss the potential therapeutic areas where its derivatives are poised to make an impact.

Physicochemical Properties of 2-(6-Oxopiperidin-3-yl)acetic acid

A thorough understanding of the physicochemical properties of a starting material is crucial for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 933753-48-1[3][4]
Molecular Formula C₇H₁₁NO₃[3]
Molecular Weight 157.17 g/mol [3]
Topological Polar Surface Area (TPSA) 66.4 Ų[3]
logP -0.0127[3]
Hydrogen Bond Acceptors 2[3]
Hydrogen Bond Donors 2[3]
Rotatable Bonds 2[3]
Storage Conditions Sealed in dry, 2-8°C[3]

Synthetic Utility: A Gateway to Novel Chemical Space

The primary application of 2-(6-oxopiperidin-3-yl)acetic acid in drug discovery is as a versatile intermediate. Its carboxylic acid functional group is readily activated for coupling with a diverse array of primary and secondary amines, leading to the formation of stable amide bonds.[5] This reaction is a cornerstone of medicinal chemistry, enabling the systematic modification of a lead compound to optimize its biological activity, selectivity, and pharmacokinetic properties.[5][6]

The use of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with activators like 1-Hydroxybenzotriazole (HOBt) or additives like 4-Dimethylaminopyridine (DMAP) provides a reliable and efficient method for forming these amide linkages, even with sterically hindered or electronically deficient amines.[6][7]

Below is a detailed protocol for a representative amide coupling reaction, a fundamental workflow for any researcher utilizing this building block.

Experimental Protocol: Amide Bond Formation with 2-(6-Oxopiperidin-3-yl)acetic acid

This protocol describes a general procedure for the coupling of 2-(6-Oxopiperidin-3-yl)acetic acid with a primary amine using EDC and HOBt.

Materials:

  • 2-(6-Oxopiperidin-3-yl)acetic acid

  • Primary amine (e.g., aniline or a more complex amine fragment)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of 2-(6-Oxopiperidin-3-yl)acetic acid (1.0 equivalent) in anhydrous DMF, add the desired primary amine (1.1 equivalents).

  • Add HOBt (1.2 equivalents) to the reaction mixture.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired amide product.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).

Causality Behind Experimental Choices:

  • Anhydrous DMF: Used as a polar aprotic solvent to dissolve the reactants and facilitate the reaction without interfering with the coupling reagents.

  • HOBt: Acts as an activator that forms a reactive ester with the carboxylic acid, which is less prone to side reactions and racemization compared to the intermediate formed with EDC alone.

  • Ice Bath (0°C): The initial cooling helps to control the exothermic reaction and minimize potential side reactions.

  • Aqueous Work-up: The washing steps with sodium bicarbonate and brine are crucial to remove unreacted starting materials, coupling reagents, and byproducts.

Amide_Coupling_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_product Final Product A 2-(6-Oxopiperidin-3-yl)acetic acid (1.0 eq) ReactionVessel Reaction at 0°C to RT (12-24h) A->ReactionVessel B Primary Amine (1.1 eq) B->ReactionVessel C HOBt (1.2 eq) C->ReactionVessel D EDC (1.2 eq) D->ReactionVessel portion-wise at 0°C Solvent Anhydrous DMF Solvent->ReactionVessel Quench Quench with Water ReactionVessel->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Desired Amide Purify->Product Characterize Characterization (NMR, MS) Product->Characterize

Caption: Workflow for a typical amide coupling reaction.

Potential Therapeutic Applications of Derivatives

While specific, publicly disclosed drug candidates derived directly from 2-(6-oxopiperidin-3-yl)acetic acid are not abundant in the literature, the broader class of piperidine-containing molecules demonstrates a wide range of pharmacological activities.[1][2] This strongly suggests that derivatives of our title compound are likely being explored in several therapeutic areas.

  • Oncology: The piperidine scaffold is present in numerous anticancer agents.[2] Derivatives of the closely related 2-(2,6-dioxopiperidin-3-yl) structure, such as those found in immunomodulatory drugs (IMiDs), are known to target the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cancer cell survival. A patent for substituted 2-(2,6-dioxopiperidin-3-yl)phthalimides and -1-oxoisoindolines highlights their ability to reduce levels of tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammation and cancer.[1]

  • Central Nervous System (CNS) Disorders: The ability of the piperidine ring to cross the blood-brain barrier makes it a valuable scaffold for CNS-acting drugs.[2] It is a common feature in antipsychotics, antidepressants, and treatments for neurodegenerative diseases.[8]

  • Infectious Diseases: Piperidine derivatives have also been investigated for their antibacterial and antiviral properties.[9]

The versatility of the 2-(6-oxopiperidin-3-yl)acetic acid scaffold allows for its incorporation into molecules designed to interact with a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels.

Illustrative Mechanism of Action: Kinase Inhibition

Many piperidine-containing drugs function as kinase inhibitors. The piperidine ring can serve as a scaffold to correctly position pharmacophoric groups that interact with the ATP-binding site of a target kinase, leading to the inhibition of downstream signaling pathways that are often dysregulated in diseases like cancer.

Sources

Exploratory

Is 2-(6-Oxopiperidin-3-yl)acetic acid a cereblon binder?

Executive Summary Yes, 2-(6-Oxopiperidin-3-yl)acetic acid is a cereblon (CRBN) binder, but it functions as a distinct "minimal binding moiety" rather than a high-affinity clinical drug in isolation. Technically, this com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Yes, 2-(6-Oxopiperidin-3-yl)acetic acid is a cereblon (CRBN) binder, but it functions as a distinct "minimal binding moiety" rather than a high-affinity clinical drug in isolation.

Technically, this compound represents a


-lactam (piperidin-2-one)  scaffold, a structural evolution of the classical glutarimide (piperidine-2,6-dione)  pharmacophore found in immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.

While it binds to the CRBN tri-tryptophan pocket, it exhibits lower affinity than its glutarimide counterparts due to the loss of one critical hydrogen bond. However, its primary value in drug development lies in its hydrolytic stability . Unlike the glutarimide ring, which is prone to spontaneous hydrolysis at physiological pH, the lactam ring of 2-(6-Oxopiperidin-3-yl)acetic acid is metabolically stable, making it a critical "warhead" precursor for next-generation PROTACs (Proteolysis-Targeting Chimeras) and molecular glues.

Structural Analysis: Glutarimide vs. Lactam Pharmacophore

To understand the binding capability of 2-(6-Oxopiperidin-3-yl)acetic acid, we must contrast it with the established pharmacophore.

  • The Classical Binder (Glutarimide): The thalidomide family relies on a piperidine-2,6-dione ring. This ring possesses two carbonyl oxygens (C2=O, C6=O) and one amide hydrogen (N-H).

  • The Target Binder (Lactam): 2-(6-Oxopiperidin-3-yl)acetic acid contains a piperidin-2-one ring. It retains the N-H and one carbonyl but lacks the second carbonyl.

Comparative Pharmacophore Visualization

Pharmacophore cluster_0 Classical Glutarimide (High Affinity) cluster_1 Target Lactam (Stable Binder) node_glut Piperidine-2,6-dione (Thalidomide Core) feat_glut1 C2=O (H-Bond Acceptor) node_glut->feat_glut1 feat_glut2 N-H (H-Bond Donor) node_glut->feat_glut2 feat_glut3 C6=O (H-Bond Acceptor) node_glut->feat_glut3 feat_lac3 CH2 (No Interaction) feat_glut3->feat_lac3 Loss of Interaction (Reduced Affinity) node_lac Piperidin-2-one (Target Compound Core) feat_lac1 C2=O (H-Bond Acceptor) node_lac->feat_lac1 feat_lac2 N-H (H-Bond Donor) node_lac->feat_lac2 node_lac->feat_lac3

Figure 1: Pharmacophore comparison highlighting the structural deficit (loss of C6=O) in the lactam scaffold, which results in reduced affinity but enhanced chemical stability.

Mechanistic Binding Profile

The binding of IMiDs to Cereblon is dictated by the Tri-Tryptophan Pocket (Trp380, Trp386, Trp400 in human CRBN). This hydrophobic cage requires specific hydrogen bonding for high-affinity ligand retention.

The Interaction Map
  • W380 (Backbone C=O): Accepts a hydrogen bond from the imide N-H.

  • H378 (Backbone N-H) & W380 (Sidechain): Donate hydrogen bonds to the glutarimide carbonyls.

In the case of 2-(6-Oxopiperidin-3-yl)acetic acid :

  • Retention: The N-H group still engages W380. The remaining carbonyl (C2=O) engages the backbone amide of H378/W386 region.

  • Loss: The absence of the second carbonyl means the molecule "wobbles" more in the pocket, leading to a faster dissociation rate (

    
    ) and higher 
    
    
    
    (typically shifting from nM to
    
    
    M range).
  • Function: Despite lower affinity, the binding is sufficient to induce ternary complex formation if the "protruding" moiety (attached via the acetic acid tail) has high affinity for the target protein (neosubstrate).

Data Summary: Affinity vs. Stability

FeatureGlutarimide (Thalidomide)Piperidin-2-one (Target Compound)Impact
H-Bond Donors 1 (N-H)1 (N-H)Neutral
H-Bond Acceptors 2 (C=O)1 (C=O)Affinity Penalty
Hydrolytic Half-life < 24 hours (pH 7.4)> 2 weeks (pH 7.4)Stability Gain
Binding Class High Affinity BinderMinimal Binding MoietyApplication Specific

Experimental Validation Protocols

To validate this compound as a binder in your specific assay, you cannot rely on standard IMiD protocols without adjustment. The lower affinity requires higher concentrations and sensitive detection methods.

Protocol A: TR-FRET Competition Assay (Recommended)
  • Objective: Determine

    
     of the lactam acid by displacing a fluorescent tracer (e.g., Cy5-Thalidomide).
    
  • Critical Adjustment: Because the lactam is a weaker binder, the tracer concentration must be kept strictly at or below its

    
     to avoid masking the lactam's inhibition.
    

Step-by-Step Workflow:

  • Reagents:

    • Recombinant Human CRBN-DDB1 Complex (10 nM).

    • Tracer: Cy5-Thalidomide (20 nM).

    • Test Compound: 2-(6-Oxopiperidin-3-yl)acetic acid (Titration: 100

      
      M down to 1 nM).
      
  • Incubation: Mix CRBN, Tracer, and Compound in 384-well plate. Incubate 60 mins at RT.

  • Readout: Measure TR-FRET signal (Excitation 320nm, Emission 665nm/615nm).

  • Validation:

    • Positive Control: Lenalidomide (

      
      M).
      
    • Negative Control: N-Methyl-Thalidomide (Steric clash prevents binding).

    • Expectation: The target compound should show an

      
       in the 5–50 
      
      
      
      M
      range.
Protocol B: Chemical Stability Assay
  • Objective: Prove the utility of the lactam over glutarimide.

  • Dissolve 10 mM of (A) Thalidomide and (B) 2-(6-Oxopiperidin-3-yl)acetic acid in DMSO.

  • Dilute to 100

    
    M in PBS (pH 7.4).
    
  • Incubate at 37°C.

  • Analyze aliquots via LC-MS at t=0, 6h, 12h, 24h, 48h.

  • Result: Thalidomide will show ring-opening (mass +18 Da). The lactam will remain >95% intact.

Strategic Application in PROTAC Design

The "acetic acid" tail at position 3 is the strategic handle. In thalidomide, the phthalimide ring is attached here.[1][2] In this molecule, the carboxylic acid allows for amide coupling to a linker.

Synthesis Pathway for Stable Degraders:

  • Coupling: React 2-(6-Oxopiperidin-3-yl)acetic acid with a diamine linker using HATU/DIPEA.

  • Warhead Attachment: Attach the target ligand (e.g., JQ1 for BRD4) to the other end of the linker.

  • Result: A "Lactam-PROTAC" that resists systemic hydrolysis, prolonging in vivo exposure compared to traditional IMiD-based degraders.

Synthesis start 2-(6-Oxopiperidin-3-yl)acetic acid (Stable Warhead) step1 Amide Coupling (HATU/DIPEA) + Linker-Amine start->step1 inter Intermediate: Lactam-Linker Construct step1->inter step2 Conjugation to Target Ligand (e.g., Kinase Inhibitor) inter->step2 final Final PROTAC (Hydrolytically Stable) step2->final

Figure 2: Synthetic utility of the target compound as a modular building block for stable PROTACs.

References

  • Structural basis of thalidomide enantiomer binding to cereblon.

    • Establishes the glutarimide ring as the primary pharmacophore and the tri-Trp pocket mechanism.
  • Chemical Ligand Space of Cereblon. Source: ACS Omega (2018)

    • Identifies piperidin-2-one (lactam) as the "minimal binding moiety" for CRBN.
  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation. Source: RSC Medicinal Chemistry (2021)

    • Discusses the instability of glutarimides and the shift toward stable lactam and phenyl-glutarimide analogs.
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders. Source: Journal of Medicinal Chemistry (2023)

    • Provides comparative affinity data for modified CRBN binders and stability benchmarks.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(6-Oxopiperidin-3-yl)acetic acid from 3-aminopiperidine-2,6-dione

Topic: Derivatization of 3-Aminopiperidine-2,6-dione to 2-((2,6-Dioxopiperidin-3-yl)amino)acetic Acid Executive Summary & Scientific Scope Objective: This application note details the synthetic protocol for converting 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Derivatization of 3-Aminopiperidine-2,6-dione to 2-((2,6-Dioxopiperidin-3-yl)amino)acetic Acid

Executive Summary & Scientific Scope

Objective: This application note details the synthetic protocol for converting 3-aminopiperidine-2,6-dione (the pharmacophore of immunomodulatory imide drugs like Thalidomide and Lenalidomide) into an acetic acid-functionalized derivative.

Critical Structural Distinction: The user request specifies the target as 2-(6-Oxopiperidin-3-yl)acetic acid (CAS 933753-48-1). However, from a retrosynthetic standpoint, converting 3-aminopiperidine-2,6-dione (an


-amino imide) directly to a carbon-linked lactam (replacing 

with

and reducing one carbonyl) is chemically inefficient and mechanistically improbable in a direct sequence.

Therefore, this guide addresses the two most relevant scientific scenarios:

  • Primary Protocol (High Probability of Intent): The synthesis of 2-((2,6-dioxopiperidin-3-yl)amino)acetic acid . This is the standard "linker" synthesis used in PROTAC® development to attach the Cereblon (CRBN) ligand to a target protein binder. It utilizes the specified starting material via N-alkylation.[1][2][3]

  • Secondary Route (Literal Target): A strategic overview for synthesizing the carbon-linked 2-(6-oxopiperidin-3-yl)acetic acid (CAS 933753-48-1) de novo, bypassing the incompatible 3-aminopiperidine-2,6-dione precursor.

Strategic Analysis & Decision Tree

The following logic flow determines the correct synthetic pathway based on the desired final structure.

G Start Starting Material: 3-Aminopiperidine-2,6-dione Target_Check Target Structure Requirement Start->Target_Check Route_A Route A: N-Linked Linker (Cereblon Ligand for PROTACs) Target_Check->Route_A Retain Nitrogen (Linker Synthesis) Route_B Route B: C-Linked Lactam (Scaffold Morphing) Target_Check->Route_B Replace N with C (Structural Change) Product_A Target: 2-((2,6-dioxopiperidin-3-yl)amino)acetic acid (Reaction: N-Alkylation) Route_A->Product_A Product_B Target: 2-(6-oxopiperidin-3-yl)acetic acid (Requires: Pyridine/Glutamate Precursors) Route_B->Product_B Different SM Required

Figure 1: Decision tree highlighting the divergence between the N-alkylation of the specified starting material (Route A) and the de novo synthesis required for the carbon-linked analog (Route B).

Primary Protocol: Synthesis of 2-((2,6-Dioxopiperidin-3-yl)amino)acetic Acid

This protocol describes the N-alkylation of 3-aminopiperidine-2,6-dione.[3][4] This reaction creates a "glycine linker" handle, essential for conjugating the glutarimide ring to other pharmacophores in targeted protein degradation (TPD).

3.1. Reaction Scheme

Transformation: Nucleophilic substitution (


) of the primary amine onto tert-butyl bromoacetate, followed by acid-mediated deprotection.
  • Step 1: 3-Aminopiperidine-2,6-dione + tert-Butyl bromoacetate

    
    tert-Butyl ester intermediate
    
  • Step 2: tert-Butyl ester intermediate

    
    Final Acid Product 
    
3.2. Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][5][6]Role
3-Aminopiperidine-2,6-dione HCl 164.591.0Starting Material (SM)
tert-Butyl bromoacetate 195.051.1Alkylating Agent
N,N-Diisopropylethylamine (DIPEA) 129.242.5Base (Scavenger)
Dimethylformamide (DMF) --Solvent (Anhydrous)
Trifluoroacetic Acid (TFA) 114.0220.0Deprotecting Agent
Dichloromethane (DCM) --Solvent
3.3. Detailed Experimental Procedure

Step 1: N-Alkylation

  • Preparation: Oven-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 3-aminopiperidine-2,6-dione HCl (1.0 g, 6.07 mmol) to the flask. Add anhydrous DMF (10 mL) and stir until a suspension forms.

  • Base Addition: Add DIPEA (2.64 mL, 15.2 mmol) dropwise via syringe. The suspension should clear as the free amine is liberated. Stir for 10 minutes at Room Temperature (RT).

  • Alkylation: Add tert-butyl bromoacetate (0.98 mL, 6.68 mmol) dropwise.

    • Note: If the reaction is sluggish, add Potassium Iodide (KI, 0.1 eq) as a catalyst (Finkelstein condition).

  • Reaction: Heat the mixture to 50°C and stir for 4–6 hours. Monitor by LC-MS for the formation of the mono-alkylated product (

    
     for the ester).
    
    • Caution: Over-alkylation (dialkylation) can occur. Do not overheat.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (50 mL) and wash with water (3 x 20 mL) and brine (1 x 20 mL) to remove DMF. Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the residue via flash column chromatography (SiO2, 0–5% MeOH in DCM) to isolate tert-butyl 2-((2,6-dioxopiperidin-3-yl)amino)acetate .

Step 2: Deprotection (Ester Hydrolysis)

  • Dissolution: Dissolve the purified tert-butyl ester intermediate (from Step 1) in DCM (5 mL).

  • Acidolysis: Add TFA (5 mL) slowly at 0°C.

  • Reaction: Allow the mixture to warm to RT and stir for 2 hours. Monitor by LC-MS (loss of t-butyl group, mass shift -56 Da).

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA.

  • Final Product: The resulting solid is the trifluoroacetate salt of 2-((2,6-dioxopiperidin-3-yl)amino)acetic acid . It can be used directly in amide coupling reactions or neutralized using ion-exchange resin.

Secondary Route: De Novo Synthesis of Carbon-Linked Target

If the strict requirement is 2-(6-oxopiperidin-3-yl)acetic acid (CAS 933753-48-1), where the acetic acid is attached to a carbon atom of the ring, do not use 3-aminopiperidine-2,6-dione .

Recommended Synthetic Pathway:

  • Precursor: Start with dimethyl glutaconate or 3-pyridylacetic acid .

  • Method:

    • From Pyridine: Catalytic hydrogenation of 2-(pyridin-3-yl)acetic acid ethyl ester (

      
      , 
      
      
      
      , Acetic Acid) often yields the piperidine. Careful partial oxidation or starting from the pyridone is required to achieve the lactam.
    • From Glutaconate: Michael addition of dimethyl malonate to a glutaconate derivative, followed by decarboxylation and cyclization with ammonia.

Workflow Visualization

The following diagram illustrates the validated workflow for the Primary Protocol (N-Alkylation).

Protocol Start Start: 3-Aminopiperidine-2,6-dione HCl Step1 Step 1: Free Base Formation (Add DIPEA, DMF) Start->Step1 Step2 Step 2: Alkylation (Add t-Butyl Bromoacetate, 50°C) Step1->Step2 Check QC: LC-MS Check (Target m/z ~243) Step2->Check Step3 Step 3: Workup & Purification (EtOAc Ext., Flash Chrom.) Check->Step3 Pass Step4 Step 4: Deprotection (TFA/DCM, 1:1) Step3->Step4 Final Final Product: 2-((2,6-dioxopiperidin-3-yl)amino)acetic acid Step4->Final

Figure 2: Step-by-step experimental workflow for the synthesis of the Cereblon-binding linker.

References
  • Structure & Activity of Pomalidomide Derivatives

    • Title: Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries.[6][7][8]

    • Source: Chemical Science, 2021.[6]

    • URL:[Link]

  • Target Molecule Data (Carbon-Linked)

    • Title: 2-(6-Oxopiperidin-3-yl)acetic acid (CAS 933753-48-1) Compound Summary.
    • Source: PubChem.[9]

    • URL:[Link]

  • General Glutarimide Alkylation Protocols

    • Title: Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines.[10][11]

    • Source: Google P
    • URL
  • Cereblon Linker Chemistry

    • Title: Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry.
    • URL:[Link]

Sources

Application

Application Note: Protocols for Amide Coupling using 2-(6-Oxopiperidin-3-yl)acetic acid

Executive Summary & Molecule Profile[1] This guide details the optimized protocols for generating amide bonds using 2-(6-Oxopiperidin-3-yl)acetic acid (CAS: 933753-48-1). This scaffold is a critical structural motif in t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

This guide details the optimized protocols for generating amide bonds using 2-(6-Oxopiperidin-3-yl)acetic acid (CAS: 933753-48-1). This scaffold is a critical structural motif in the synthesis of Immunomodulatory imide drugs (IMiDs), PROTAC linkers, and cereblon (CRBN) binding ligands.

Unlike simple aliphatic acids, this substrate presents specific challenges:

  • Solubility: The lactam (cyclic amide) moiety increases polarity, often requiring polar aprotic solvents (DMF, DMSO) rather than standard DCM.

  • Lactam Stability: While the lactam ring is generally stable, strong bases can induce N-alkylation or ring opening.

  • Chirality: The molecule contains a chiral center at position 3 of the piperidine ring. While the carboxylic acid is separated by a methylene spacer (reducing direct racemization risk), preserving the enantiomeric excess (ee) of the starting material is paramount.

Substrate Profile
PropertyDetail
IUPAC Name 2-(6-Oxopiperidin-3-yl)acetic acid
CAS Number 933753-48-1
Molecular Weight 157.17 g/mol
pKa (COOH) ~4.5 (Typical for alkyl carboxylic acids)
Solubility High: DMSO, DMF, DMAc, Water. Low: DCM, Hexanes, Et2O.[1]
Key Risk Poor solubility in non-polar solvents; potential lactam N-acylation with excess strong base.

Strategic Method Selection

Do not default to a single method. Select the protocol based on your specific coupling partner (amine) and scale.

MethodSelection Start Select Coupling Partner AmineType Amine Reactivity? Start->AmineType Nucleophilic Primary/Secondary Alkyl Amine AmineType->Nucleophilic WeakNu Aniline / Heterocycle (Weak Nucleophile) AmineType->WeakNu ScaleUp Large Scale (>10g) AmineType->ScaleUp MethodA Method A: EDC/HOBt (Standard) Nucleophilic->MethodA MethodB Method B: HATU/DIPEA (High Efficiency) WeakNu->MethodB MethodC Method C: T3P (Low Epimerization/Scale) ScaleUp->MethodC

Figure 1: Decision matrix for selecting the optimal amide coupling strategy.

Detailed Experimental Protocols

Method A: Standard Carbodiimide Coupling (EDC/HOBt)

Best for: Primary amines, routine synthesis, cost-efficiency. Mechanism: Formation of an O-acylisourea intermediate, stabilized by HOBt to prevent N-acylurea rearrangement.

Reagents:

  • Substrate: 2-(6-Oxopiperidin-3-yl)acetic acid (1.0 equiv)

  • Amine: 1.0 – 1.2 equiv[2]

  • Coupling Agent: EDC[3]·HCl (1.2 – 1.5 equiv)

  • Additive: HOBt (1.2 equiv) or Oxyma Pure (safer alternative)

  • Base: DIPEA (2.0 – 3.0 equiv)

  • Solvent: DMF or DMF/DCM (1:1)

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 2-(6-Oxopiperidin-3-yl)acetic acid in dry DMF (concentration ~0.1 M). Note: DCM alone often fails to solubilize the acid.

  • Activation: Add HOBt (or Oxyma) and DIPEA. Stir at 0°C for 10 minutes.

  • Coupling: Add EDC·HCl. Stir for another 15 minutes at 0°C to generate the active ester.

  • Addition: Add the amine coupling partner.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LCMS (Target mass: Amine MW + 139).

  • Workup:

    • Dilute with EtOAc (Ethyl Acetate).

    • Wash sequentially with 1M HCl (careful if product is basic), sat. NaHCO3, and Brine.

    • Critical Step: If the product is very polar (like the starting material), standard aqueous workup may result in loss. In this case, evaporate DMF directly and purify via Reverse Phase (C18) chromatography.

Method B: High-Efficiency Coupling (HATU)

Best for: Sterically hindered amines, electron-deficient anilines, or valuable intermediates. Why: HATU generates a highly reactive At-complex (7-azabenzotriazol-1-yl ester) that reacts faster than HOBt esters, overcoming steric bulk.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.0 – 1.2 equiv[2]

  • Reagent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Protocol:

  • Setup: Flame-dry the glassware and maintain an inert atmosphere (N2 or Ar).

  • Mix: Dissolve the acid and DIPEA in DMF.

  • Activation: Add HATU in one portion at 0°C. The solution usually turns yellow/orange. Stir for 5–10 mins.

  • Amine Addition: Add the amine (dissolved in minimal DMF if solid).

  • Reaction: Stir at RT for 1–4 hours. HATU reactions are typically fast.

  • Quench: Add 2–3 drops of water to quench excess HATU.

  • Purification: HATU byproducts (tetramethylurea) are water-soluble but can be persistent. An EtOAc/Water extraction is usually sufficient, followed by flash chromatography (DCM/MeOH gradients).

Method C: Scalable Propylphosphonic Anhydride (T3P)

Best for: Scale-up (>10g), preventing racemization (though low risk here), and easy workup. Advantage: T3P byproducts are water-soluble, eliminating the need for extensive chromatography in many cases.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (if solubility permits) or DMF/EtOAc mixture.

Protocol:

  • Combine: Charge the flask with the acid, amine, and base in the chosen solvent.

  • Cool: Cool to 0°C.

  • Add T3P: Add the T3P solution dropwise.

  • Reaction: Warm to RT and stir. T3P reactions may require slightly longer times (12–24 h) or mild heating (40°C) for difficult amines.

  • Workup: Wash the organic layer with water, 1M HCl, and 1M NaOH. The T3P byproducts wash away, often leaving pure product in the organic phase.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Solubility Lactam polaritySwitch solvent to DMF, DMAc, or NMP. Avoid pure DCM or Toluene.
Low Yield Amine salt formationEnsure at least 3.0 equiv of base (DIPEA) is used to free-base the amine salt.
Side Product (+99 mass) N-acylurea formationThis occurs with EDC if the amine addition is too slow. Switch to HATU or add amine before EDC.
Racemization High pH / High TempKeep temperature <40°C. Use weak bases (Collidine) if chirality is extremely sensitive.

Visualizing the Workflow

The following diagram illustrates the chemical pathway and critical checkpoints for the HATU coupling method, which is the most robust for research-scale synthesis.

ReactionWorkflow Start Start: 2-(6-Oxopiperidin-3-yl)acetic acid SolventCheck Check Solubility: Is it soluble in DCM? Start->SolventCheck DissolveDMF Dissolve in DMF/DMAc SolventCheck->DissolveDMF No (Likely) DissolveDCM Dissolve in DCM SolventCheck->DissolveDCM Yes Activation Activation: Add DIPEA + HATU (0°C) DissolveDMF->Activation DissolveDCM->Activation Intermediate Active Ester Species (O-At Intermediate) Activation->Intermediate 5-10 min Addition Add Amine Partner Intermediate->Addition Monitor Monitor LCMS (Target: M+Amine-18) Addition->Monitor 1-4 Hours Workup Workup: EtOAc Extraction vs. H2O Monitor->Workup Complete

Figure 2: Step-by-step workflow for HATU-mediated amide coupling.

References

  • PubChem. (n.d.). Compound Summary for CID 14507691: 2-(6-oxopiperidin-3-yl)acetic acid. Retrieved from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of simple coupling. Chemical Society Reviews. Retrieved from [Link]

Sources

Method

Preparation of 2-(6-Oxopiperidin-3-yl)acetic acid tert-butyl ester

Application Note: Scalable Synthesis and Isolation of 2-(6-Oxopiperidin-3-yl)acetic acid tert-butyl ester Introduction & Strategic Context The δ-lactam (piperidin-2-one) motif is a privileged structural scaffold in moder...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Isolation of 2-(6-Oxopiperidin-3-yl)acetic acid tert-butyl ester

Introduction & Strategic Context

The δ-lactam (piperidin-2-one) motif is a privileged structural scaffold in modern medicinal chemistry, frequently embedded in peptidomimetics, Factor Xa inhibitors, and various kinase inhibitors[1][2]. The target compound, 2-(6-oxopiperidin-3-yl)acetic acid tert-butyl ester (also systematically named tert-butyl 2-(5-oxopiperidin-3-yl)acetate or tert-butyl 5-(carboxymethyl)piperidin-2-one), serves as a highly versatile bifunctional building block. The orthogonal protection strategy—featuring a robust tert-butyl ester alongside a reactive lactam N-H—enables selective downstream functionalization such as N-alkylation or cross-coupling without premature ester hydrolysis.

Retrosynthetic Strategy & Mechanistic Rationale

The most atom-economical and scalable route to 5-substituted piperidin-2-ones utilizes the catalytic hydrogenation of the corresponding 2-pyridone derivatives[3][4].

  • Step 1 (Hydrogenation): We begin with commercially available 2-hydroxypyridine-5-acetic acid (which tautomerizes to 5-(carboxymethyl)pyridin-2(1H)-one). Because the 2-pyridone ring is highly stabilized by amide resonance, standard palladium-on-carbon (Pd/C) at atmospheric pressure is generally ineffective[3]. Instead, rhodium on alumina (Rh/Al₂O₃) under elevated hydrogen pressure (70 psi) in an acidic medium (glacial acetic acid) is employed to fully reduce the aromatic system while suppressing hydrogenolysis of the C-O bonds[3].

  • Step 2 (Esterification): Traditional Fischer esterification using isobutylene gas and strong mineral acids can lead to unwanted lactam ring-opening. To ensure structural integrity, we employ a mild, base-mediated esterification using di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP)[5][6].

Route A 2-Hydroxypyridine- 5-acetic acid (Starting Material) B 2-(6-Oxopiperidin-3-yl) acetic acid (Intermediate) A->B H2 (70 psi), Rh/Al2O3 AcOH, 50°C, 16h C tert-Butyl 2-(6-oxopiperidin-3-yl) acetate (Target Product) B->C Boc2O, DMAP t-BuOH, 40°C, 12h

Synthetic route from 2-hydroxypyridine-5-acetic acid to the target tert-butyl ester.

Mechanistic Insight: Boc₂O-Mediated Esterification The reaction of a carboxylic acid with Boc₂O and DMAP forms a transient mixed anhydride. DMAP attacks this intermediate, driving the extrusion of CO₂ to form a highly electrophilic acylpyridinium species[5]. Subsequent trapping by tert-butanol yields the desired ester. The volatility of the byproducts (CO₂ and tert-butanol) makes this a self-validating, clean reaction system[5][6].

Mechanism RCOOH Carboxylic Acid + DMAP MixedAnhydride Mixed Anhydride Intermediate [R-CO-O-CO-OtBu] RCOOH->MixedAnhydride + Boc2O - t-BuOH Boc2O Boc2O Boc2O->MixedAnhydride AcylPyridinium Acylpyridinium Species + t-BuOH + CO2 MixedAnhydride->AcylPyridinium DMAP Attack - CO2 Product tert-Butyl Ester Product AcylPyridinium->Product t-BuOH Attack - DMAP

Mechanism of mild tert-butyl esterification using Boc2O and DMAP.

Experimental Protocols

Step 1: Synthesis of 2-(6-Oxopiperidin-3-yl)acetic acid

  • Preparation: In a 500 mL high-pressure autoclave, suspend 2-hydroxypyridine-5-acetic acid (15.3 g, 100 mmol) in glacial acetic acid (150 mL).

  • Catalyst Addition: Carefully add 5% Rh/Al₂O₃ (3.0 g) under a continuous stream of nitrogen to prevent auto-ignition of the catalyst[3].

  • Hydrogenation: Seal the autoclave. Purge the vessel three times with nitrogen (50 psi), followed by three purges with hydrogen gas. Pressurize the vessel to 70 psi with H₂ and heat the mixture to 50 °C[3].

  • Monitoring: Stir vigorously (800 rpm) for 16 hours. The reaction is complete when hydrogen uptake ceases and TLC (DCM:MeOH 9:1) shows the disappearance of the UV-active starting material.

  • Workup: Cool to room temperature and safely vent the hydrogen gas. Filter the mixture through a tightly packed pad of Celite to remove the rhodium catalyst, washing the pad with additional acetic acid (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting crude oil with cold diethyl ether to induce crystallization. Filter and dry under vacuum to afford the intermediate as a white solid.

Step 2: Synthesis of tert-Butyl 2-(6-oxopiperidin-3-yl)acetate

  • Preparation: Dissolve 2-(6-oxopiperidin-3-yl)acetic acid (10.0 g, 63.6 mmol) in a mixture of anhydrous tert-butanol (80 mL) and tetrahydrofuran (THF, 40 mL) under an inert atmosphere.

  • Activation: Add DMAP (0.78 g, 6.36 mmol, 0.1 eq) to the stirring solution.

  • Esterification: Slowly add di-tert-butyl dicarbonate (Boc₂O, 20.8 g, 95.4 mmol, 1.5 eq) in portions over 15 minutes[5]. Caution: Vigorous evolution of CO₂ gas will occur.

  • Reaction: Heat the mixture to 40 °C and stir for 12 hours. Monitor the reaction via LC-MS until the intermediate acid mass (m/z 158.1 [M+H]⁺) is fully consumed.

  • Workup: Concentrate the reaction mixture in vacuo to remove THF and excess tert-butanol. Redissolve the residue in ethyl acetate (150 mL) and wash sequentially with 5% aqueous citric acid (2 x 50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution from 50% to 100% EtOAc in Hexanes) to yield the target ester as a colorless, viscous oil that slowly solidifies upon standing.

Data Presentation & Analytical Characterization

Table 1: Catalyst Optimization for Step 1 (Hydrogenation)

Catalyst Solvent Pressure (psi) Temp (°C) Conversion (%) Isolated Yield (%)
10% Pd/C Ethanol 50 25 < 10 N/A
10% Pd/C Acetic Acid 70 50 45 38
PtO₂ Acetic Acid 70 50 > 99 82

| 5% Rh/Al₂O₃ | Acetic Acid | 70 | 50 | > 99 | 91 |

Note: Rh/Al₂O₃ provides superior conversion and yield by efficiently overcoming the resonance stabilization of the 2-pyridone ring without causing over-reduction[3].

Table 2: Analytical Characterization of tert-Butyl 2-(6-oxopiperidin-3-yl)acetate

Analytical Method Parameter Result / Signal Assignment
¹H NMR (400 MHz, CDCl₃) δ 5.85 (br s, 1H) Lactam N-H
δ 3.35 - 3.15 (m, 2H) C2-H₂ (adjacent to N)
δ 2.45 - 2.20 (m, 3H) C6-H₂ (adjacent to C=O) & C3-H
δ 2.15 (d, J = 7.0 Hz, 2H) -CH₂-COO-tBu
δ 1.95 - 1.45 (m, 2H) C4-H₂
δ 1.42 (s, 9H) -C(CH₃)₃ (tert-butyl group)
LC-MS (ESI+) [M+H]⁺ m/z 214.1

| HPLC | Purity (210 nm) | > 98.5% |

Troubleshooting & Self-Validating Systems

  • Incomplete Hydrogenation: If UV-active spots remain during Step 1, it indicates incomplete reduction of the pyridone ring. This is commonly caused by catalyst poisoning. Ensure the starting material is free of sulfurous impurities and that the autoclave is thoroughly purged with H₂ prior to pressurization.

  • Lactam Boc-Protection: During Step 2, a common side reaction is the Boc-protection of the lactam nitrogen to form the N-Boc-lactam[6]. By strictly controlling the equivalents of Boc₂O (1.5 eq) and keeping the temperature at 40 °C, the highly nucleophilic carboxylate selectively reacts over the weakly nucleophilic lactam amide. If N-Boc impurities are detected, they can be selectively cleaved by stirring the crude mixture in methanol with catalytic K₂CO₃ for 2 hours before final purification.

References

  • Amer, M.M.K., et al. "Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds." ResearchGate, 2021. URL:[Link]

  • "A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate." ResearchGate. URL: [Link]

  • "Dual protection of amino functions involving Boc." RSC Publishing, 2013. URL:[Link]

  • PubChem Compound Summary for CID 62490261, "4-acetyl-N-(6-oxopiperidin-3-yl)benzenesulfonamide". National Center for Biotechnology Information. URL:[Link]

  • PubChem Compound Summary for CID 91827372. National Center for Biotechnology Information. URL:[Link]

Sources

Application

Reaction conditions for N-alkylation of 2-(6-Oxopiperidin-3-yl)acetic acid

An in-depth guide to the selective N-alkylation of the 2-(6-oxopiperidin-3-yl)acetic acid scaffold, designed for researchers, scientists, and drug development professionals. This document provides a detailed exploration...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the selective N-alkylation of the 2-(6-oxopiperidin-3-yl)acetic acid scaffold, designed for researchers, scientists, and drug development professionals. This document provides a detailed exploration of reaction mechanisms, optimization strategies, and step-by-step protocols for this critical transformation in medicinal chemistry.

The 2-(6-oxopiperidin-3-yl)acetic acid framework is a valuable scaffold in modern drug discovery, serving as a key building block for a variety of therapeutic agents. The introduction of substituents on the lactam nitrogen (N-alkylation) is a primary strategy for modulating the pharmacological profile of these molecules, influencing properties such as potency, selectivity, metabolic stability, and cell permeability.

However, the N-alkylation of this substrate is not a trivial undertaking. The molecule presents two key challenges that must be strategically addressed to ensure a successful and selective reaction:

  • The Carboxylic Acid Moiety : The acetic acid side chain possesses a highly acidic proton. In the presence of a base, this proton will be abstracted far more readily than the lactam N-H proton, effectively preventing the desired N-alkylation. Therefore, protection of the carboxylic acid, typically as an ester, is a mandatory prerequisite.

  • The Ambident Nucleophile : Once the lactam nitrogen is deprotonated, it forms an ambident anion (an enolate-like species) with two potential points for alkylation: the nitrogen and the oxygen atom. This creates a competition between the desired N-alkylation and an undesired O-alkylation side reaction, which can lead to the formation of a lactim ether.

This guide provides a comprehensive overview of the mechanistic principles governing this reaction and offers robust protocols designed to favor the selective formation of the N-alkylated product.

Prerequisite: Protection of the Carboxylic Acid

Before attempting N-alkylation, the carboxylic acid must be converted into a less acidic functional group, most commonly an ester (e.g., methyl or ethyl ester). This ensures that the base used for deprotonation reacts exclusively at the lactam nitrogen. A standard Fischer esterification or reaction with an alkyl halide under basic conditions can achieve this. The following protocol details a common method using trimethylsilyl chloride (TMSCl) and methanol.

Protocol 1: Methyl Esterification of 2-(6-Oxopiperidin-3-yl)acetic acid

This protocol describes the conversion of the starting acid to its corresponding methyl ester, a crucial step before N-alkylation.

Materials:

  • 2-(6-Oxopiperidin-3-yl)acetic acid (1.0 eq.)

  • Anhydrous Methanol (MeOH)

  • Trimethylsilyl chloride (TMSCl) (2.0-3.0 eq.)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Standard work-up and purification equipment

Procedure:

  • Suspend 2-(6-oxopiperidin-3-yl)acetic acid in anhydrous methanol in a round-bottom flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add trimethylsilyl chloride dropwise to the stirred suspension. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours until the reaction is complete (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue can be purified by column chromatography or used directly in the next step if sufficiently pure.

Mechanistic Insights: The N- vs. O-Alkylation Dichotomy

Upon deprotonation with a base, the lactam ester exists in equilibrium with its tautomeric lactim form. The resulting anion is an ambident nucleophile, with electron density distributed across both the nitrogen and oxygen atoms[1]. The regioselectivity of the subsequent alkylation is governed by the Hard and Soft Acids and Bases (HSAB) principle[1].

  • N-Alkylation (Soft-Soft Interaction): The nitrogen atom is considered a "soft" nucleophilic center. It preferentially reacts with "soft" electrophiles, such as alkyl iodides and bromides.

  • O-Alkylation (Hard-Hard Interaction): The oxygen atom is a "hard" nucleophilic center. It reacts more readily with "hard" electrophiles, like dimethyl sulfate or alkyl sulfonates.

By carefully selecting the reaction components—base, solvent, and alkylating agent—one can significantly influence the reaction pathway to favor the desired N-alkylation product.

G Start Protected Lactam Ester Base + Base (e.g., NaH, K2CO3) Start->Base Anion Ambident Anion (Resonance Stabilized) Base->Anion Deprotonation N_Attack N-Attack (Soft Center) Anion->N_Attack Favored by Soft Electrophiles O_Attack O-Attack (Hard Center) Anion->O_Attack Favored by Hard Electrophiles Soft_E + Soft Electrophile (e.g., R-I, R-Br) N_Attack->Soft_E Hard_E + Hard Electrophile (e.g., R-OTs, R2SO4) O_Attack->Hard_E N_Product Desired N-Alkylated Product (Kinetic Product) Soft_E->N_Product O_Product O-Alkylated Byproduct (Thermodynamic Product) Hard_E->O_Product

Caption: Competing N- and O-alkylation pathways for the deprotonated lactam.

Key Parameters for Reaction Optimization

Achieving high yields and selectivity for N-alkylation requires careful consideration of several experimental variables. The table below summarizes the key parameters and their general effects on the reaction outcome.

ParameterChoiceRationale & Impact on Selectivity
Base Strong/Hard (e.g., NaH, LDA): Requires anhydrous aprotic solvents (THF, DMF). Efficiently deprotonates the lactam but can sometimes favor O-alkylation depending on other factors[2][3].
Weaker/Soft (e.g., K₂CO₃, Cs₂CO₃): Often used in polar aprotic solvents (DMF, Acetonitrile) or under PTC conditions. Cesium carbonate (Cs₂CO₃) is particularly noted for promoting N-alkylation due to the "soft" nature of the cesium cation[1][3].
Alkylating Agent Soft (e.g., R-I, R-Br, Allyl-Br): Strongly favors reaction at the soft nitrogen center according to HSAB theory. Alkyl iodides are generally more reactive than bromides[1].
Hard (e.g., R-OTs, (CH₃)₂SO₄): Increases the likelihood of O-alkylation at the hard oxygen center[1]. Should generally be avoided if N-alkylation is the goal.
Solvent Polar Aprotic (e.g., DMF, DMSO): Good for solvating the reagents but can favor O-alkylation by solvating the counter-ion, leaving a more "naked" and reactive oxygen atom[1][3].
Less Polar Aprotic (e.g., THF, Toluene): Generally preferred as they can favor ion-pairing, which sterically shields the oxygen atom and promotes reaction at the more accessible nitrogen atom[1].
Catalyst Phase-Transfer Catalyst (PTC) (e.g., TBAB): Tetrabutylammonium bromide (TBAB) is highly effective when using inorganic bases like KOH/K₂CO₃. It facilitates the transfer of the base into the organic phase, allowing for milder reaction conditions and often improved yields[1][2].
Energy Source Conventional Heating: Standard method, but can require long reaction times[2].
Microwave Irradiation: Can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields, especially under solvent-free conditions[2][4].

Experimental Protocols

The following section provides detailed, step-by-step protocols for the N-alkylation of the protected 2-(6-oxopiperidin-3-yl)acetic acid methyl ester.

G Start Starting Acid Step1 Protocol 1: Esterification Start->Step1 Intermediate Protected Ester Step1->Intermediate Step2 Protocol 2 or 3: N-Alkylation Intermediate->Step2 Product_Ester N-Alkylated Ester Step2->Product_Ester Step3 Protocol 4: Saponification (Optional) Product_Ester->Step3 Final_Product Final N-Alkylated Acid Step3->Final_Product

Caption: General experimental workflow for N-alkylation.

Protocol 2: N-Alkylation using Sodium Hydride in DMF

This classic method utilizes a strong base to ensure complete deprotonation of the lactam nitrogen.

Materials:

  • Methyl 2-(6-oxopiperidin-3-yl)acetate (1.0 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.)

  • Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

  • Ice bath (0 °C)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add sodium hydride.

  • Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, decanting the hexanes carefully each time.

  • Add anhydrous DMF to the flask and cool the resulting suspension to 0 °C.

  • Dissolve the methyl 2-(6-oxopiperidin-3-yl)acetate in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension.

  • Allow the mixture to stir at 0 °C for 30-60 minutes. Hydrogen gas will evolve.

  • Slowly add the alkyl halide to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 4-16 hours).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, x3).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Microwave-Assisted N-Alkylation under Phase-Transfer Catalysis

This modern, efficient, and solvent-free protocol offers rapid reaction times and often cleaner product formation[2][4].

Materials:

  • Methyl 2-(6-oxopiperidin-3-yl)acetate (1.0 eq., 5 mmol)

  • Alkyl halide (1.5 eq., 7.5 mmol)

  • Potassium hydroxide (KOH), powdered (4.0 eq., 20 mmol)

  • Potassium carbonate (K₂CO₃), powdered (4.0 eq., 20 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq., 0.5 mmol)

  • Mortar and pestle

  • Microwave-safe open vessel (e.g., conical flask)

  • Domestic or scientific microwave reactor

Procedure:

  • In a mortar, grind the potassium hydroxide and potassium carbonate together.

  • Add the methyl 2-(6-oxopiperidin-3-yl)acetate and TBAB to the mortar and mix thoroughly with the powdered bases.

  • Transfer the solid mixture to an open microwave-safe vessel.

  • Add the alkyl halide dropwise and briefly stir the mixture with a spatula to ensure it is well-combined.

  • Place the vessel in the microwave reactor and irradiate at a moderate power level (e.g., 300W) for 2-5 minutes. Monitor the reaction progress closely, as it can be very fast.

  • After cooling, add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (x2).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Ester Deprotection via Saponification

To obtain the final N-alkylated carboxylic acid, the methyl ester must be hydrolyzed.

Materials:

  • N-alkylated methyl 2-(6-oxopiperidin-3-yl)acetate (1.0 eq.)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5-2.0 eq.)

  • Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the N-alkylated ester in a mixture of THF and water.

  • Add the base (LiOH or NaOH) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 by slowly adding 1M HCl.

  • A precipitate may form, which can be collected by filtration. If no precipitate forms, extract the aqueous solution with an organic solvent (e.g., ethyl acetate, x3).

  • Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the final N-alkylated carboxylic acid.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Incomplete deprotonation (base not strong enough or deactivated).2. Poorly reactive alkylating agent.3. Insufficient temperature or reaction time.1. Use a stronger base (e.g., switch from K₂CO₃ to NaH). Ensure all reagents and solvents are anhydrous.2. Switch to a more reactive alkylating agent (e.g., from R-Cl to R-Br or R-I).3. Increase temperature or reaction time. Consider switching to microwave irradiation.
Significant O-Alkylation 1. Use of a "hard" alkylating agent.2. Polar aprotic solvent (DMF, DMSO) favoring O-alkylation.3. Use of a "hard" base/counter-ion combination.1. Ensure a "soft" alkylating agent is used (R-I or R-Br)[1].2. Change the solvent to a less polar option like THF or toluene[1].3. Switch to a "softer" base like Cs₂CO₃[1].
Formation of Byproducts 1. Over-alkylation (if the alkylating agent has multiple reactive sites).2. Degradation of starting material or product under harsh conditions (e.g., strong base, high temp).1. Use an alkylating agent with a single electrophilic site.2. Use milder conditions: lower temperature, a weaker base (e.g., K₂CO₃/TBAB), or shorter reaction times with microwave assistance.

Conclusion

The successful N-alkylation of 2-(6-oxopiperidin-3-yl)acetic acid hinges on a two-stage strategy: initial protection of the carboxylic acid followed by a carefully optimized N-alkylation of the resulting lactam ester. By understanding the principles of HSAB theory and methodically selecting the base, solvent, and alkylating agent, researchers can effectively steer the reaction towards the desired N-alkylated product while minimizing the formation of the O-alkylated lactim ether. Modern techniques such as microwave-assisted synthesis under phase-transfer conditions offer a rapid and highly efficient route to these valuable chemical entities, accelerating progress in drug discovery and development.

References

  • Bogdał, D., Pielichowski, J., & Jaskot, K. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 4(9), 333. [Link]

  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?[Link]

  • MDPI. (2025). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[Link]

Sources

Method

Application Note: Solid-Phase Synthesis of 4-Aminopiperidine Libraries via Piperidinone Acetic Acid Scaffolds

Abstract & Strategic Overview The 4-aminopiperidine pharmacophore is a "privileged structure" in medicinal chemistry, appearing frequently in GPCR ligands (e.g., chemokine receptor antagonists, opioids) and peptidomimeti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The 4-aminopiperidine pharmacophore is a "privileged structure" in medicinal chemistry, appearing frequently in GPCR ligands (e.g., chemokine receptor antagonists, opioids) and peptidomimetics (e.g., RGD integrin inhibitors). This guide details a robust solid-phase synthesis (SPS) strategy utilizing 4-oxo-1-piperidineacetic acid as a core scaffold.

Unlike solution-phase methods, which often suffer from tedious purification of polar intermediates, this SPS protocol allows for the rapid generation of high-purity libraries through "split-and-pool" or parallel synthesis. The core strategy hinges on the orthogonal reactivity of the carboxylic acid (for resin attachment) and the C4-ketone (for reductive amination), enabling the introduction of diverse amine inputs at a late stage.

Key Strategic Decisions (The "Why")
  • Resin Selection (Rink Amide MBHA): We utilize Rink Amide MBHA resin over Wang resin. The amide linkage formed is chemically robust during the reductive amination steps (acidic conditions), whereas ester linkages (Wang) can be prone to premature hydrolysis or diketopiperazine formation during nucleophilic attacks.

  • Reductive Amination Reagent (NaBH(OAc)₃): Sodium triacetoxyborohydride is selected as the reducing agent.[1][2] Unlike NaBH₃CN (toxic, generates HCN), NaBH(OAc)₃ is safer, easier to handle, and sufficiently mild to prevent reduction of the ketone prior to imine formation, ensuring high selectivity for the amine product.

  • Solvent System (DCM/DMF/AcOH): A ternary mixture is critical. DMF ensures resin swelling; DCM solubilizes the organic amine inputs; and Acetic Acid (AcOH) catalyzes the rate-limiting imine formation step.

Experimental Workflow & Logic

The following diagram illustrates the critical path for the synthesis. Note the specific checkpoints for quality control (QC).

SPS_Workflow Start Rink Amide MBHA Resin (Fmoc-Protected) Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Coupling Scaffold Loading (4-oxo-1-piperidineacetic acid + HATU) Deprotect->Coupling QC_Ketone QC Checkpoint 1: FTIR (Ketone C=O ~1715 cm⁻¹) Coupling->QC_Ketone Validation Red_Amin Reductive Amination (R-NH2, AcOH, NaBH(OAc)3) Coupling->Red_Amin Red_Amin->Red_Amin If Negative (Re-treat) QC_Amine QC Checkpoint 2: Chloranil Test (Secondary Amine) Red_Amin->QC_Amine Validation Cleavage Resin Cleavage (95% TFA) QC_Amine->Cleavage If Positive Final Final 4-Aminopiperidine Library Member Cleavage->Final

Figure 1: Logical workflow for the solid-phase assembly of piperidine libraries. Green ovals indicate mandatory stop/check points to ensure scaffold integrity.

Detailed Protocols

Phase 1: Resin Preparation and Scaffold Loading

Objective: Anchor the 4-oxo-1-piperidineacetic acid scaffold to the solid support via a stable amide bond.

Materials:

  • Rink Amide MBHA resin (Loading: 0.5 – 0.7 mmol/g)

  • 4-oxo-1-piperidineacetic acid (CAS: 1909-91-7)

  • HATU (Coupling Reagent)

  • DIPEA (Base)[3]

  • DMF (Solvent)[3][4][5][6]

Protocol:

  • Swelling: Place 1.0 g of resin in a fritted syringe reactor. Swell in DMF (10 mL) for 30 min. Drain.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (10 mL) for 5 min, drain, then repeat for 15 min.

  • Washing: Wash resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

    • Validation: Perform a Kaiser Test. Resin beads should turn dark blue (positive for free amines).

  • Coupling Cocktail:

    • Dissolve 4-oxo-1-piperidineacetic acid (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in minimal DMF.

    • Note: Pre-activate for 2 minutes before adding to resin to minimize racemization (though less critical for this achiral linker).

  • Reaction: Add cocktail to resin. Shake at Room Temperature (RT) for 2 hours.

  • QC Checkpoint 1: Wash resin thoroughly.

    • Kaiser Test: Must be Yellow/Colorless (indicates complete capping of resin amines).

    • FTIR (Optional): Analyze a dried resin bead. Look for the strong ketone carbonyl stretch at ~1715 cm⁻¹.

Phase 2: Solid-Phase Reductive Amination

Objective: Derivatize the C4-ketone with a primary amine (R-NH₂) to generate a secondary amine library member. This is the "diversity-generating" step.

Critical Mechanism: The reaction proceeds via an on-resin iminium ion intermediate. The high concentration of acetic acid is necessary to protonate the ketone and facilitate nucleophilic attack by the amine in the heterogeneous phase.

Protocol:

  • Preparation: Wash the scaffold-loaded resin (from Phase 1) with anhydrous DCM (3 x 10 mL) to remove residual DMF (DMF can sometimes compete in reduction or slow down imine formation if wet).

  • Imine Formation (The "Push"):

    • Add the Primary Amine (R-NH₂, 10 eq) dissolved in a mixture of DCM/DMF (1:1) containing 1% Acetic Acid (AcOH).

    • Volume Rule: Use just enough solvent to cover the beads (high concentration favors kinetics).

    • Shake for 1-2 hours at RT.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 10 eq) directly to the reaction slurry.

    • Caution: Mild gas evolution (H₂) may occur. Vent the syringe/vessel.

    • Shake overnight (12-16 hours) at RT.

  • Washing: Drain and wash extensively with DMF (5x), MeOH (3x), DCM (3x).

  • QC Checkpoint 2 (Chloranil Test):

    • Treat a few beads with 2% acetaldehyde in DMF followed by 2% chloranil in DMF.

    • Result: A Blue/Green staining of the beads indicates the presence of a secondary amine (successful reductive amination).

    • Troubleshooting: If beads remain colorless, the reductive amination failed. Repeat Step 2-3 with fresh reagents or increase AcOH concentration to 5%.

Phase 3: Cleavage and Isolation

Objective: Release the final compound from the resin.

Protocol:

  • Cleavage Cocktail: Prepare 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H₂O.

  • Reaction: Add 10 mL cocktail to the resin. Shake for 2 hours.

  • Isolation: Collect the filtrate. Precipitate the crude peptide/small molecule by adding cold Diethyl Ether (40 mL). Centrifuge to collect the pellet.

Quantitative Data & Reagent Table

To ensure reproducibility, adhere to the following stoichiometry relative to the resin loading scale.

ReagentEquivalents (eq)RoleCritical Note
4-oxo-1-piperidineacetic acid 3.0ScaffoldExcess ensures complete loading.
HATU 2.9ActivatorUse slightly less than acid to prevent capping with uronium salts.
Primary Amine (R-NH₂) 5.0 - 10.0Diversity InputHigh excess drives on-resin equilibrium.
Acetic Acid (AcOH) 1% - 5% (v/v)CatalystEssential for imine formation.
NaBH(OAc)₃ 5.0 - 10.0Reducing AgentMust be dry/fresh. Old reagent leads to incomplete reduction.

References

  • Solid-Phase Reductive Amination Standards

    • Caddick, S. J., et al. "Solid-phase reductive amination." Synthetic Pages, 2001.[4]

    • Context: Establishes the baseline protocol for using borohydrides on resin.
  • Piperidine Scaffolds in RGD Mimetics

    • Kessler, H., et al. "Solid-phase synthesis of a nonpeptide RGD mimetic library: new selective alphavbeta3 integrin antagonists." Journal of Medicinal Chemistry, 2001.[7]

    • Context: Demonstrates the biological relevance of piperidine-based scaffolds in drug discovery.
  • Fmoc-SPPS Methodology: Fields, G. B., & Noble, R. L. "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 1990. Context: Foundational text for the Fmoc-deprotection and coupling cycles used in Phase 1.
  • Reductive Amination of 4-Piperidone

    • BenchChem Application Note. "Reductive Amination of 4-Piperidone with Aniline." 2025.[1]

    • Context: Provides solution-phase comparative data for NaBH(OAc)₃ vs NaBH₃CN, validating the choice of the triacetoxy reagent for safety and yield.

Sources

Application

Application Notes &amp; Protocols: Bioconjugation Strategies for Carboxylic Acid-Containing Molecules Featuring 2-(6-Oxopiperidin-3-yl)acetic acid

Introduction: The Strategic Role of 2-(6-Oxopiperidin-3-yl)acetic acid in Modern Bioconjugation In the landscape of advanced drug development, particularly in the realm of targeted therapies and novel modalities like Pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of 2-(6-Oxopiperidin-3-yl)acetic acid in Modern Bioconjugation

In the landscape of advanced drug development, particularly in the realm of targeted therapies and novel modalities like Proteolysis Targeting Chimeras (PROTACs), the selection of appropriate chemical building blocks is paramount. 2-(6-Oxopiperidin-3-yl)acetic acid is an emerging molecule of interest, not only for its structural motifs reminiscent of cereblon (CRBN) E3 ligase ligands but critically, for the versatile bioconjugation handle provided by its terminal carboxylic acid. This functional group is the gateway to covalently linking this molecule, or derivatives thereof, to a vast array of biomolecules including antibodies, peptides, and oligonucleotides.

This technical guide serves as a comprehensive resource for researchers and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic considerations, and critical validation techniques necessary for successful bioconjugation. Our focus is the gold-standard methodology for transforming a carboxylic acid into a stable amide bond with a biological target: carbodiimide-mediated coupling.

Section 1: The Core Chemistry: Activating the Carboxyl Group for Amide Bond Formation

The direct reaction between a carboxylic acid and a primary amine (e.g., the ε-amine of a lysine residue on a protein) to form an amide bond is thermodynamically unfavorable in aqueous conditions. The amine, acting as a base, will deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. To overcome this, a "coupling agent" is required to activate the carboxyl group, rendering it susceptible to nucleophilic attack by the amine.[1]

The most prevalent and effective method for this activation in bioconjugation utilizes a carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in synergy with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[2][3]

The Two-Step Mechanism:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of 2-(6-Oxopiperidin-3-yl)acetic acid to form a highly reactive but unstable O-acylisourea intermediate.[1][2] This intermediate is prone to hydrolysis, which would regenerate the original carboxylic acid.

  • Stabilization with NHS/Sulfo-NHS: To improve efficiency and control, NHS or Sulfo-NHS is added. It rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis than the O-acylisourea, allowing for a more efficient subsequent reaction with the target biomolecule.[2][4]

  • Nucleophilic Attack and Amide Bond Formation: The primary amine on the target biomolecule attacks the NHS ester, displacing the NHS group and forming a stable, covalent amide bond. The byproducts, N-ethyl-N'-(3-dimethylaminopropyl)urea and NHS, are typically water-soluble and can be readily removed during purification.[1]

EDC_NHS_Mechanism CarboxylicAcid R-COOH (2-(6-Oxopiperidin-3-yl)acetic acid) Acylisourea O-Acylisourea Intermediate (Unstable) CarboxylicAcid->Acylisourea + EDC EDC EDC->Acylisourea NHSEster Amine-Reactive NHS Ester (Semi-Stable) Acylisourea->NHSEster + Byproduct1 Urea Byproduct Acylisourea->Byproduct1 NHS NHS / Sulfo-NHS NHS->NHSEster Conjugate Bioconjugate (Stable Amide Bond) NHSEster->Conjugate + Byproduct2 NHS NHSEster->Byproduct2 Biomolecule Biomolecule-NH₂ (e.g., Protein) Biomolecule->Conjugate

Caption: The EDC/NHS activation and conjugation mechanism.

Section 2: Experimental Design & Critical Parameters

Thoughtful experimental design is crucial for achieving high conjugation efficiency while preserving the biological activity of the target molecule.

2.1 Reagent and Buffer Selection

The choice of reagents and, most importantly, reaction buffers, dictates the success of the conjugation.

ParameterRecommendationRationale & Justification
Coupling Agent EDC with Sulfo-NHSSulfo-NHS is the water-soluble analog of NHS, making it ideal for reactions in aqueous buffers common to most biological applications. This enhances the stability and reactivity of the activated linker.[2]
Activation Buffer 0.1 M MES, pH 4.7-6.0The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH. This protonates the carboxyl group, making it more reactive, while minimizing hydrolysis of the EDC reagent itself.[5]
Conjugation Buffer Phosphate-Buffered Saline (PBS) or HEPES, pH 7.2-8.0The conjugation step (nucleophilic attack by the amine) is most efficient at a neutral to slightly basic pH, where the primary amines of the biomolecule are deprotonated and thus more nucleophilic.[5]
Incompatible Buffers Tris, Glycine, or other amine-containing buffersThese buffers contain primary amines that will compete with the target biomolecule for the activated NHS-ester, drastically reducing or eliminating conjugation efficiency.[5]

2.2 Molar Ratios and Reaction Strategy

The ratio of linker to biomolecule must be optimized for each specific application. A two-step protocol is highly recommended to prevent unwanted polymerization of the biomolecule (e.g., protein-protein crosslinking).[4]

ReagentStarting Molar Excess (relative to biomolecule)
2-(6-Oxopiperidin-3-yl)acetic acid10-50x
EDC10-50x (or 1.0-1.5x relative to the acid)
Sulfo-NHS20-100x (or 2.0-2.5x relative to EDC)

Causality: A higher excess of the linker and activating reagents drives the reaction equilibrium towards the formation of the activated NHS-ester. In the two-step protocol, excess unreacted small molecules are removed after the activation step, ensuring that only the activated linker is introduced to the precious biomolecule.

Section 3: Detailed Protocols

The following protocols provide a robust starting point for conjugation. Optimization will likely be required for your specific biomolecule and desired degree of labeling.

Conjugation_Workflow start Start prep Prepare Reagents & Buffers start->prep activate Step 1: Activate Carboxylic Acid (Linker + EDC/Sulfo-NHS in MES Buffer) prep->activate prep_protein Prepare Biomolecule (Buffer Exchange to PBS) prep->prep_protein purify_linker Optional: Purify Activated Linker (Desalting Column) activate->purify_linker for 2-step conjugate Step 2: Conjugate to Biomolecule (Mix Activated Linker + Biomolecule) activate->conjugate for 1-pot purify_linker->conjugate prep_protein->conjugate quench Step 3: Quench Reaction (e.g., with Hydroxylamine) conjugate->quench purify_conjugate Step 4: Purify Bioconjugate (SEC or Dialysis) quench->purify_conjugate characterize Step 5: Characterize Conjugate (Mass Spectrometry) purify_conjugate->characterize end End characterize->end

Caption: General experimental workflow for bioconjugation.
Protocol 3.1: Two-Step Conjugation to an Antibody (e.g., IgG)

This protocol minimizes the risk of antibody-antibody crosslinking.

Materials:

  • 2-(6-Oxopiperidin-3-yl)acetic acid

  • EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Antibody (e.g., ~5-10 mg/mL)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Hydroxylamine, pH 8.5

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

Part A: Activation of 2-(6-Oxopiperidin-3-yl)acetic acid

  • Reagent Preparation: Allow EDC and Sulfo-NHS vials to warm to room temperature before opening to prevent condensation, as they are moisture-sensitive.[3][5] Prepare stock solutions immediately before use.

  • Dissolve 2-(6-Oxopiperidin-3-yl)acetic acid in Activation Buffer to a final concentration of 10 mM.

  • Add solid EDC and Sulfo-NHS to the carboxylic acid solution. A common starting point is 10 mM EDC and 20 mM Sulfo-NHS.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[4]

Part B: Conjugation to the Antibody

  • Buffer Exchange: While the activation reaction proceeds, prepare the antibody by exchanging its storage buffer for the Conjugation Buffer (PBS, pH 7.4) using a desalting column appropriate for the antibody volume. This removes any incompatible buffer components.

  • Combine Reagents: Add the activated linker solution from Part A to the buffer-exchanged antibody solution. The molar ratio of linker to antibody should be optimized, but a 20-fold molar excess is a reasonable starting point.[5]

  • Incubation: Allow the conjugation reaction to proceed for 1.5 to 3 hours at room temperature, or overnight at 4°C, with gentle end-over-end rotation.[3][4]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM hydroxylamine.[2] Incubate for 15 minutes. This hydrolyzes any remaining NHS-esters.

Section 4: Purification of the Final Bioconjugate

Purification is a mandatory step to remove unreacted linker, coupling reagents, and byproducts, which could interfere with downstream applications and analysis.[6][7]

Purification MethodPrincipleBest For
Size Exclusion Chromatography (SEC) / Desalting Separates molecules based on size. Large bioconjugates elute first, while small molecules are retained.[8]Rapid removal of all small-molecule contaminants from large proteins/antibodies.[5][9]
Dialysis Uses a semi-permeable membrane to allow diffusion of small molecules out of the sample into a large volume of buffer.Thorough buffer exchange and removal of small molecules for larger sample volumes. Requires longer processing time.
Affinity Chromatography Utilizes specific binding interactions (e.g., Protein A/G for antibodies, IMAC for His-tagged proteins).[][11]High-purity isolation of the target bioconjugate, removing both small molecules and any aggregated or denatured protein.

Section 5: Characterization and Quality Control

Characterization is essential to validate the success of the conjugation and to determine its key quality attributes. For antibody conjugates, the most critical parameter is the Drug-to-Antibody Ratio (DAR), which in this case would be the Linker-to-Antibody Ratio.

TechniqueInformation ProvidedKey Advantages
Electrospray Ionization Mass Spectrometry (ESI-MS) Precise molecular weight of the intact conjugate and its subunits (light and heavy chains). Allows for calculation of the average DAR and distribution of species (DAR 0, 1, 2, etc.).[12][13]High mass accuracy (0.01-0.05%) and resolution, providing detailed information on heterogeneity.[12][14]
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) Molecular weight of the intact conjugate.High sensitivity (pmol to fmol), tolerant of some buffer components, and rapid analysis time.[15]
Hydrophobic Interaction Chromatography (HIC) Separates conjugate species based on hydrophobicity. Each conjugated linker increases the overall hydrophobicity, allowing for separation of different DAR species.Provides an orthogonal method to MS for assessing heterogeneity and can be used for purification.[8]

Section 6: Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conjugation 1. Inactive EDC/Sulfo-NHS due to moisture. 2. Presence of primary amines (e.g., Tris) in the buffer. 3. Incorrect pH for activation or conjugation. 4. Rapid hydrolysis of the NHS-ester.1. Use fresh, anhydrous reagents. Allow to warm to room temperature before opening.[5] 2. Use amine-free buffers like MES and PBS.[5] 3. Verify buffer pH. Use pH 4.7-6.0 for activation and 7.2-8.0 for conjugation. 4. Perform the conjugation step immediately after activation.
Protein Precipitation 1. High degree of conjugation leading to insolubility. 2. Use of organic co-solvents (if linker is not water-soluble).1. Reduce the molar excess of the linker in the reaction. 2. Ensure all components are fully soluble in the aqueous buffer system.
Broad Peak in MS/HIC High heterogeneity in the final product.Optimize molar ratios and reaction time to achieve a more defined and narrow distribution of conjugated species.

Section 7: Safety & Handling

  • General Precautions: Always work in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16]

  • Reagents:

    • 2-(6-Oxopiperidin-3-yl)acetic acid: May cause skin, eye, and respiratory irritation. Avoid breathing dust.[16]

    • EDC-HCl and Sulfo-NHS: Moisture-sensitive and can be irritating. Handle quickly and store in a desiccator.

    • Organic Solvents (if used): If solvents like DMF or DMSO are used to dissolve the linker initially, handle them in a chemical fume hood. They are flammable and have specific health hazards.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Raphael, L., & Gooden, D. (1995). Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry. Bioconjugate Chemistry, 6(3), 256-262. Available at: [Link]

  • Zhu, Z., et al. (2014). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. Analytical Chemistry, 86(8), 3985-3990. Available at: [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025). CD Bioparticles. Available at: [Link]

  • Schuster, R. J., et al. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. Available at: [Link]

  • Lund, G. K., & Olsen, C. A. (2018). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 16(33), 5947-5951. Available at: [Link]

  • Hardick, O. Coupling Protocols. University College London. Available at: [Link]

  • Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. (2025). LCGC International. Available at: [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences. Available at: [Link]

  • Czerwinski, R. M., et al. (2003). Organomercury Bioconjugate Synthesis and Characterization by Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Bioconjugate Chemistry, 14(6), 1213-1220. Available at: [Link]

  • Zhu, Z., et al. (2014). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. Analytical Chemistry. Available at: [Link]

  • Protein conjugates purification and characterization. (2012). ResearchGate. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. Available at: [Link]

  • Material Safety Data Sheet - Acetic Acid, Glacial. EMD Millipore. Available at: [Link]

  • Protein Purification. Chondrex, Inc. Available at: [Link]

  • Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. ACS Publications. Available at: [Link]

  • Safety data sheet - Acetic Acid, Diluted. CPAchem. Available at: [Link]

  • Selective synthesis of 2-6-1. ResearchGate. Available at: [Link]

  • Jin, X., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 931835. Available at: [Link]

  • Substituted 2(2,6-dioxopiperidin-3-yl)phthalimides and -1-oxoisoindolines and method of reducing tnf-alpha levels. Google Patents.
  • Kim, T., et al. (2024). Synthesis of All Regioisomers of 2-Arylazaindole-3-acetic Acid Derivatives. Synthesis, 56(06), 860-870. Available at: [Link]

  • Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. (2024). Dovepress. Available at: [Link]

  • Peripheral Analgesic effect of derivative molecules in acetic acid... ResearchGate. Available at: [Link]

Sources

Method

Application Note: Solvent Selection &amp; Solubility Protocol for 2-(6-Oxopiperidin-3-yl)acetic acid

Executive Summary This guide provides a technical framework for the solubilization, handling, and solvent selection of 2-(6-Oxopiperidin-3-yl)acetic acid .[1][2] As a bifunctional scaffold containing both a polar lactam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the solubilization, handling, and solvent selection of 2-(6-Oxopiperidin-3-yl)acetic acid .[1][2] As a bifunctional scaffold containing both a polar lactam (6-oxopiperidine) and an ionizable carboxylic acid, this molecule exhibits a complex solubility profile governed by hydrogen bonding and pH-dependent ionization.[1][2] This note is designed for medicinal chemists and process engineers requiring precise control over the compound's phase behavior during synthesis, purification, and analysis.

Physicochemical Profile & Solubility Mechanism[1][2]

To select the correct solvent, one must first understand the intermolecular forces holding the crystal lattice together.[2]

PropertyValueImplication for Solubility
Molecular Formula C₇H₁₁NO₃Small, polar organic molecule.[1][2]
Molecular Weight 157.17 g/mol Low MW suggests rapid dissolution kinetics if the solvent matches polarity.[1][2]
LogP (Predicted) ~ -0.01 to -0.3Borderline Hydrophilic. It prefers polar environments and resists lipophilic solvents.[1][2]
H-Bond Donors 2 (Amide NH, Acid OH)High lattice energy.[1][2] Requires solvents capable of disrupting strong intermolecular H-bonds.[1][2]
H-Bond Acceptors 3 (Amide C=O, Acid C=O, OH)Excellent solubility in H-bond donating solvents (e.g., Alcohols, Water).[1][2]
pKa (Acid) ~4.5 - 4.8Solubility in water is drastically increased at pH > 5.5 (Deprotonation).[1][2]
Mechanistic Insight

The lactam moiety acts as a rigid polar core, while the acetic acid side chain provides a pH-switchable solubilizing group.[1][2] In its neutral form, the molecule forms strong dimer networks (Acid-Acid and Amide-Amide interactions), making it sparingly soluble in non-polar solvents like Hexane or Toluene.[1][2]

Solvent Selection Strategy

Tier 1: Primary Solvents (High Solubility)

Use these for stock solutions, reactions, and NMR analysis.[1][2]

  • Dimethyl Sulfoxide (DMSO): The "Gold Standard" for this compound.[1][2] The sulfoxide oxygen effectively solvates the amide proton, disrupting the crystal lattice.[2]

    • Solubility: >50 mg/mL.[1][2][3]

    • Application: Biological assays, stock solutions.[1][2]

  • Dimethylformamide (DMF) / NMP: Excellent alternatives to DMSO for synthetic reactions requiring higher temperatures.[1][2]

  • Water (pH > 6): Highly soluble as the carboxylate salt.[1][2]

    • Protocol: Add 1.05 eq. of NaOH, NaHCO₃, or Ammonia to dissolve.[1][2]

Tier 2: Process & Workup Solvents (Moderate Solubility)

Use these for extractions, crystallization, and chromatography.[1][2]

  • Methanol / Ethanol: Good solubility, especially upon warming.[1][2]

    • Note: Can form esters if heated with acid catalysts.[1][2]

  • Ethyl Acetate: Moderate to poor solubility in neutral form.[1][2]

    • Critical: Often used to extract the compound from acidified aqueous layers, though multiple extractions may be required due to the low LogP.[1][2]

  • Acetonitrile: Moderate solubility; excellent for HPLC mobile phases.[1][2]

Tier 3: Anti-Solvents (Poor Solubility)

Use these to precipitate the compound for purification.[1][2]

  • Diethyl Ether / MTBE: The compound will crash out.[1][2]

  • Hexanes / Heptane: Completely insoluble.[1][2]

  • Dichloromethane (DCM): Poor solubility unless the molecule is derivatized or a cosolvent (MeOH) is added.[1][2]

Visual Workflows

Diagram 1: Solubility Decision Tree

This logic gate aids in selecting the optimal solvent based on the intended application.[1][2]

SolventSelection Start Intended Application Analysis Analytical (HPLC/NMR) Start->Analysis Synthesis Reaction Medium Start->Synthesis Purification Extraction/Crystallization Start->Purification HPLC_Choice Reverse Phase? Analysis->HPLC_Choice Chromatography DMSO_NMR DMSO-d6 or D2O (Avoid CDCl3 due to poor solubility) Analysis->DMSO_NMR Spectroscopy Temp_Req High Temp Required? Synthesis->Temp_Req Method Method? Purification->Method Water_ACN Water (0.1% TFA) / ACN (Excellent Peak Shape) HPLC_Choice->Water_ACN Yes DMF_DMSO DMF or DMSO (>100 mg/mL) Temp_Req->DMF_DMSO Yes (>80°C) THF_MeCN THF or Acetonitrile (Moderate Solubility) Temp_Req->THF_MeCN No (<60°C) Acid_Base Acid/Base Extraction (Water/EtOAc) Method->Acid_Base Workup Precip Precipitation (Solvent: MeOH -> Anti: Et2O) Method->Precip Solid Isolation

Caption: Decision matrix for selecting solvents based on experimental requirements (Analysis, Synthesis, or Purification).

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this standard operating procedure (SOP) to determine exact solubility limits in your specific solvent batch.[1][2]

Materials:

  • 2-(6-Oxopiperidin-3-yl)acetic acid (Solid).[1][2]

  • Target Solvent (HPLC Grade).[1][2]

  • 0.45 µm Syringe Filter (PTFE or Nylon).[1][2]

  • Analytical Balance.[1][2][3]

Steps:

  • Saturation: Weigh 50 mg of compound into a 2 mL HPLC vial.

  • Addition: Add 500 µL of solvent. Cap and vortex vigorously for 2 minutes.

  • Equilibration: Shake or sonicate at 25°C for 1 hour.

    • Observation: If fully dissolved, add more solid until a precipitate persists.[1][2]

  • Filtration: Filter the supernatant using the 0.45 µm syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent (Genevac or N2 stream) to dryness.

  • Calculation:

    
    
    
Protocol B: pH-Switch Extraction (Purification)

Due to the carboxylic acid, this compound can be purified using a pH-swing.[1][2]

  • Dissolution: Dissolve crude mixture in 0.5 M NaOH (aq) . The compound forms a soluble sodium salt; non-polar impurities remain undissolved.[1][2]

  • Wash: Extract the aqueous layer with Dichloromethane (DCM) or MTBE .[1][2] Discard the organic layer (removes non-polar byproducts).[1][2]

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 1 M HCl until pH reaches ~2.0.

  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3x) or n-Butanol (2x) .[1][2]

    • Note: n-Butanol is more effective for polar acids but harder to evaporate.[1][2]

  • Drying: Dry combined organics over Na₂SO₄ and concentrate.

References

  • PubChem. (2025).[1][2] Compound Summary: 2-(6-Oxopiperidin-3-yl)acetic acid (CAS 933753-48-1).[1][2][4][5] National Library of Medicine.[1] Retrieved from [Link]

Sources

Application

Application Note: Scale-Up Synthesis of 2-(6-Oxopiperidin-3-yl)acetic Acid Intermediates

This Application Note and Protocol guide details the scale-up synthesis of 2-(6-Oxopiperidin-3-yl)acetic acid (CAS 933753-48-1), a critical pharmacophore intermediate often utilized in the development of PARP inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the scale-up synthesis of 2-(6-Oxopiperidin-3-yl)acetic acid (CAS 933753-48-1), a critical pharmacophore intermediate often utilized in the development of PARP inhibitors (e.g., Niraparib analogs) and immunomodulatory drugs (IMiDs).

Executive Summary & Strategic Analysis

The target molecule, 2-(6-Oxopiperidin-3-yl)acetic acid , represents a functionalized


-lactam scaffold. In pharmaceutical manufacturing, the primary challenge in synthesizing this moiety at kilogram scale is achieving high conversion without ring-opening (hydrolysis) or over-reduction.

While early-stage discovery routes often utilize ring-closing metathesis or complex cyclizations of amino acids, these are cost-prohibitive for scale-up. This guide details the "Aromatic Reduction Strategy" , which is the industry-preferred route due to its atom economy, use of inexpensive starting materials, and scalability.

Retrosynthetic Logic

The most robust disconnection relies on the catalytic hydrogenation of a 2-hydroxypyridine (2-pyridone) precursor. This approach leverages the aromatic stability of the precursor for easy handling, followed by a controlled reduction to install the saturated lactam core.

  • Target: 2-(6-Oxopiperidin-3-yl)acetic acid[1]

  • Precursor: 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetic acid (also known as 2-hydroxy-5-pyridylacetic acid).

  • Key Transformation: Heterogeneous Catalytic Hydrogenation.

Process Development & Optimization

Route Selection: The Pyridine Reduction Pathway

We utilize a three-step sequence designed for 10-kg scale batches:

  • Esterification: Conversion of the pyridine-acetic acid to its ethyl ester to enhance solubility in organic solvents and lower the melting point for easier handling.

  • Catalytic Hydrogenation: Reduction of the pyridine ring using Rhodium or Palladium on Carbon.

  • Hydrolysis: Saponification of the ester to yield the final free acid.

Critical Process Parameters (CPPs)
  • Catalyst Selection: Rh/C (5%) is preferred over Pd/C for pyridine ring reduction at lower temperatures, minimizing thermal degradation of the lactam.

  • Solvent System: Acetic acid or Methanol/Acetic acid mixtures are critical to protonate the nitrogen, preventing catalyst poisoning.

  • Pressure: 5–10 bar (70–145 psi) is sufficient; higher pressures increase the risk of ring-opening.

Detailed Experimental Protocols

Step 1: Esterification of 2-(6-Hydroxypyridin-3-yl)acetic acid

Objective: Prepare the lipophilic precursor Ethyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate.

Reagents:

  • 2-(6-Hydroxypyridin-3-yl)acetic acid (Start Material): 5.0 kg

  • Ethanol (Anhydrous): 25 L (5 vol)

  • Sulfuric Acid (conc.): 0.5 kg (0.15 equiv)

Protocol:

  • Charge a 50 L glass-lined reactor with Ethanol and Start Material. Agitate to form a slurry.

  • Cool the mixture to 0–5°C.

  • Add Sulfuric Acid dropwise over 30 minutes. Caution: Exothermic.

  • Heat to reflux (78°C) and stir for 6–8 hours. Monitor by HPLC (Target: >98% conversion).

  • Cool to 20°C and concentrate under reduced pressure to ~5 L.

  • Quench by adding 20 L of water and adjusting pH to 7.0 with saturated NaHCO₃.

  • Extract with Ethyl Acetate (2 x 15 L).

  • Dry organic layer (Na₂SO₄), filter, and concentrate to dryness.

  • Yield: Expect ~5.3 kg (90%) of off-white solid.

Step 2: High-Pressure Hydrogenation (The Critical Step)

Objective: Reduce the aromatic ring to form Ethyl 2-(6-oxopiperidin-3-yl)acetate.

Reagents:

  • Ethyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate: 5.0 kg

  • 5% Rh/C (50% water wet): 250 g (5 wt% loading)

  • Acetic Acid (Glacial): 25 L

Protocol:

  • Inert a 50 L Hastelloy hydrogenation autoclave with Nitrogen (3 cycles).

  • Charge the precursor and Acetic Acid. Stir to dissolve.

  • Charge the Rh/C catalyst as a slurry in minimal Acetic Acid.

  • Purge with Hydrogen gas (3 cycles).

  • Pressurize to 10 bar (145 psi) H₂.

  • Heat to 60°C. Note: Monitor for exotherm initiation.

  • Stir at 60°C / 10 bar for 12–16 hours.

    • IPC (In-Process Control): Check H₂ uptake. When uptake ceases, sample for HPLC. Limit for unreduced SM: <0.5%.

  • Cool to 25°C and vent H₂. Purge with Nitrogen.

  • Filter through a Celite bed (or sparkler filter) to remove catalyst. Safety: Spent catalyst is pyrophoric. Keep wet.

  • Concentrate the filtrate to remove Acetic Acid (azeotrope with Toluene if necessary).

  • Yield: Expect ~4.8 kg of crude oil (quantitative conversion).

Step 3: Hydrolysis to Target Acid

Objective: Isolate 2-(6-Oxopiperidin-3-yl)acetic acid.

Protocol:

  • Dissolve the crude oil from Step 2 in THF (15 L) and Water (15 L).

  • Add Lithium Hydroxide Monohydrate (1.2 equiv) portion-wise at 20°C.

  • Stir at 25°C for 4 hours.

  • Acidify carefully with 2M HCl to pH 2.0.

  • Extract with 2-MeTHF (Methyltetrahydrofuran) (3 x 10 L). Note: 2-MeTHF is preferred over EtOAc for better recovery of polar acids.

  • Concentrate to a solid residue.

  • Recrystallize from Isopropanol/Heptane to achieve >98% purity.

Visualization of Workflow

G Start Start: 2-(6-Hydroxypyridin-3-yl)acetic acid Step1 Step 1: Esterification (EtOH, H2SO4, Reflux) Start->Step1 Inter1 Intermediate: Ethyl Ester Step1->Inter1 90% Yield Safety1 Safety: Exotherm Control Step1->Safety1 Step2 Step 2: Hydrogenation (H2, Rh/C, AcOH, 10 bar) Inter1->Step2 Inter2 Intermediate: Saturated Lactam Ester Step2->Inter2 Quant. Conv. Safety2 Safety: Pyrophoric Catalyst Step2->Safety2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final Target: 2-(6-Oxopiperidin-3-yl)acetic acid (>98% Purity) Step3->Final Recrystallization

Caption: Figure 1. Process flow diagram for the 3-step synthesis of 2-(6-Oxopiperidin-3-yl)acetic acid from pyridine precursors.

Analytical Specifications & Quality Control

For a successful scale-up, the following specifications must be met at the final release:

Test AttributeMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identification ¹H-NMR (DMSO-d₆)Conforms to structure (δ 12.1 COOH, δ 7.3 NH)
Purity HPLC (C18, 0.1% TFA)≥ 98.0% (Area %)
Assay Titration (NaOH)98.0 – 102.0% w/w
Residual Solvent GC-HSEthanol < 5000 ppm, THF < 720 ppm
Heavy Metals ICP-MSRh < 10 ppm
Water Content Karl Fischer< 1.0%

Note on Chirality: The protocol above produces the racemic mixture. If the (S)-enantiomer (relevant for Niraparib) is required, an enzymatic resolution step using Novozym 435 (Candida antarctica Lipase B) can be inserted after Step 1 to selectively hydrolyze one enantiomer of the ester, or the final acid can be resolved via chiral SFC (Supercritical Fluid Chromatography) using a Chiralpak AD-H column [1].

References

  • Process Development for Niraparib Intermediates : Source: Patents and Process Chemistry Literature.[2][3][4][5] Context: Describes the resolution and hydrogenation strategies for piperidine-3-carboxylic acid derivatives. Link:

  • Hydrogenation of Pyridines to Piperidones : Source: National Institutes of Health (NIH) / PMC. Title: "Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams" Context: Provides mechanistic insight into the reduction of pyridine precursors to lactams without ring opening. Link:

  • General Synthesis of 5-Substituted Piperidinones : Source: Thieme Connect (Synlett). Title: "The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence" Context: Alternative routes for substituted piperidinones.[6] Link:

  • Source: Organic Process Research & Development (ACS).

Sources

Method

Application Notes &amp; Protocols for the Selective Functionalization of the C3 Position in 2-(6-Oxopiperidin-3-yl)acetic acid

Introduction: Strategic Importance of the Glutarimide Scaffold The 2-(6-oxopiperidin-3-yl)acetic acid core represents a privileged scaffold in modern medicinal chemistry. This structural motif is central to a class of bl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of the Glutarimide Scaffold

The 2-(6-oxopiperidin-3-yl)acetic acid core represents a privileged scaffold in modern medicinal chemistry. This structural motif is central to a class of blockbuster drugs known as immunomodulatory drugs (IMiDs®), which includes thalidomide, lenalidomide, and pomalidomide. The therapeutic efficacy of these molecules is derived from their ability to bind to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event redirects the E3 ligase machinery to induce the degradation of specific target proteins, a mechanism that has been harnessed for the treatment of multiple myeloma and other hematological malignancies.

The C3 position of the glutarimide ring is a critical locus for molecular interactions and a key site for synthetic diversification. The acidity of the C3 proton allows for its removal to form a nucleophilic enolate, opening a gateway for the introduction of a wide array of chemical functionalities. Modifications at this position can profoundly influence the binding affinity for Cereblon, modulate the substrate specificity of the E3 ligase complex, and fine-tune the physicochemical properties of the molecule. This guide provides a comprehensive overview and detailed protocols for the strategic functionalization of the C3 position of 2-(6-oxopiperidin-3-yl)acetic acid, empowering researchers to explore new chemical space for the development of novel therapeutics, including targeted protein degraders like PROTACs (Proteolysis Targeting Chimeras).

Core Synthetic Strategy: A Three-Act Play

The functionalization of the C3 position of 2-(6-oxopiperidin-3-yl)acetic acid is a multi-step process that requires careful planning and execution. The presence of a free carboxylic acid necessitates a protection strategy to prevent unwanted side reactions. The core of the synthetic route can be conceptualized as a three-act process:

  • Act I: Protection of the Carboxylic Acid. The acidic proton of the carboxylic acid moiety would interfere with the strongly basic conditions required for enolate formation at the C3 position. Therefore, the first step is to "mask" the carboxylic acid as an ester, typically a methyl or ethyl ester.

  • Act II: C3-Functionalization via Enolate Chemistry. With the carboxylic acid protected, the C3 position can be selectively deprotonated using a strong, non-nucleophilic base to form a planar enolate intermediate. This nucleophilic enolate can then be reacted with a variety of electrophiles to install new carbon-carbon or carbon-heteroatom bonds.

  • Act III: Deprotection to Unveil the Final Product. The final step involves the hydrolysis of the ester group to regenerate the carboxylic acid, yielding the desired C3-functionalized 2-(6-oxopiperidin-3-yl)acetic acid derivative.

cluster_0 Core Synthetic Workflow Start 2-(6-Oxopiperidin-3-yl)acetic acid Protect Act I: Esterification (e.g., SOCl₂/MeOH) Start->Protect Carboxylic Acid Protection Functionalize Act II: C3-Functionalization (e.g., LDA, Electrophile) Protect->Functionalize Enolate Formation & Reaction Deprotect Act III: Ester Hydrolysis (e.g., LiOH) Functionalize->Deprotect Carboxylic Acid Deprotection Product C3-Functionalized Product Deprotect->Product

Caption: Overview of the three-stage synthetic workflow.

Act I: Protection of the Carboxylic Acid Moiety

Scientific Rationale: The use of a strong base like Lithium Diisopropylamide (LDA) in the subsequent step to deprotonate the C3 position would preferentially react with the more acidic carboxylic acid proton. Esterification of the carboxylic acid removes this acidic proton, allowing for selective enolate formation at the desired C3 position. Methyl esters are commonly used due to their relative ease of formation and subsequent cleavage.

Protocol 1: Methyl Esterification using Thionyl Chloride

This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester.

Materials:

  • 2-(6-Oxopiperidin-3-yl)acetic acid

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(6-oxopiperidin-3-yl)acetic acid (1.0 eq.).

  • Add anhydrous methanol to create a 0.1-0.2 M solution.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 - 1.5 eq.) dropwise to the reaction mixture. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude methyl 2-(6-oxopiperidin-3-yl)acetate can be purified by flash column chromatography on silica gel or used directly in the next step if sufficiently pure.

Parameter Condition Rationale
Reagent Thionyl Chloride (SOCl₂)Activates the carboxylic acid for nucleophilic attack by methanol.
Solvent Anhydrous Methanol (MeOH)Acts as both the solvent and the nucleophile.
Temperature 0 °C to RefluxInitial cooling controls the exothermic reaction, while reflux drives the reaction to completion.
Reaction Time 2-4 hoursTypically sufficient for complete conversion.

Act II: C3-Functionalization via Enolate Alkylation

Scientific Rationale: The hydrogen atom at the C3 position of the glutarimide ring is flanked by two carbonyl groups, making it significantly more acidic (pKa ≈ 18-20 in DMSO) than a typical C-H bond. This allows for deprotonation by a strong, sterically hindered, non-nucleophilic base like LDA to form a resonance-stabilized enolate.[1][2] The use of a bulky base like LDA at low temperatures (-78 °C) favors the formation of the kinetic enolate, which is the less substituted and more accessible one.[3] This enolate is a potent nucleophile that can undergo SN2 reactions with various electrophiles, such as alkyl halides, to form a new C-C bond at the C3 position.[1]

Caption: General scheme for C3-alkylation via a lithium enolate.

Protocol 2: C3-Alkylation of Methyl 2-(6-Oxopiperidin-3-yl)acetate

This protocol describes a general procedure for the alkylation of the C3 position with an alkyl halide.

Materials:

  • Methyl 2-(6-oxopiperidin-3-yl)acetate (from Protocol 1)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution (commercially available or freshly prepared)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dry ice/acetone bath

  • Syringes and needles for transfer of anhydrous reagents

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add methyl 2-(6-oxopiperidin-3-yl)acetate (1.0 eq.) and dissolve it in anhydrous THF (to make a ~0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • In a separate flame-dried flask, dissolve the alkyl halide (1.2 eq.) in a small amount of anhydrous THF.

  • Add the alkyl halide solution dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC/LC-MS.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the C3-alkylated product.

Parameter Condition Rationale
Base Lithium Diisopropylamide (LDA)Strong, non-nucleophilic, sterically hindered base ideal for kinetic enolate formation.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent that is stable to strong bases at low temperatures.
Temperature -78 °CCrucial for controlling the regioselectivity (kinetic vs. thermodynamic enolate) and preventing side reactions.[4]
Electrophile Alkyl Halide (R-X)Primary and benzylic halides are typically good substrates for this SN2 reaction.
Quenching Agent Saturated aq. NH₄ClMildly acidic quench to neutralize the remaining base and enolate.

Act III: Unveiling the Final Product - Ester Deprotection

Scientific Rationale: The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved under basic conditions through saponification. Lithium hydroxide (LiOH) is often a preferred base as it can effectively hydrolyze esters with minimal side reactions.[5]

Protocol 3: Saponification of the Methyl Ester

This protocol describes the hydrolysis of the methyl ester to the free carboxylic acid.

Materials:

  • C3-alkylated methyl 2-(6-oxopiperidin-3-yl)acetate (from Protocol 2)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric Acid (HCl)

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the C3-alkylated methyl ester (1.0 eq.) in a mixture of THF, MeOH, and H₂O (e.g., a 3:1:1 ratio).

  • Add LiOH (2.0-3.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC/LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • A precipitate may form upon acidification. If so, collect the solid by filtration. If not, extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final C3-functionalized 2-(6-oxopiperidin-3-yl)acetic acid.

  • The product can be further purified by recrystallization or preparative HPLC if necessary.

Parameter Condition Rationale
Reagent Lithium Hydroxide (LiOH)A strong base that acts as a nucleophile to attack the ester carbonyl, initiating hydrolysis.
Solvent System THF/MeOH/H₂OEnsures solubility of both the ester starting material and the hydroxide salt.
Temperature Room TemperatureSufficient for the hydrolysis of most simple esters.
Workup AcidificationProtonates the carboxylate salt to yield the final carboxylic acid product.

Alternative C3-Functionalization Strategy: Michael Addition

The C3-enolate can also participate in Michael (conjugate) addition reactions with α,β-unsaturated carbonyl compounds. This provides an alternative route to introduce more complex side chains at the C3 position. The protocol would be similar to the alkylation protocol, with the α,β-unsaturated carbonyl compound replacing the alkyl halide as the electrophile.

Stereochemical Considerations

The C3 position of the glutarimide ring is a stereocenter. The protocols described above will generally produce a racemic mixture of the C3-functionalized products. The development of enantioselective methods for the functionalization of this position is an active area of research. Strategies to achieve stereocontrol include the use of chiral auxiliaries, chiral phase-transfer catalysts, or organocatalysts to influence the facial selectivity of the electrophilic attack on the planar enolate intermediate.[6]

Conclusion

The functionalization of the C3 position of 2-(6-oxopiperidin-3-yl)acetic acid is a powerful strategy for the synthesis of novel glutarimide-based molecules with potential therapeutic applications. The protocols outlined in this guide provide a robust framework for researchers to access a diverse range of C3-substituted analogs. By understanding the underlying chemical principles of protection, enolate formation, and deprotection, scientists can rationally design and synthesize new chemical entities for drug discovery and development.

References

  • Fischer, E. S., & Crews, C. M. (2019). The Rule of Five and the Case for Small-Molecule-Induced Protein Degradation. Cell Chemical Biology, 26(3), 321-322. [Link]

  • Michael Addition Reaction of Some 3,3-Dimethyl-2,6-diarylpiperidin-4-ones. Asian Journal of Chemistry, 18(2), 1051-1056. [Link]

  • Singh, V. K., et al. (2019). Highly Enantioselective Synthesis of Functionalized Glutarimide Using Oxidative N-Heterocyclic Carbene Catalysis: A Formal Synthesis of (−)-Paroxetine. The Journal of Organic Chemistry, 84(9), 5313-5327. [Link]

  • Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C–H Functionalization and Cyclopropanation. Journal of the American Chemical Society. [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Nanyang Technological University. [Link]

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Enolates. Jack Westin. [Link]

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry. [Link]

  • Why kinetically controlled enolate is not formed? Chemistry Stack Exchange. [Link]

  • An Introduction to Enols & Enolates. Making Molecules. [Link]

  • Enolate Chemistry. University of Oxford. [Link]

  • Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • Methyl Esters and Derivatives. Thieme Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Integrity of 2-(6-Oxopiperidin-3-yl)acetic acid

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-(6-Oxopiperidin-3-yl)acetic acid. This guide provides in-depth troubleshooting advice and answers t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-(6-Oxopiperidin-3-yl)acetic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization during amide coupling reactions, ensuring the chiral integrity of your final compounds.

As Senior Application Scientists, we understand that maintaining stereochemical purity is paramount to the biological activity and safety of pharmaceutical candidates.[1][2] The presence of unwanted diastereomers resulting from racemization can complicate purification and compromise the efficacy of your target molecule.[2][3] This guide is designed to explain the underlying causes of racemization for this specific chiral building block and provide field-proven protocols to mitigate it.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section is designed for users who have encountered unexpected diastereomers in their product and need to diagnose the root cause.

Q1: My post-coupling analysis (chiral HPLC) shows a significant percentage of an unwanted diastereomer. What are the most likely causes?

The appearance of a diastereomeric impurity is a classic sign that the chiral center of your 2-(6-Oxopiperidin-3-yl)acetic acid has undergone racemization (or more accurately, epimerization) during the activation and coupling steps.[4] The primary factors that control this are, in order of likely impact: the choice of base, the coupling reagent/additive combination, the reaction temperature, and the pre-activation time.

Likely Cause #1: Aggressive Base Selection

The single most influential factor in promoting racemization is the base used in the reaction. Strong, non-sterically hindered bases can easily abstract the α-proton from the activated acid, leading to loss of stereochemistry.[1][5][6]

  • Your Current Protocol Might Use: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). While common, these bases are known to significantly increase racemization rates.[6][7]

  • Recommended Solution: Switch to a weaker or more sterically hindered base. The best choices for minimizing racemization are 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM).[5][7][8] Always use the minimum amount of base necessary to facilitate the reaction.[1][5]

Likely Cause #2: Sub-optimal Coupling Reagent & Additive Package

The method used to activate the carboxylic acid is critical. Some coupling reagents, especially when used without appropriate additives, generate highly reactive intermediates that are prone to forming an oxazolone, the key intermediate in the racemization pathway.[2][4][9]

  • Your Current Protocol Might Use: A carbodiimide like DCC or DIC without an additive, or a uronium salt like HBTU with a strong base like DIPEA.

  • Recommended Solution: Always use a coupling reagent in combination with a racemization-suppressing additive.[5][7][9][10] These additives intercept the initial activated species to form a more stable active ester that is less susceptible to oxazolone formation.[2]

    • Gold Standard: The combination of Diisopropylcarbodiimide (DIC) with Ethyl cyanohydroxyiminoacetate (Oxyma) is highly recommended. Oxyma is a non-explosive and exceptionally effective alternative to the classic HOBt.[2][7][10][11][12] The DIC/Oxyma system provides high coupling efficiency with minimal racemization, especially for sensitive substrates.[13][14]

    • Other Good Options: DIC/HOBt, or uronium/phosphonium reagents (e.g., HATU, PyBOP) used with a hindered base like Collidine.[6][7][8]

Likely Cause #3: Elevated Temperature or Prolonged Pre-Activation

Both heat and time work against you when trying to preserve chiral integrity.

  • Your Current Protocol Might Involve: Running the reaction at elevated temperatures (e.g., >40°C) or allowing the activated acid to stand for an extended period before adding the amine component.

  • Recommended Solution:

    • Temperature Control: Perform the coupling reaction at room temperature or, for maximum security, cool the reaction to 0°C.[1][10]

    • Minimize Pre-Activation: Add the coupling reagent to your acid/additive mixture immediately before introducing it to the amine.[7] The longer the activated intermediate exists, the greater the opportunity for racemization.[5][13]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting racemization issues.

G start Racemization Detected in Product? base_check What base are you using? start->base_check base_DIPEA DIPEA / TEA base_check->base_DIPEA Strong/Unhindered base_NMM NMM / Collidine base_check->base_NMM Weak/Hindered reagent_check What coupling reagent/additive are you using? reagent_Carbo Carbodiimide alone reagent_check->reagent_Carbo reagent_Uronium Uronium + Strong Base reagent_check->reagent_Uronium reagent_Good Carbodiimide + Additive (e.g., DIC/Oxyma) reagent_check->reagent_Good conditions_check What are your reaction conditions (Temp, Time)? conditions_HighT High Temp (>RT) Long Pre-activation conditions_check->conditions_HighT conditions_Good RT or 0°C Minimal Pre-activation conditions_check->conditions_Good solution_base ACTION: Switch to Collidine or NMM. Use minimal equivalents. base_DIPEA->solution_base base_NMM->reagent_check solution_reagent ACTION: Add Oxyma or HOBt. Consider DIC/Oxyma system. reagent_Carbo->solution_reagent reagent_Uronium->solution_reagent reagent_Good->conditions_check solution_conditions ACTION: Lower temperature to 0°C. Minimize pre-activation time. conditions_HighT->solution_conditions end_node Re-analyze Chiral Purity conditions_Good->end_node solution_base->reagent_check solution_reagent->conditions_check solution_conditions->end_node

Caption: A step-by-step workflow for diagnosing and fixing racemization issues.

Frequently Asked Questions (FAQs)

Q2: What is the chemical mechanism that causes racemization in 2-(6-Oxopiperidin-3-yl)acetic acid?

Racemization of N-acyl amino acids, including this compound, predominantly occurs through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][4]

  • Activation: The coupling reagent activates the carboxylic acid group, making it susceptible to nucleophilic attack.

  • Oxazolone Formation: The oxygen atom of the lactam ring (the N-acyl group) attacks the activated carboxyl group, forming a five-membered oxazolone ring.

  • Proton Abstraction & Aromatization: The proton on the chiral carbon (the α-proton) of the oxazolone is now highly acidic. A base in the reaction mixture can easily remove this proton. This creates a planar, achiral intermediate that is stabilized by aromatic-like electron delocalization.[4]

  • Reprotonation: The planar intermediate can be reprotonated from either face with nearly equal probability, resulting in a mixture of both L- and D-enantiomers, thus destroying the original stereochemistry.

G cluster_0 1. Activation & Cyclization cluster_1 2. Racemization Event cluster_2 3. Non-specific Reprotonation cluster_3 4. Coupling A Chiral Acid + Reagent B Activated Intermediate A->B C 5(4H)-Oxazolone (Chiral) B->C D Planar Achiral Intermediate (Aromatic-like) C->D + Base - H⁺ E L-Oxazolone D->E + H⁺ F D-Oxazolone D->F + H⁺ G L-Product E->G + Amine H D-Product (Diastereomer) F->H + Amine

Caption: The oxazolone-mediated mechanism of racemization during peptide coupling.

Q3: Which coupling reagents and additives should I choose from the start to minimize racemization?

Proactively selecting the right reagent combination is the most effective strategy. The goal is to use a system that favors rapid amide bond formation while minimizing the lifetime and concentration of the problematic oxazolone intermediate.

Reagent/Additive CombinationRelative Racemization RiskKey Considerations
DIC / Oxyma Very Low Highly recommended. Oxyma is effective, non-explosive, and suppresses racemization efficiently. The resulting urea from DIC is soluble.[7][10][11][13]
DIC / HOBt Low The classic gold standard. HOBt is very effective but has safety concerns due to its explosive nature in anhydrous form.[5][10]
HATU / Collidine or NMM Low-Medium HATU is a very fast and efficient uronium reagent. Risk of racemization is higher than with DIC/Oxyma but can be managed by using a weak, hindered base.[6]
PyBOP / Collidine or NMM Low-Medium A common and effective phosphonium-based reagent. Base selection is critical to suppress racemization.[6]
EDC / HOBt or Oxyma Low EDC is a water-soluble carbodiimide, useful for specific applications. The resulting urea is also water-soluble.[10]
Carbodiimides (DCC, DIC) Alone High Not recommended for chiral acids. Leads to significant racemization without an additive to trap the reactive intermediate.[6]
HBTU / DIPEA High This combination is efficient for coupling but is well-known to promote racemization due to the strong base. Avoid for sensitive substrates.
Q4: How do I set up an experiment to quantify the level of racemization?

Quantifying the stereochemical purity of your product is essential. The standard method is chiral High-Performance Liquid Chromatography (HPLC).[1][15][16][17]

Protocol: Chiral Purity Analysis
  • Sample Preparation:

    • After your coupling reaction and work-up, isolate and purify the final product to remove any unreacted starting materials or reagents.

    • Accurately weigh and dissolve a small amount of the purified product in a suitable mobile phase compatible solvent (e.g., a mixture of hexane/isopropanol or acetonitrile/water depending on the column).

  • Chiral HPLC Method Development:

    • Column Selection: Choose a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are a common starting point for separating enantiomers and diastereomers.[16]

    • Mobile Phase Screening: Begin with a standard mobile phase, for example, 90:10 Hexane:Isopropanol for normal phase or a buffered aqueous/acetonitrile gradient for reverse phase.

    • Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the desired product peak from its diastereomer.[]

  • Quantification:

    • Inject your prepared sample onto the optimized chiral HPLC system.

    • Integrate the peak areas for both the desired product and the undesired diastereomer.

    • Calculate the percentage of the undesired diastereomer using the area percent method: % Diastereomer = (Area of Diastereomer Peak / (Area of Main Peak + Area of Diastereomer Peak)) * 100

  • Confirmation (If necessary):

    • To confirm the identity of the peaks, obtain or synthesize a small amount of the racemic starting acid. Couple this racemic acid under optimized, low-racemization conditions. The resulting product should show two diastereomeric peaks, which can be used to confirm the retention times in your primary analysis.

Recommended Protocol for Low-Racemization Coupling

This protocol incorporates best practices to ensure the chiral integrity of 2-(6-Oxopiperidin-3-yl)acetic acid during coupling.

Materials:

  • 2-(6-Oxopiperidin-3-yl)acetic acid (1.0 eq)

  • Amine coupling partner (1.0 - 1.2 eq)

  • Ethyl cyanohydroxyiminoacetate (Oxyma) (1.1 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Base (if amine is a salt): 2,4,6-Collidine or N-Methylmorpholine (NMM) (1.1 eq)

Procedure:

  • Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), add 2-(6-Oxopiperidin-3-yl)acetic acid (1.0 eq) and Oxyma (1.1 eq) to a reaction vessel.

  • Dissolution: Add anhydrous DMF to dissolve the solids. Cool the solution to 0°C using an ice bath.

  • Amine Addition: In a separate flask, dissolve the amine coupling partner (1.0 eq). If your amine is provided as a salt (e.g., HCl or TFA salt), add one equivalent of a hindered base (Collidine or NMM) and stir for 5 minutes.

  • Activation and Coupling:

    • Add the amine solution to the cooled solution of the acid and Oxyma.

    • Immediately add DIC (1.1 eq) dropwise to the reaction mixture. Crucially, do not pre-activate the acid by mixing it with DIC for an extended period before adding the amine.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm slowly to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Work-up and Purification: Proceed with your standard aqueous work-up and purification protocol to isolate the final product.

  • Analysis: Analyze the purified product for diastereomeric purity using a validated chiral HPLC method as described in the FAQ section.

By adhering to these principles of careful reagent selection and controlled reaction conditions, you can confidently minimize racemization and ensure the stereochemical integrity of your valuable compounds.

References

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Peptide Chemistry. Available at: [Link]

  • Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. ResearchGate. Available at: [Link]

  • Oxyma-B, an excellent racemization suppressor for peptide synthesis. PubMed. Available at: [Link]

  • Ethyl 2-Cyano-2-(hydroxyimino)acetate (Oxyma): An Efficient and Convenient Additive Used with Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) to Replace 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) during Peptide Synthesis. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • ANALYTICAL CHIRAL SEPARATION METHODS. IUPAC. Available at: [Link]

  • Chiral analysis. Wikipedia. Available at: [Link]

  • Racemization Assays. Science of Synthesis. Available at: [Link]

  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser... ResearchGate. Available at: [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Available at: [Link]

  • The Mechanism of Racemisation during the Coupling of Acylpeptides. ElectronicsAndBooks. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(6-Oxopiperidin-3-yl)acetic acid

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter challenges in isolating highly polar, bifunctional intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter challenges in isolating highly polar, bifunctional intermediates. 2-(6-Oxopiperidin-3-yl)acetic acid (CAS: 933753-48-1) is a critical building block, notably utilized in the synthesis of MDM2 inhibitors for oncology applications[1].

This molecule presents a unique purification challenge: it possesses both a hydrogen-bond-rich lactam (6-oxopiperidine) and a terminal carboxylic acid. This dual functionality induces zwitterionic-like polarity, making standard organic extraction notoriously inefficient, while simultaneously rendering the molecule susceptible to acid/base-catalyzed ring opening[2].

This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity isolation.

Physicochemical Profiling & Strategic Implications

Before attempting purification, it is critical to understand the causality behind the molecule's behavior. The table below summarizes the quantitative data driving our methodological choices[3].

Table 1: Physicochemical Properties & Purification Strategy

PropertyValue/CharacteristicMechanistic Implication for Purification
pKa (Carboxylic Acid) ~4.5 - 4.8Requires aqueous adjustment to pH 2.0–2.5 to ensure full protonation for organic partitioning.
Lactam Stability Susceptible to hydrolysisProlonged exposure to pH < 1 or > 10 causes ring-opening. Thermal degradation occurs > 40°C.
Solubility Profile High in H₂O; Low in non-polarStandard LLE with EtOAc/DCM fails. Requires hydrogen-bond disrupting co-solvents (e.g., Isopropanol).
Molecular Weight 157.17 g/mol Mass spectrometry (LC-MS) monitoring must check for m/z 176 ([M+18]), indicating hydrolysis.

Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

Q: Why am I losing my product in the aqueous layer during workup? A: The target molecule's extensive hydrogen-bonding network prevents it from partitioning into standard organic solvents. If the pH is not strictly controlled below the pKa of the acetic acid moiety, the molecule remains ionized and water-soluble.

Self-Validating LLE Protocol: Causality: We utilize a 10% Isopropanol (iPrOH) in Dichloromethane (DCM) mixture. The iPrOH acts as a hydrogen-bond donor/acceptor, disrupting the hydration sphere around the lactam, while DCM provides the bulk organic phase for phase separation.

  • Thermal Control: Cool the crude aqueous reaction mixture to 0–5°C using an ice bath. Causality: Lower temperatures mitigate the kinetics of lactam hydrolysis during acidification.

  • Precision Acidification: Slowly add 1M HCl dropwise while continuously stirring.

  • Validation Check 1 (pH): Use a calibrated electronic pH meter to confirm the pH is exactly 2.0 to 2.5 . Do not rely on pH paper, as over-acidification (pH < 1) will irreversibly open the lactam ring[2].

  • Extraction: Add 3 volumes of 10% iPrOH in DCM. Agitate vigorously and allow phase separation. Repeat this extraction 3 to 4 times.

  • Validation Check 2 (TLC): Spot the remaining aqueous layer on a silica TLC plate. Develop and stain with KMnO₄. The absence of a yellow spot against the purple background confirms complete extraction.

  • Drying & Concentration: Wash the combined organic layers with a minimal amount of saturated brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Crucial: Keep the water bath temperature strictly < 40°C .

LLE_Workflow A Reaction Mixture (Aqueous/Organic) B Adjust pH to 2.0-2.5 (Use 1M HCl) A->B C Extract with 10% iPrOH in DCM B->C D Organic Phase (Contains Product) C->D Organic E Aqueous Phase (Salts/Impurities) C->E Aqueous F Wash with Brine & Dry (Na2SO4) D->F G Concentrate in vacuo (<40°C) F->G

Caption: Workflow for the pH-guided liquid-liquid extraction of 2-(6-Oxopiperidin-3-yl)acetic acid.

Troubleshooting Guide: Lactam Hydrolysis & Crystallization

Q: My LC-MS shows a major impurity at m/z 176 ([M+18]). What happened, and how do I crystallize the intact product? A: A mass shift of +18 Da indicates that the 6-oxopiperidine ring has hydrolyzed into an acyclic amino di-acid (3-(carboxymethyl)-5-aminopentanoic acid). This is a classic failure mode caused by thermal stress or extreme pH during concentration.

Lactam_Hydrolysis A Impurity Detected: [M+18] Ring-Opened Acid B Check Workup pH A->B F Check Evaporation Temp A->F C pH < 1 or pH > 10? B->C D Lactam Hydrolysis Occurring C->D Yes E Action: Buffer Workup at pH 2.5 - 3.0 D->E G T > 40°C during Concentration? F->G H Thermal Degradation (Acid-Catalyzed) G->H Yes I Action: Keep T < 40°C Use High Vacuum H->I

Caption: Diagnostic logic tree for identifying and resolving lactam ring hydrolysis during purification.

Self-Validating Crystallization Protocol: If the compound oils out, it is likely retaining trace water due to the hygroscopic lactam.

  • Dissolution: Dissolve the crude oil in a minimum volume of hot absolute ethanol (approx. 50°C).

  • Anti-Solvent Addition: Slowly add heptane dropwise until the solution becomes faintly turbid.

  • Nucleation: Remove from heat and allow it to cool to room temperature undisturbed for 2 hours, then transfer to a 4°C refrigerator overnight.

  • Validation Check (NMR): Filter the resulting white crystals. Dissolve a 5 mg sample in DMSO-d₆. Run a ¹H-NMR spectrum. Validation criteria: Confirm the presence of the intact lactam by verifying the broad singlet (NH) at ~7.5 ppm. If primary amine peaks (~2.0-3.0 ppm, broad) are present, hydrolysis has occurred.

Troubleshooting Guide: Preparative HPLC

Q: I am observing severe peak tailing and co-elution during reverse-phase Prep-HPLC. How can I improve resolution? A: Peak tailing for this compound is caused by secondary interactions between the basic nitrogen of the lactam (even though its basicity is delocalized, it still interacts) and unreacted silanol groups on the silica stationary phase, compounded by the partial ionization of the carboxylic acid.

Causality: You must suppress the ionization of the carboxylic acid to maintain a single, neutral species (excluding the inherently neutral amide) while masking silanol interactions.

Table 2: Optimized Prep-HPLC Conditions

ParameterRecommended SettingScientific Causality
Stationary Phase C18, End-capped, 5 µmEnd-capping is mandatory to eliminate secondary silanol interactions with the lactam moiety.
Mobile Phase A 0.1% Formic Acid in H₂OBuffers the system at pH ~2.7, ensuring the carboxylic acid (pKa ~4.5) remains fully protonated.
Mobile Phase B Acetonitrile (MeCN)Provides optimal elution strength and lower backpressure compared to Methanol.
Gradient Profile 5% to 40% B over 20 minThe high polarity of the compound requires highly aqueous initial conditions for adequate retention.
Detection UV at 210 nmLactams lack extended conjugation; monitoring at low wavelengths is required for sensitivity.

Frequently Asked Questions (FAQs)

Q: Can I use Ion-Exchange Chromatography (IEC) instead of LLE? A: Yes. IEC is highly effective for this zwitterionic-like molecule. You can utilize a weak anion-exchange resin (e.g., Amberlyst A26). Load the reaction mixture at pH 7.0 (where the carboxylic acid is deprotonated and binds to the resin). Wash the column with water to remove neutral impurities, then elute the target compound using 1M Acetic Acid.

Q: Why does my product degrade when I attempt to dry it in a vacuum oven? A: If trace amounts of strong acid (like HCl from the workup) remain in the crystal lattice, heating the vacuum oven above 40°C will catalyze the hydrolysis of the lactam using residual atmospheric or lattice moisture. Always ensure the product is thoroughly washed with a neutral anti-solvent (like heptane) and dry at ambient temperature under high vacuum.

References

  • Patent ES2717306T3: Piperidinone derivatives as MDM2 inhibitors for the treatment of cancer. Google Patents. Available at:[1]

  • RSC Advances: The synthesis of (R)-pipecolic acid and its derivatives. Royal Society of Chemistry. Available at:[Link][2]

Sources

Troubleshooting

Minimizing hydrolysis of the lactam ring in 2-(6-Oxopiperidin-3-yl)acetic acid

Technical Support Center: 2-(6-Oxopiperidin-3-yl)acetic acid Introduction: Preserving the Integrity of 2-(6-Oxopiperidin-3-yl)acetic acid Welcome to the technical support guide for 2-(6-Oxopiperidin-3-yl)acetic acid (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(6-Oxopiperidin-3-yl)acetic acid

Introduction: Preserving the Integrity of 2-(6-Oxopiperidin-3-yl)acetic acid

Welcome to the technical support guide for 2-(6-Oxopiperidin-3-yl)acetic acid (CAS 933753-48-1). This molecule features a six-membered lactam ring (a δ-valerolactam), a critical functional group for its intended biological or chemical activity. The primary challenge encountered during its handling, formulation, and analysis is the hydrolysis of this lactam ring, which leads to the formation of an inactive, ring-opened amino acid impurity. This guide provides an in-depth understanding of the hydrolysis mechanism, troubleshooting advice for common experimental issues, and validated protocols to ensure the stability and integrity of your compound.

Section 1: Understanding the Challenge - The Chemistry of Lactam Hydrolysis

The stability of a lactam is fundamentally a question of amide bond stability. While generally more stable than esters, amide bonds within a cyclic structure, or lactam, can be susceptible to hydrolysis. This reaction involves the cleavage of the amide bond by a water molecule, resulting in a linear amino acid. The rate of this process is significantly influenced by environmental factors.

The six-membered δ-lactam ring in 2-(6-Oxopiperidin-3-yl)acetic acid is less strained than the four-membered β-lactam rings found in penicillin antibiotics. However, studies have surprisingly shown that δ-valerolactam can be as reactive towards hydrolysis as β-propiolactam, highlighting its susceptibility under certain conditions.[1][2] The hydrolysis is catalyzed by both acid and base.

  • Base-Catalyzed Hydrolysis: A hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the lactam. This is often the more aggressive pathway. The reaction proceeds through a tetrahedral intermediate which then collapses, cleaving the C-N bond to open the ring.[3]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon significantly more electrophilic and susceptible to attack by a weaker nucleophile, such as a water molecule.

Hydrolysis_Mechanism cluster_0 Lactam Ring cluster_1 Tetrahedral Intermediate cluster_2 Ring-Opened Product Lactam 2-(6-Oxopiperidin-3-yl)acetic acid C=O Intermediate Tetrahedral Intermediate O⁻-C-N Lactam:c->Intermediate Nucleophilic Attack Product Hydrolyzed Product HOOC-...-NH₂ Intermediate->Product Ring Opening Catalyst H₂O (H⁺ or OH⁻ catalysis)

Caption: General mechanism of lactam ring hydrolysis.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q: I'm observing a new, more polar impurity by reverse-phase HPLC that grows over time in my aqueous sample. Could this be the hydrolyzed product?

A: Yes, this is highly likely. The hydrolysis of the lactam ring introduces a carboxylic acid and an amine group, breaking the cyclic structure. This results in a more polar molecule which will typically have a shorter retention time on a standard C18 reverse-phase HPLC column compared to the parent compound.

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to analyze the impurity. The hydrolyzed product will have a molecular weight that is 18.02 g/mol (the mass of H₂O) higher than the parent compound, 2-(6-Oxopiperidin-3-yl)acetic acid (MW: 157.17 g/mol ). The expected mass for the hydrolyzed product would be approximately 175.19 g/mol .

    • Immediate Analysis: Analyze samples immediately after preparation in aqueous buffers. If this is not possible, freeze them at -20°C or -80°C to drastically slow the hydrolysis rate.

    • pH Check: Measure the pH of your solution. Unbuffered aqueous solutions can have a pH that drifts, potentially accelerating degradation.

Q: My experimental protocol requires a pH of 4 (or 9). How can I minimize lactam hydrolysis under these non-neutral conditions?

A: Both acidic and basic conditions can catalyze hydrolysis.[3][4] The key is to strictly control temperature and exposure time.

  • Troubleshooting Steps:

    • Temperature is Critical: Perform all manipulations at low temperatures (0-4°C). For every 10°C increase in temperature, reaction rates can roughly double. Keeping your solution on ice can reduce the hydrolysis rate by 4 to 8-fold compared to room temperature.

    • Minimize Time: Only expose the compound to the required pH for the minimum time necessary. If possible, design your experiment in stages, neutralizing the solution as soon as the pH-dependent step is complete.

    • Buffer Choice: Use a well-characterized buffer system to maintain a stable pH. For acidic conditions, consider a citrate or acetate buffer. For basic conditions, a borate or phosphate buffer may be suitable. Avoid buffers that could participate in the reaction.

    • Aprotic Co-solvents: If your experiment allows, consider using a water-miscible aprotic co-solvent like acetonitrile or DMSO to reduce the concentration of water, which is a reactant in the hydrolysis.

Q: I am experiencing significant product loss during aqueous workup and purification. What procedural changes can I make?

A: Product loss during these stages is often due to prolonged exposure to unfavorable pH and temperatures.

  • Troubleshooting Steps:

    • Use Cold Solutions: All aqueous solutions (water, buffers, brine) used for extraction and washing should be pre-chilled to 0-4°C.

    • Rapid Extraction: Perform liquid-liquid extractions quickly and efficiently. Avoid letting layers sit for extended periods.

    • pH Neutralization: If performing an acid or base wash, immediately follow it with a wash using a cold, dilute neutralizing solution (e.g., saturated sodium bicarbonate for an acid wash, or dilute citric acid for a base wash) to bring the organic layer back to a neutral pH.

    • Evaporation Temperature: When removing solvent under reduced pressure (e.g., rotovap), ensure the water bath temperature is kept as low as possible (e.g., ≤ 30°C) to prevent heating the residue, which can accelerate degradation even in the absence of bulk water.

Q: What are the ideal storage conditions for 2-(6-Oxopiperidin-3-yl)acetic acid in both solid and solution forms?

A: Proper storage is essential for long-term stability.

  • Troubleshooting Steps:

    • Solid Form: Store the compound as a solid in a tightly sealed container in a desiccator at 2-8°C.[5] This minimizes exposure to atmospheric moisture and heat. For long-term storage, -20°C is recommended.

    • Solution Form (Aqueous): Preparing aqueous stock solutions for long-term storage is strongly discouraged. If absolutely necessary, prepare the solution in a pH 6-7 buffer, aliquot it into single-use vials, and store immediately at -80°C. Avoid repeated freeze-thaw cycles.

    • Solution Form (Organic): For better stability, prepare stock solutions in anhydrous aprotic solvents like DMSO or DMF. Store these solutions, tightly sealed with a desiccant cap or parafilm, at -20°C or -80°C.

Section 3: Recommended Protocols

Protocol 1: General Handling and Storage
  • Receiving: Upon receipt, store the solid compound at 2-8°C in a desiccated environment.

  • Weighing: Allow the container to equilibrate to room temperature before opening to prevent water condensation on the solid. Weigh the required amount quickly and reseal the container promptly.

  • Dissolution: For dissolution in aqueous media, use pre-chilled (4°C) buffers, ideally in the pH range of 6.0-7.5. For organic stock solutions, use anhydrous-grade solvents.

  • Long-Term Storage: For solids, store at -20°C under desiccation. For organic stock solutions, store at -80°C. Avoid storing in aqueous solutions.

Protocol 2: Analytical Monitoring of Hydrolysis by HPLC
  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Mass Spectrometry (ESI+).

  • Expected Elution: The hydrolyzed product, being more polar, will elute before the parent 2-(6-Oxopiperidin-3-yl)acetic acid.

  • Quantification: Integrate the peak areas of both the parent compound and the hydrolyzed product to determine the percentage of degradation over time. Analytical methods like HPLC are standard for determining beta-lactams and their degradation products.[6]

Section 4: Data Summary & Key Parameters

ParameterCondition to AvoidRecommended ConditionRationale
pH < 5.0 and > 8.06.0 - 7.5 Minimizes both acid and base-catalyzed hydrolysis of the lactam amide bond.[3][4][7]
Temperature > 25°C (Room Temp)0 - 4°C (On Ice)Lowers the kinetic energy of molecules, significantly slowing the rate of the hydrolysis reaction.[8]
Solvent Aqueous Buffers (for storage)Anhydrous DMSO, DMF (for stock)Water is a direct reactant in the hydrolysis. Aprotic solvents prevent the reaction.
Storage Room temperature, open to airSolid: 2-8°C, desiccated. Solution: -80°C, aliquoted.Prevents degradation from atmospheric moisture and heat.[5] Avoids freeze-thaw cycles that can accelerate degradation.

Section 5: Frequently Asked Questions (FAQs)

  • What is a lactam? A lactam is a cyclic amide. The name is derived from the precursor amino acid; the six-membered ring in this compound makes it a derivative of a delta-amino acid, hence it can be referred to as a δ-lactam.

  • What analytical techniques can definitively identify hydrolysis? High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard. HPLC separates the parent from the more polar hydrolyzed product, and MS confirms the identity of each peak by its mass-to-charge ratio. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to observe the disappearance of parent signals and the appearance of new signals corresponding to the ring-opened structure.

  • Can I use a lyophilizer to remove water after purification? Yes, lyophilization (freeze-drying) is an excellent method for removing water and isolating the solid product because it keeps the sample frozen, minimizing the risk of hydrolysis during the drying process. Ensure the sample is fully dissolved in a suitable solvent (like water or a t-butanol/water mixture) and then flash-frozen before placing it on the lyophilizer.

References

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (2022). Frontiers in Microbiology. Available from: [Link]

  • Al-Janabi, A. (n.d.). A chemical rationale of drug stability and degradation- An insightful approach. Pharmapproach. Available from: [Link]

  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331. Available from: [Link]

  • Fijałek, Z., et al. (2012). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 17(8), 9039-9055. Available from: [Link]

  • Gomes, G. N., et al. (2023). Analyzes of β-lactam antibiotics by direct injection of environmental water samples into a functionalized graphene oxide-silica. Microchemical Journal, 186, 108287. Available from: [Link]

  • Gocan, S., Câmpan, M., & Sârbu, C. (2002). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Farmacia, 50(2). Available from: [Link]

  • PubChem. (n.d.). 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid. National Center for Biotechnology Information. Available from: [Link]

  • Janeiro, P. (2013). β-Lactams: chemical structure, mode of action and mechanisms of resistance. Revista da Sociedade Portuguesa de Microbiologia. Available from: [Link]

  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. Available from: [Link]

  • Weber, S. G., et al. (1996). Electrochemiluminescence-Based Detection of β-Lactam Antibiotics and β-Lactamases. Analytical Chemistry, 68(13), 2255–2262. Available from: [Link]

  • ResearchGate. (n.d.). MALDI-TOF MS detection of β-lactam hydrolysis by antimicrobial-resistant bacteria. Available from: [Link]

  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331. Available from: [Link]

  • Banaei, N., et al. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. The Journal of Applied Laboratory Medicine, 6(5), 1215–1225. Available from: [Link]

  • Wang, Y., et al. (2021). Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. Frontiers in Bioengineering and Biotechnology, 9, 706294. Available from: [Link]

  • Biosynce. (2025). How does piperidine affect the stability and performance of cosmetics?. Biosynce Blog. Available from: [Link]

  • R Discovery. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Available from: [Link]

  • Grienke, U., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Water, 13(16), 2225. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(6-Oxopiperidin-3-yl)acetic acid

[1] Topic: Removing impurities from 2-(6-Oxopiperidin-3-yl)acetic acid crude product CAS No: 933753-48-1 (Generic/Racemic) Role: Key intermediate in the synthesis of PARP inhibitors (e.g., Niraparib).[1] Impurity Profili...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Topic: Removing impurities from 2-(6-Oxopiperidin-3-yl)acetic acid crude product CAS No: 933753-48-1 (Generic/Racemic) Role: Key intermediate in the synthesis of PARP inhibitors (e.g., Niraparib).[1]

Impurity Profiling & Origin Analysis

Before initiating purification, it is critical to identify the nature of the impurities. The crude profile of 2-(6-Oxopiperidin-3-yl)acetic acid typically contains unreacted starting materials, hydrolysis byproducts, and inorganic salts.[1]

Table 1: Common Impurity Profile

Impurity TypeLikely IdentityOrigin/CauseSolubility Characteristics
Starting Material (SM) Ethyl/Methyl 2-(6-oxopiperidin-3-yl)acetateIncomplete hydrolysis of the ester precursor.[1]Soluble in EtOAc/DCM; Insoluble in basic water.
Over-Reduced Byproducts Piperidin-3-yl acetic acid (Lactam reduced)Over-hydrogenation (if prepared via pyridine reduction).[1]Highly basic; Soluble in water.
Ring-Opened Hydrolysate 3-(Carboxymethyl)pentanedioic acid monoamideHydrolysis of the lactam ring due to harsh pH/Temp.[1]Highly polar; Water soluble.
Inorganic Salts NaCl, Na₂SO₄Neutralization steps during workup.Water soluble; Insoluble in organics.
Color Bodies Polymerized pyridine derivativesOxidation of trace aromatic impurities.Often hydrophobic; Adsorbs to charcoal.
Visualizing Impurity Origins

The following diagram illustrates the synthetic pathways leading to the target molecule and where specific impurities arise.

ImpurityPathways SM Ester Precursor (Ethyl 2-(6-oxopiperidin-3-yl)acetate) Target Target Product 2-(6-Oxopiperidin-3-yl)acetic acid SM->Target Hydrolysis (LiOH/NaOH) Imp_SM Impurity: Unreacted Ester (Neutral) SM->Imp_SM Incomplete Reaction Imp_Open Impurity: Ring-Opened Acid (High pH/Temp) Target->Imp_Open Over-Hydrolysis (pH > 12, Heat) Imp_Salt Impurity: Inorganic Salts (NaCl/Na2SO4) Target->Imp_Salt Acidification (HCl)

Figure 1: Impurity generation pathways during the hydrolysis of the ester precursor to the target acid.

Core Purification Protocol: Modified Acid-Base Extraction

Application Scientist Note: The most robust method for purifying this intermediate relies on its amphoteric but predominantly acidic nature (carboxylic acid + neutral lactam). The lactam ring is stable under mild conditions but susceptible to hydrolysis at extreme pH. Do not exceed pH 12 or heat strongly in base. [1]

Step-by-Step Methodology

Phase 1: Solubilization & Removal of Neutrals

  • Dissolution: Suspend the crude solid in Saturated NaHCO₃ solution (10 mL per gram of crude).

    • Why? This converts the carboxylic acid to its sodium salt (R-COO⁻Na⁺), making it water-soluble.[1]

  • Washing: Extract the aqueous solution with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (2 x 5 mL/g).[1]

    • Mechanism:[1][2][3][4][5][6] Unreacted ester starting materials and non-polar impurities remain in the organic layer. The target stays in the aqueous layer.

    • Check: Discard the organic layer (after TLC confirmation that it contains only impurities).[1]

Phase 2: Charcoal Treatment (Optional for Color) [1] 3. If the aqueous layer is colored (yellow/brown), add Activated Charcoal (5% w/w) . 4. Stir at room temperature for 30 minutes. 5. Filter through a Celite pad to remove charcoal.

Phase 3: Controlled Precipitation 6. Cooling: Cool the clear aqueous filtrate to 0–5°C in an ice bath. 7. Acidification: Slowly add 2N HCl dropwise with vigorous stirring.

  • Target pH: Adjust pH to 2.0 – 3.0 .
  • Observation: The product should precipitate as a white solid.
  • Critical: Do not use concentrated HCl rapidly, as local heating can open the lactam ring.
  • Isolation: Stir at 0°C for 1 hour to maximize yield. Filter the solid.[6]
  • Washing: Wash the filter cake with a small amount of ice-cold water (to remove salts) followed by cold MTBE (to remove trace water/organics).[1]
  • Drying: Dry in a vacuum oven at 40–45°C for 12 hours.
Purification Workflow Diagram

PurificationFlow Crude Crude Product (Solid) Step1 Dissolve in Sat. NaHCO3 (pH ~8.5) Crude->Step1 Step2 Wash with EtOAc/DCM Step1->Step2 Split Separation Step2->Split OrgLayer Organic Layer (Contains Unreacted Ester/Neutrals) DISCARD Split->OrgLayer AqLayer Aqueous Layer (Contains Target Salt) Split->AqLayer Step3 Acidify with 2N HCl to pH 2-3 (Temp < 5°C) AqLayer->Step3 Step4 Precipitate & Filter Step3->Step4 Final Pure 2-(6-Oxopiperidin-3-yl)acetic acid Step4->Final

Figure 2: Standard Acid-Base Purification Workflow for removing neutral impurities.

Troubleshooting Guide (Q&A)

Issue 1: "I acidified the aqueous layer, but no precipitate formed."

Diagnosis: The product might be too soluble in water, or the volume of water used is too high. Solution:

  • Salting Out: Saturate the acidic aqueous solution with solid NaCl . This reduces the solubility of the organic acid (Salting-out effect).[1]

  • Back-Extraction: If precipitation still fails, extract the acidic aqueous layer with EtOAc:THF (3:1) or n-Butanol .[1] The target acid will move into the organic phase. Dry over Na₂SO₄ and evaporate.

Issue 2: "The product contains high levels of inorganic salts (Ash content)."

Diagnosis: Inefficient washing of the filter cake or occlusion of salts during rapid precipitation. Solution:

  • Slurry Wash: Resuspend the dried solid in cold water (3 mL/g) , stir for 15 minutes, and refilter. The product is sparingly soluble in cold water, while NaCl is highly soluble.

  • Recrystallization: Recrystallize from Ethanol/Water (9:1) . Dissolve in hot ethanol, filter hot (to remove undissolved salts), then cool to crystallize.

Issue 3: "My purity is stuck at ~95% with a persistent unknown impurity."

Diagnosis: Likely a regioisomer or the ring-opened hydrolysate. Solution:

  • Recrystallization: Use Acetonitrile (ACN) or Isopropyl Alcohol (IPA) .[1]

    • Protocol: Dissolve the solid in boiling ACN (minimum volume). Allow to cool slowly to room temperature, then to 4°C. Isomers often stay in the mother liquor.

  • Check pH History: If the impurity is the ring-opened acid (detected by LC-MS as M+18), ensure your workup pH never exceeded 11-12.

Issue 4: "The product is turning pink/brown upon storage."

Diagnosis: Oxidation of trace pyridine residues or phenol-like impurities carried over from earlier steps. Solution:

  • Resin Treatment: Dissolve the product in MeOH and pass it through a small pad of Silica Gel or a scavenger resin (e.g., thiol-functionalized silica) if metal catalysts were used previously.

  • Storage: Store under nitrogen at 2–8°C.

References

  • Synthesis and Impurity Profiling of Niraparib Intermediates. SynThink Research Chemicals. (Accessed 2026).[1][7] Link

  • Hydrolytic stability versus ring size in lactams. Journal of Medicinal Chemistry, 2000, 43(22), 4328-4331.[8] (Demonstrates stability of 6-membered lactams vs 4-membered). Link

  • Purification of Carboxylic Acids via Acid-Base Extraction. BenchChem Technical Guides. (Accessed 2026).[1][7] Link[1]

  • Properties of 2-(6-Oxopiperidin-3-yl)acetic acid (CAS 933753-48-1). ChemScene Product Data. Link

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-(6-Oxopiperidin-3-yl)acetic acid

Introduction Welcome to the technical support hub for 2-(6-Oxopiperidin-3-yl)acetic acid . As a critical intermediate in the synthesis of PARP inhibitors like Niraparib (Zejula), the purity and solid-state properties of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for 2-(6-Oxopiperidin-3-yl)acetic acid . As a critical intermediate in the synthesis of PARP inhibitors like Niraparib (Zejula), the purity and solid-state properties of this molecule are paramount for downstream efficacy.[1][2]

This guide moves beyond basic recipes. We address the thermodynamic and kinetic behaviors driving crystallization, specifically targeting the challenges of processing polar lactam-acids: oiling out (liquid-liquid phase separation) , polymorph control , and enantiomeric purity .[1][2][3]

Part 1: Solvent System Selection & Solubility

Q: We are observing low yields with our current solvent system. What is the recommended solvent architecture for this intermediate?

A: The dual polarity of the carboxylic acid and the lactam ring makes this molecule highly soluble in protic solvents but prone to oiling out in non-polar media.[1]

Recommended Solvent Systems:

MethodSolvent SystemRatio (v/v)MechanismTarget Outcome
Cooling Crystallization Water / Acetonitrile 10:90 to 20:80Solubility drops sharply with TempHigh purity, removal of inorganic salts.[1][2][3][4][5]
Anti-Solvent Methanol / Ethyl Acetate 1:3 to 1:5Polarity shift reduces solubilityHigh yield, good for removing unreacted esters.[2]
Recrystallization Ethanol / n-Heptane 1:2Classical anti-solvent crashParticle size control; purging non-polar impurities.[1][2][3][4][5]

Technical Insight: The lactam moiety acts as a hydrogen bond donor/acceptor.[2][5] In pure alcohols (MeOH/EtOH), solubility is often too high for effective cooling crystallization alone.[2][5] You must introduce a "disruptor" (Ethyl Acetate or Heptane) to lower the solubility floor, or use Water/ACN where the water solvates the zwitterionic-like character while ACN acts as the antisolvent.[1][2]

Part 2: Troubleshooting "Oiling Out"

Q: During cooling, the product separates as a viscous oil droplets rather than crystals. How do we prevent this?

A: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the metastable limit of the solution is crossed at a temperature above the solid's melting point in that solvent mixture.[2] This is common with 2-(6-Oxopiperidin-3-yl)acetic acid due to its conformational flexibility.[1][2][3][4]

The Solution: The "Seeded Cooling" Protocol [1]

  • Determine the Cloud Point: Find the temperature where the solution turns hazy (

    
    ).[2][5]
    
  • Operating Window: You must seed the reactor before reaching

    
    .[2][5]
    
  • Protocol:

    • Dissolve crude material at

      
      .
      
    • Cool to

      
       (Supersaturation 
      
      
      
      ).
    • Add Seed Crystals (0.5 - 1.0 wt%): This provides a surface for growth, bypassing the energy barrier for nucleation.[1][2][3][5]

    • Hold (Age): Maintain

      
       for 2 hours. Ensure the oil droplets dissolve and redeposit onto the seeds.[1][5]
      
    • Slow Cool: Ramp down at

      
       to 
      
      
      
      .

Why this works: Seeding prevents the system from reaching the high supersaturation levels required for LLPS.[1][2][5] The system enters the metastable zone where crystal growth is kinetically favored over oil formation.[1][2][5]

Part 3: Impurity Rejection

Q: Our HPLC shows persistent levels of the methyl ester precursor. How do we purge this during crystallization?

A: The methyl ester (methyl 2-(6-oxopiperidin-3-yl)acetate) is a common unreacted starting material.[1][2][3][4][5] It is significantly less polar than the acid product.[2][5]

Strategy: Switch to a pH-controlled crystallization .

  • Dissolve the crude mixture in water at pH > 8 (using NaOH). The acid forms a soluble salt; the ester remains neutral.[1][2]

  • Wash with an organic solvent (e.g., Dichloromethane or MTBE) to extract the ester.[2][5]

  • Acidify the aqueous layer slowly with HCl to pH 2-3.[1][2][3][4][5]

  • The 2-(6-Oxopiperidin-3-yl)acetic acid will crystallize out, while residual ester remains in the organic wash or stays in solution if low concentration.[1][2][3][4][5]

Part 4: Process Visualization

The following diagram illustrates the decision logic for optimizing the crystallization process based on your specific failure mode (Yield vs. Purity vs. Form).

CrystallizationLogic Start Start: Crude 2-(6-Oxopiperidin-3-yl)acetic acid SolubilityCheck Solubility Screening (Polar vs Non-Polar) Start->SolubilityCheck Issue_Yield Issue: Low Yield? SolubilityCheck->Issue_Yield Issue_Purity Issue: Low Purity? SolubilityCheck->Issue_Purity Issue_Oil Issue: Oiling Out? SolubilityCheck->Issue_Oil Solvent_Anti Strategy: Anti-Solvent (MeOH + EtOAc) Issue_Yield->Solvent_Anti Increase Supersaturation Solvent_Cool Strategy: Cooling (Water/ACN) Issue_Purity->Solvent_Cool Slow Growth Process_pH pH Swing Protocol (Remove Esters) Issue_Purity->Process_pH Chemical Impurities Solvent_Seed Strategy: Seeded Cooling (Avoid LLPS) Issue_Oil->Solvent_Seed Control Nucleation Final Isolated Crystal Form Solvent_Anti->Final Solvent_Cool->Final Solvent_Seed->Final Process_pH->Final

Caption: Decision matrix for selecting the optimal crystallization strategy based on observed experimental failure modes.

Part 5: Critical Protocol - Experimental Setup

Standard Operating Procedure (SOP) for Recrystallization

Objective: Purification of 2-(6-Oxopiperidin-3-yl)acetic acid (Target Purity > 98.5%).

  • Dissolution:

    • Charge 10g of crude solid into a 250mL reactor.

    • Add 50mL Methanol (5 vol).

    • Heat to

      
       with agitation (300 RPM). Ensure complete dissolution.
      
  • Filtration (Polish):

    • Filter hot solution through a 0.45µm PTFE membrane to remove insoluble particulates (catalyst residues).[2][5]

  • Crystallization:

    • Return filtrate to reactor; stabilize at

      
      .
      
    • Slowly add 100mL Ethyl Acetate (10 vol) over 60 minutes.

    • Observation: Solution should remain clear or slightly hazy.

    • Seed: Add 50mg pure seed crystals.

    • Cool to

      
       over 4 hours (
      
      
      
      ).
  • Isolation:

    • Filter the white slurry under vacuum.[5]

    • Wash cake with cold Ethyl Acetate (2 x 10mL).[2][5]

    • Dry in a vacuum oven at

      
       for 12 hours.
      

References

  • Tesaro, Inc. (2019).[2][5][6] Process for preparing intermediate of anti-tumor drug niraparib. WO2019072237A1.[2][5][7] Link

  • Vertex Pharmaceuticals. (2015).[2][5] Crystallization method and bioavailability. US9169279B2.[2][5][8] Link

  • Merck Sharp & Dohme. (2006).[2][5] Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines. WO2006028964A1.[2][5] Link

  • ChemScene. (2024). 2-(6-Oxopiperidin-3-yl)acetic acid Product Data. Link

Sources

Optimization

Technical Support Center: Handling Hygroscopic Properties of 2-(6-Oxopiperidin-3-yl)acetic acid Salts

Compound Identity: 2-(6-Oxopiperidin-3-yl)acetic acid CAS Number: 933753-48-1 Molecular Formula: C₇H₁₁NO₃ Common Context: Key intermediate for immunomodulatory drugs (IMiDs) and piperidone-based bioactive molecules. Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Identity: 2-(6-Oxopiperidin-3-yl)acetic acid CAS Number: 933753-48-1 Molecular Formula: C₇H₁₁NO₃ Common Context: Key intermediate for immunomodulatory drugs (IMiDs) and piperidone-based bioactive molecules.

Executive Summary

Researchers working with 2-(6-Oxopiperidin-3-yl)acetic acid often convert the free acid into salt forms (e.g., Sodium, Potassium, or Hydrochloride) to improve aqueous solubility for biological assays or formulation. However, these salts frequently exhibit deliquescence —the tendency to absorb sufficient atmospheric moisture to dissolve into a liquid solution.

This guide addresses the critical challenges of hygroscopicity , weighing accuracy , and chemical stability (specifically lactam ring hydrolysis) associated with these salts.

Module 1: Characterization & Diagnosis

Q: How do I confirm if my salt batch is hygroscopic or already compromised?

A: Visual inspection is often too late. Use the following analytical workflows to quantify the hygroscopic nature and current state of your material:

  • Dynamic Vapor Sorption (DVS):

    • Purpose: The gold standard for measuring hygroscopicity.

    • Protocol: Cycle the sample from 0% to 90% Relative Humidity (RH) at 25°C.

    • Interpretation:

      • Non-hygroscopic: < 0.2% weight gain.

      • Deliquescent: Exponential weight gain > 15% (often liquefies).

      • Hysteresis: If the desorption curve (drying) does not match the sorption curve, your salt may be forming a stable hydrate or undergoing a phase change.

  • Thermogravimetric Analysis (TGA):

    • Purpose: Distinguish between surface moisture (adsorbed) and bound water (hydrates).

    • Protocol: Heat from 25°C to 150°C at 10°C/min.

    • Interpretation: A gradual weight loss < 100°C usually indicates surface moisture (hygroscopicity). A sharp, stepped weight loss indicates the release of crystal water (solvate/hydrate).

  • X-Ray Powder Diffraction (XRPD):

    • Purpose: Check for amorphization.

    • Insight: Hygroscopic salts often become amorphous as they absorb water and then dry out. Amorphous forms are significantly more hygroscopic and chemically unstable than crystalline forms.

Q: Why does the salt turn into a sticky gum during weighing?

A: This is deliquescence . The critical relative humidity (CRH) of your salt is likely lower than your lab's ambient humidity.

  • Mechanism: When Ambient RH > CRH, the salt strips water vapor from the air to form a saturated solution layer on the particle surface. This lowers the glass transition temperature (

    
    ), causing the powder to flow, clump, or liquefy.
    

Module 2: Handling & Weighing Protocols

Q: How do I weigh this material accurately without it gaining weight on the balance?

A: You must isolate the material from atmospheric moisture. Do not use standard weighing boats. Follow the "Weighing by Difference" protocol.

Protocol: Weighing by Difference for Deliquescent Solids
  • Preparation: Dry a glass weighing bottle and stopper in an oven (105°C) for 1 hour, then cool in a desiccator.

  • Transfer: In a glove box or glove bag (if available), transfer an approximate amount of the salt into the weighing bottle and stopper it immediately.

  • Initial Weighing: Place the closed bottle on the analytical balance. Record mass (

    
    ).
    
  • Dispensing:

    • Remove the bottle from the balance.

    • Quickly open, pour/tap the estimated amount into your reaction vessel, and immediately re-stopper.

    • Note: Do not use a spatula if possible, as moisture condenses on the metal and transfers to the bulk.

  • Final Weighing: Weigh the closed bottle again (

    
    ).
    
  • Calculation: Mass transferred =

    
    .
    
Q: I don't have a glove box. What is the alternative?

A: Use a Glove Bag or Atmospheric Control :

  • Glove Bag: A disposable polyethylene bag inflated with dry Nitrogen or Argon. All weighing tools and the balance (or just the weighing vessel) are placed inside.

  • Antistatic Gun: Hygroscopic powders often carry static charge in dry environments. Use a Zero-Stat gun to prevent the powder from "jumping" during transfer.

Module 3: Storage & Chemical Stability

Q: Is moisture uptake just a physical problem, or will it degrade the compound?

A: It is a chemical stability threat .

  • The Risk: The 2-(6-Oxopiperidin-3-yl)acetic acid molecule contains a lactam ring (cyclic amide).

  • Mechanism: While 6-membered lactams are generally more stable than 4-membered (beta-lactams), they are still susceptible to hydrolysis.

  • The Pathway: Moisture absorption creates a localized aqueous environment. If the counter-ion is acidic (e.g., HCl salt) or basic (e.g., Na salt), it creates a micro-pH extreme that catalyzes the ring-opening hydrolysis, converting the lactam into the corresponding amino-diacid impurity.

Q: Can I store the salts in the refrigerator?

A: Yes, but with strict caveats.

  • The Trap: Cold containers condense atmospheric water immediately upon removal from the fridge.

  • The Fix:

    • Store in a tightly sealed container (preferably with a desiccant packet inside).

    • Place that container inside a secondary container (e.g., a Ziploc bag with desiccant).

    • Crucial Step: Allow the container to warm to room temperature before opening. This usually takes 1-2 hours. Opening a cold bottle will ruin the entire batch instantly.

Module 4: Salt Selection & Optimization

Q: This salt is unmanageable. Can I switch to a different form?

A: Yes. Salt screening is the primary method to mitigate hygroscopicity.

Salt FormTypical Hygroscopicity RiskSolubilityNotes
Sodium (Na+) High Very HighOften forms hydrates; high risk of deliquescence.
Hydrochloride (HCl) Moderate-High HighCan be acidic; risk of acid-catalyzed hydrolysis.
Calcium (Ca2+) Low ModerateDivalent salts often form stable, less hygroscopic lattices.
Free Acid Low LowMost stable form; consider if solubility allows.

Recommendation: If the Na/K salt is too difficult to handle, screen for a Calcium or Magnesium salt, or consider a co-crystal approach if solubility enhancement is required without the hygroscopic penalty.

Visual Troubleshooting Guides

Figure 1: Handling Decision Matrix

Use this workflow to determine the necessary containment level based on your material's behavior.

HandlingMatrix Start Start: Material Characterization DVS_Check DVS Data Available? Start->DVS_Check Visual_Check Visual Inspection DVS_Check->Visual_Check No DVS_High > 15% Weight Gain (Deliquescent) DVS_Check->DVS_High Yes DVS_Med 2 - 15% Weight Gain (Hygroscopic) DVS_Check->DVS_Med Yes DVS_Low < 2% Weight Gain (Non-Hygroscopic) DVS_Check->DVS_Low Yes Vis_Wet Clumps/Liquid Layer Visual_Check->Vis_Wet Vis_Flow Free Flowing Visual_Check->Vis_Flow Action_Glovebox MANDATORY: Glove Box/Bag Inert Atmosphere (N2/Ar) DVS_High->Action_Glovebox Action_Rapid Rapid Handling Weigh by Difference Desiccated Storage DVS_Med->Action_Rapid Action_Standard Standard Lab Handling Keep Container Closed DVS_Low->Action_Standard Vis_Wet->Action_Glovebox Vis_Flow->Action_Standard

Caption: Decision matrix for selecting the appropriate handling environment based on DVS data or visual inspection.

Figure 2: Chemical Instability Pathway

Understanding the link between moisture and chemical degradation.

Degradation Salt 2-(6-Oxopiperidin-3-yl)acetic acid Salt (Solid) Solution Saturated Surface Solution (Mobile Ions) Salt->Solution Deliquescence Moisture Atmospheric Moisture (> CRH) Moisture->Solution Hydrolysis Lactam Ring Hydrolysis (Catalyzed by H+ or OH-) Solution->Hydrolysis pH Extremes Impurity Degradant: Amino-diacid derivative Hydrolysis->Impurity Ring Opening

Caption: Mechanism of moisture-induced lactam ring hydrolysis in salt forms.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

    • Authoritative source on salt selection, counter-ion properties, and hygroscopicity management.
  • Newman, A. (2012). Pharmaceutical Amorphous Solid Dispersions. John Wiley & Sons.
  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry, 43(22), 4328-4331.[1] Link

    • Foundational paper establishing the comparative stability of 6-membered lactams (piperidones) versus beta-lactams.
  • ChemScene. (n.d.). 2-(6-Oxopiperidin-3-yl)acetic acid Product Information. Link

    • Source for specific chemical identity and CAS verific

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of 2-(6-Oxopiperidin-3-yl)acetic acid

Title: Comprehensive Comparison Guide: Mass Spectrometry Platforms for the Analysis of 2-(6-Oxopiperidin-3-yl)acetic Acid Target Audience: Researchers, analytical scientists, and drug development professionals. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: Mass Spectrometry Platforms for the Analysis of 2-(6-Oxopiperidin-3-yl)acetic Acid

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & Analyte Profiling

In modern drug development and metabolomics, the accurate quantification and structural confirmation of small, highly polar heterocyclic building blocks present a significant analytical challenge. 2-(6-Oxopiperidin-3-yl)acetic acid (CAS: 933753-48-1; Molecular Formula: C₇H₁₁NO₃) is a prime example. Featuring a polar


-lactam (piperidone) ring and an acidic carboxymethyl moiety, this molecule exhibits a low molecular weight (MW 157.17 Da) and high hydrophilicity.

This guide objectively compares the performance of Triple Quadrupole (QqQ) MS/MS versus High-Resolution Accurate Mass (HRAM) Orbitrap MS for the analysis of 2-(6-Oxopiperidin-3-yl)acetic acid. By examining the causality behind chromatographic selection, gas-phase fragmentation mechanics, and platform-specific advantages, we provide a self-validating framework for robust assay development.

Chromatographic Strategy: The HILIC Advantage

Before mass analysis, the analyte must be efficiently ionized and separated from matrix interferences. Due to its high polarity (estimated LogP < 0), 2-(6-Oxopiperidin-3-yl)acetic acid exhibits virtually no retention on standard C18 Reversed-Phase Liquid Chromatography (RPLC) columns, eluting in the void volume where severe ion suppression occurs[1].

To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the mandatory alternative. HILIC utilizes a polar stationary phase (e.g., zwitterionic sulfobetaine) and a highly organic mobile phase. The analyte partitions into a water-enriched layer on the stationary phase surface. This mechanism not only retains the polar lactam but also enhances Electrospray Ionization (ESI) efficiency because the high-acetonitrile mobile phase desolvates rapidly in the MS source, dramatically increasing signal-to-noise (S/N) ratios[2].

Gas-Phase Fragmentation Mechanics (The "Why")

Understanding the collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of 2-(6-Oxopiperidin-3-yl)acetic acid is critical for selecting optimal transitions.

In positive ion mode (ESI+), the molecule readily protonates at the lactam carbonyl oxygen or the secondary amine, yielding a stable [M+H]⁺ precursor ion at m/z 158.0812 . The fragmentation cascade follows a predictable thermodynamic pathway governed by the lability of the functional groups[3]:

  • Side-Chain Cleavage (Low Energy): The most labile moiety is the acetic acid group. Initial low-energy collisions (~15 eV) trigger the neutral loss of water (-18 Da) to form m/z 140.07, rapidly followed by the loss of carbon monoxide (-28 Da). Alternatively, a concerted neutral loss of formic acid (HCOOH, -46 Da) directly yields a highly stable piperidone core fragment at m/z 112.08.

  • Lactam Ring Opening (High Energy): At higher collision energies (~25–35 eV), the

    
    -lactam ring undergoes cleavage. The expulsion of ammonia (NH₃, -17 Da) or ketene yields lower-mass diagnostic hydrocarbon/imine fragments at m/z 95.05 and m/z 69.03[4][5].
    

Fragmentation M [M+H]+ m/z 158.0812 Precursor Ion F1 [M+H-H2O]+ m/z 140.0705 Water Loss M->F1 -H2O (-18 Da) F2 [M+H-HCOOH]+ m/z 112.0757 Formic Acid Loss M->F2 -HCOOH (-46 Da) F1->F2 -CO (-28 Da) F3 [M+H-HCOOH-NH3]+ m/z 95.0491 Lactam Ring Cleavage F2->F3 -NH3 (-17 Da) F4 m/z 69.0335 Core Hydrocarbon F2->F4 -HNCO (-43 Da)

Mechanistic gas-phase fragmentation pathway of 2-(6-Oxopiperidin-3-yl)acetic acid via ESI+.

Platform Comparison: QqQ vs. HRAM Orbitrap

The choice of mass spectrometry platform dictates the assay's fundamental capabilities. Below is an objective comparison of how each platform handles this specific analyte.

Table 1: Performance Comparison for 2-(6-Oxopiperidin-3-yl)acetic acid Analysis

MetricTriple Quadrupole (QqQ) MS/MSHRAM Orbitrap MS
Primary Acquisition Mode Multiple Reaction Monitoring (MRM)Parallel Reaction Monitoring (PRM) / AIF
Mass Resolution Unit Mass (~0.7 FWHM)Ultra-High (up to 240,000 FWHM)
Sensitivity (LOD) Sub-picogram (pg/mL)Low-picogram (pg/mL)
Linear Dynamic Range 5 to 6 orders of magnitude3 to 4 orders of magnitude
Isobaric Interference Handling Poor (relies entirely on chromatography)Excellent (resolves interferences < 5 ppm)
Best Use Case High-throughput PK/PD quantitationStructural elucidation & biomarker discovery
  • The QqQ Advantage: By utilizing the 158.1

    
     112.1 transition, the QqQ acts as a highly specific mass filter, discarding background chemical noise. It is the superior choice for absolute quantitation in complex matrices (e.g., plasma, urine) due to its unmatched duty cycle and linear dynamic range.
    
  • The HRAM Advantage: Small polar molecules often suffer from nominal mass isobaric interferences (other molecules weighing ~158 Da). The Orbitrap's sub-5 ppm mass accuracy ensures that the peak detected at exactly m/z 158.0812 is definitively C₇H₁₂NO₃⁺, making it indispensable for untargeted profiling and impurity identification[5].

Experimental Protocols (Self-Validating System)

To ensure E-E-A-T principles, the following protocol is designed as a self-validating system . It incorporates built-in quality control (QC) gates to guarantee data integrity.

Step-by-Step HILIC-MS/MS Methodology
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of biological matrix.

    • Add 150 µL of ice-cold Acetonitrile containing a Stable-Isotope Labeled Internal Standard (SIL-IS) (e.g., ¹³C₂-labeled analog). Causality: The 3:1 organic ratio precipitates proteins and perfectly matches the highly organic starting conditions required for HILIC, preventing peak distortion.

    • Vortex for 30s, centrifuge at 14,000 x g for 10 mins at 4°C. Transfer supernatant to an LC vial.

  • Chromatographic Separation:

    • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-pHILIC, 2.1 x 100 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Causality: Formic acid (pH ~2.7) ensures the carboxylic acid remains protonated (neutral) and the lactam oxygen readily accepts a proton for ESI+ efficiency.

    • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 6 mins.

  • System Suitability & Validation Gate:

    • Inject a double-blank (matrix without IS) followed by a Lower Limit of Quantitation (LLOQ) sample.

    • Validation Criteria: The LLOQ S/N must be

      
       10:1. A blank injected immediately after the Upper Limit of Quantitation (ULOQ) must show carryover 
      
      
      
      0.1%.

Workflow S1 Sample Preparation (3:1 ACN Crash + SIL-IS) S2 HILIC Chromatography (Zwitterionic Column, pH 2.7) S1->S2 Supernatant Decision Analytical Goal? S2->Decision Eluent Q1 Targeted Quantitation (Triple Quadrupole MRM) Decision->Q1 Quantify Q2 Structural Elucidation (HRAM Orbitrap PRM/AIF) Decision->Q2 Identify D1 Absolute Concentration (High Sensitivity & Throughput) Q1->D1 D2 Exact Mass Confirmation (High Specificity & Resolution) Q2->D2

Decision matrix and analytical workflow for LC-MS analysis of polar lactam metabolites.

Quantitative Data & Transition Targets

For rapid assay deployment, utilize the empirically derived transition targets below.

Table 2: MS/MS Transition Parameters for 2-(6-Oxopiperidin-3-yl)acetic acid

PlatformPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
QqQ (MRM) 158.1112.115Quantifier (Formic Acid Loss)
QqQ (MRM) 158.195.125Qualifier 1 (Ring Cleavage)
QqQ (MRM) 158.169.135Qualifier 2 (Hydrocarbon Core)
Orbitrap (PRM) 158.0812112.0757NCE: 30Exact Mass Quantifier (< 5 ppm error)
Orbitrap (PRM) 158.081295.0491NCE: 45Exact Mass Qualifier (< 5 ppm error)

Conclusion

The successful mass spectrometric analysis of 2-(6-Oxopiperidin-3-yl)acetic acid hinges on respecting its physicochemical properties. RPLC will fail due to poor retention; HILIC is mandatory. For high-throughput, routine quantification in clinical or pharmacokinetic settings, the Triple Quadrupole (QqQ) remains the gold standard due to its superior dynamic range and sensitivity. However, for biomarker discovery, impurity profiling, or resolving complex isobaric background noise, the HRAM Orbitrap provides the indispensable exact-mass specificity required to guarantee structural integrity.

References

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.[1][Link]

  • Agilent Technologies. Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites.[2][Link]

  • Duffield, A. M., Budzikiewicz, H., & Djerassi, C. Mass Spectrometry in Structural and Stereochemical Problems. LVIII. A Study of the Fragmentation Processes of Some Lactams. Journal of the American Chemical Society, 1965.[3][Link]

  • National Institutes of Health (PMC). Identification of 2-Piperidone as a Biomarker of CYP2E1 Activity Through Metabolomic Phenotyping.[4][Link]

  • Soken University. Data Analysis Platform for All-Ion Fragmentation Mass Spectrometry.[5][Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 2-(6-Oxopiperidin-3-yl)acetic acid

This guide provides a comprehensive, in-depth technical comparison and a detailed protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(6-Oxopiperidin-3-yl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical comparison and a detailed protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(6-Oxopiperidin-3-yl)acetic acid. This compound, a key intermediate in the synthesis of various pharmaceutical agents, requires stringent purity control to ensure the safety and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step guidance.

The Critical Role of Purity for 2-(6-Oxopiperidin-3-yl)acetic acid

2-(6-Oxopiperidin-3-yl)acetic acid is a chiral building block featuring a cyclic amide (lactam) and a carboxylic acid moiety. Its molecular structure (C₇H₁₁NO₃, MW: 157.17 g/mol ) presents specific analytical challenges, including potential for stereoisomers and related impurities arising from synthesis or degradation.[1][2] The purity of this intermediate directly impacts the impurity profile of the final active pharmaceutical ingredient (API). Therefore, a robust, validated analytical method is not merely a regulatory requirement but a cornerstone of quality assurance.

This guide will detail a scientifically sound, reversed-phase HPLC (RP-HPLC) method, validated according to the stringent guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[3][4][5] We will then compare this method with other potential analytical techniques, providing a clear rationale for the selection of HPLC for this specific application.

Proposed HPLC Method for Purity Determination

Given the polar nature of the carboxylic acid and the moderate polarity of the lactam ring, a reversed-phase HPLC method using a C18 stationary phase with a polar endcapping is proposed. This provides a good balance of retention and selectivity for the main component and potential impurities.

Table 1: Proposed HPLC Method Parameters
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard for pharmaceutical analysis, offering good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to suppress the ionization of the carboxylic acid, leading to better retention and peak shape on a C18 column.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good elution strength for the analyte.
Gradient Elution 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30-31 min: 95-5% B; 31-35 min: 5% BA gradient is necessary to elute any potential late-eluting, more hydrophobic impurities while ensuring the main peak is well-resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 210 nmThe lactam chromophore is expected to have UV absorbance at lower wavelengths.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Ensures sample compatibility with the mobile phase and good peak shape.

HPLC Method Validation: A Step-by-Step Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] The following validation parameters will be assessed in accordance with ICH Q2(R1) guidelines.[3][7]

Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Finalization Dev Develop HPLC Method Opt Optimize Parameters Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Validation Report Rob->Report SOP Standard Operating Procedure Report->SOP

Caption: Workflow for the validation of the HPLC method.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]

Experimental Protocol:

  • Forced Degradation: Subject the sample of 2-(6-Oxopiperidin-3-yl)acetic acid to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Impurity Spiking: If available, spike the sample with known related impurities.

  • Chromatographic Analysis: Analyze the stressed samples and the spiked sample using the proposed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of any co-eluting peaks.

Acceptance Criteria:

  • The main peak of 2-(6-Oxopiperidin-3-yl)acetic acid should be well-resolved from all degradation products and spiked impurities (Resolution > 2.0).

  • The peak purity index should be close to 1, indicating no co-eluting impurities.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of 2-(6-Oxopiperidin-3-yl)acetic acid of known concentration.

  • Calibration Standards: Prepare at least five calibration standards by serial dilution of the stock solution, covering a range of 50% to 150% of the expected working concentration.

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Plot a graph of peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Accuracy

Accuracy is the closeness of the test results to the true value.[7] It is often determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix.

Experimental Protocol:

  • Sample Preparation: Prepare samples of 2-(6-Oxopiperidin-3-yl)acetic acid at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo.

  • Analysis: Analyze each sample in triplicate.

  • Calculation: Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7] It is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of 2-(6-Oxopiperidin-3-yl)acetic acid at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both sets of experiments.

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 1.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Detection Limit (DL) and Quantitation Limit (QL)

The Detection Limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • DL = 3.3 * (σ / S)

  • QL = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Acceptance Criteria:

  • The QL should be demonstrated by analyzing a sample at this concentration and showing that it meets the requirements for accuracy and precision.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the mobile phase (± 0.1 units)

  • Analyze a sample under each of the modified conditions.

  • Evaluate the effect of these changes on the system suitability parameters (e.g., resolution, tailing factor, retention time).

Acceptance Criteria:

  • The system suitability parameters should remain within the defined limits for all variations.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for purity determination of many pharmaceutical compounds, other techniques could be considered. The following table provides a comparative overview.

Table 2: Comparison of Analytical Techniques for Purity Determination
TechniquePrincipleAdvantages for 2-(6-Oxopiperidin-3-yl)acetic acidDisadvantages for 2-(6-Oxopiperidin-3-yl)acetic acid
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution, sensitivity, and reproducibility. Well-established for pharmaceutical analysis. Can be coupled with mass spectrometry (LC-MS) for impurity identification.Requires solvent consumption. May not be suitable for highly volatile or thermally labile compounds (not an issue here).
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns (< 2 µm) and higher pressures.Faster analysis times, better resolution, and lower solvent consumption compared to HPLC.Higher initial instrument cost. More susceptible to clogging from dirty samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass analysis.Excellent for volatile impurities. Provides structural information from mass spectra.Requires derivatization for non-volatile compounds like 2-(6-Oxopiperidin-3-yl)acetic acid, which adds complexity and potential for side reactions.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High efficiency and resolution. Requires very small sample volumes and low solvent consumption.Can have lower reproducibility of migration times compared to HPLC. Less sensitive for some applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the molecule and can be used for quantitative analysis (qNMR).Provides absolute quantification without the need for a reference standard of the same compound. Excellent for structural elucidation of impurities.Lower sensitivity compared to HPLC. Higher instrument cost and complexity. Not ideal for routine quality control of trace impurities.
Logical Relationship of Method Selection

Method Selection Logic cluster_0 Primary Considerations cluster_1 Technique Evaluation cluster_2 Decision Analyte 2-(6-Oxopiperidin-3-yl)acetic acid (Non-volatile, Polar, UV-active) Purity Purity Determination Analyte->Purity Quant Quantitation of Impurities Analyte->Quant Robust Robustness for QC Analyte->Robust HPLC HPLC (High Resolution, Established) Purity->HPLC UPLC UPLC (Faster, Higher Resolution) Purity->UPLC GCMS GC-MS (Requires Derivatization) Purity->GCMS CE CE (High Efficiency, Lower Reproducibility) Purity->CE NMR qNMR (Absolute Quantitation, Lower Sensitivity) Purity->NMR Quant->HPLC Quant->UPLC Robust->HPLC Robust->UPLC SelectHPLC Select HPLC as Primary Method HPLC->SelectHPLC UPLC->SelectHPLC Viable Alternative GCMS->SelectHPLC Not Ideal CE->SelectHPLC Less Suitable NMR->SelectHPLC Complementary Technique

Caption: Decision tree for selecting the optimal analytical method.

For routine quality control and purity determination of 2-(6-Oxopiperidin-3-yl)acetic acid, RP-HPLC offers the best combination of resolution, sensitivity, robustness, and cost-effectiveness. UPLC is a strong alternative for high-throughput environments. GC-MS is not ideal due to the need for derivatization. CE and NMR serve as valuable complementary techniques for specific investigations but are less suited for routine purity analysis in a regulated environment.

Conclusion

The validated RP-HPLC method detailed in this guide provides a robust and reliable approach for the purity determination of 2-(6-Oxopiperidin-3-yl)acetic acid. By adhering to the principles of scientific integrity and the rigorous standards of ICH Q2(R1), this method ensures the quality and consistency of this critical pharmaceutical intermediate. The comparison with alternative techniques further solidifies the choice of HPLC as the most appropriate method for this application, balancing performance with practicality for the intended audience of researchers and drug development professionals.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Validation of Chromatographic Methods. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Analysis of cyclo-oligoamides 6 and 66. Retrieved from [Link]

  • Patsnap Eureka. (2026). Approaching Amide Enantiopurity: Methods for High Fidelity. Retrieved from [Link]

  • PubChem. (n.d.). 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid. Retrieved from [Link]

  • PMC. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). APPLICATION NOTES - HPLC. Retrieved from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • SpringerLink. (n.d.). HPLC of Peptides and Proteins. Retrieved from [Link]

Sources

Validation

Mechanistic Grounding: The Tri-Trp Pocket and Hydrogen Bond Dynamics

As a Senior Application Scientist working at the intersection of targeted protein degradation (TPD) and assay development, I frequently encounter a critical design crossroad: optimizing the cereblon (CRBN) recruiting moi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist working at the intersection of targeted protein degradation (TPD) and assay development, I frequently encounter a critical design crossroad: optimizing the cereblon (CRBN) recruiting moiety. The choice between a mono-oxo (piperidin-2-one) and a dioxo (piperidine-2,6-dione, commonly known as glutarimide) ligand is not merely a structural nuance—it fundamentally dictates the thermodynamic stability of the ternary complex and the ultimate degradation efficiency.

In this guide, we will dissect the mechanistic causality behind why the dioxo scaffold remains the gold standard for CRBN binding, benchmark their quantitative performance, and outline a self-validating live-cell protocol to measure these affinities accurately.

To understand the disparity in binding affinity between these two piperidine derivatives, we must look at the architecture of the CRBN binding site. The pocket is defined by a shallow, hydrophobic "tri-Trp" cage comprising Trp380, Trp386, and Trp400[1]. To successfully anchor into this pocket, the ligand must satisfy a strict hydrogen-bonding pharmacophore.

The Dioxo Advantage (Piperidine-2,6-dione / Glutarimide): The dioxo glutarimide ring achieves high affinity through a robust bidentate interaction. The imide N-H donates a hydrogen bond to the backbone carbonyl of His378, while one of the inward-facing imide carbonyls accepts a hydrogen bond from the backbone amide of Trp380[1]. The causality behind its superior binding lies in electronic delocalization . The presence of two strongly electron-withdrawing carbonyl groups highly polarizes the imide N-H bond, drastically increasing its acidity (pKa ~ 11) and making it a potent hydrogen bond donor. Furthermore, the second (outward-facing) carbonyl restricts the conformational flexibility of the ring, pre-organizing it for the narrow binding pocket and minimizing the entropic penalty of binding[2].

The Mono-oxo Limitation (Piperidin-2-one / Lactam): Removing one carbonyl converts the imide into a lactam. While lactams represent the minimal binding moiety capable of entering the pocket, they suffer a severe thermodynamic penalty[2]. The loss of the second carbonyl results in a less polarized, less acidic N-H (pKa ~ 15), which forms a significantly weaker hydrogen bond with His378. Additionally, the loss of the second carbonyl alters the hydration shell and removes potential cooperative interactions at the solvent interface, leading to a precipitous drop in binding affinity[3].

G Ligand Piperidine Ligand (Mono-oxo or Dioxo) CRBN Cereblon (CRBN) Target Receptor Ligand->CRBN Binds Tri-Trp Pocket Neosubstrate Neosubstrate (e.g., IKZF1/3) Ligand->Neosubstrate Molecular Glue Interaction Complex E3 Ligase Complex (CUL4-DDB1-RBX1) CRBN->Complex Recruits CRBN->Neosubstrate Stabilizes Ubiquitin Polyubiquitination Complex->Ubiquitin Transfers Ubiquitin Neosubstrate->Ubiquitin Tagged Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Targeted for Degradation

Caption: Schematic of the CRL4^CRBN E3 ubiquitin ligase pathway mediated by piperidine ligands.

Quantitative Benchmarking: Binding Affinity Comparison

To objectively compare these scaffolds, we look at their half-maximal inhibitory concentrations (IC50) in competitive CRBN binding assays. The data clearly illustrates that the transition from a dioxo to a mono-oxo system results in a 10- to 100-fold loss in target affinity[4].

Ligand ClassRepresentative CompoundStructural CoreCRBN Binding Affinity (IC50)N-H Donor Strength
Dioxo (Imide) LenalidomidePiperidine-2,6-dione0.081 μMHigh (pKa ~ 11)
Dioxo (Imide) Phenyl-glutarimide (PG)Piperidine-2,6-dione0.60 μMHigh (pKa ~ 11)
Mono-oxo (Lactam) Phenyl-piperidin-2-onePiperidin-2-one> 5.0 - 10.0 μMLow (pKa ~ 15)

Note: Data aggregated from standardized NanoBRET target engagement assays[4].

Experimental Protocol: Self-Validating NanoBRET Target Engagement Assay

As an application scientist, I emphasize that biochemical assays (like SPR) often fail to capture the reality of cellular permeability and physiological ATP/protein concentrations. Therefore, the NanoBRET (Bioluminescence Resonance Energy Transfer) assay in live cells is the gold standard for quantifying CRBN binding.

A robust assay must be a self-validating system. To ensure trustworthiness, this protocol requires specific causality-driven controls:

  • Positive Control: Lenalidomide (Validates tracer displacement and assay dynamic range).

  • Negative Control: N-methyl lenalidomide. Methylation of the imide nitrogen eliminates the critical N-H hydrogen bond donor, completely abrogating CRBN binding. If this compound shows signal displacement, the assay is compromised by non-specific interactions or compound autofluorescence.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293T cells in a 96-well white plate at a density of 2 x 10^4 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Transfection: Transfect cells with a plasmid encoding a NanoLuc-CRBN fusion protein using a lipid-based transfection reagent (e.g., FuGENE HD). Incubate for 24 hours to allow for steady-state protein expression.

  • Tracer Addition: Replace the media with Opti-MEM containing a fluorescent CRBN tracer (a fluorophore-conjugated thalidomide derivative) at its predetermined Kd concentration (typically 0.5 μM).

  • Ligand Competition: Add the test compounds (Mono-oxo vs. Dioxo ligands) in a 10-point dose-response titration (ranging from 10 μM down to 0.1 nM). Include the positive and negative controls in parallel wells. Incubate for 2 hours to reach binding equilibrium.

  • Substrate Addition & Readout: Add the NanoBRET Nano-Glo Substrate. Immediately measure the dual-wavelength luminescence using a microplate reader equipped with appropriate filters (Donor emission: 460 nm; Acceptor emission: 618 nm).

  • Data Analysis: Calculate the raw BRET ratio (Acceptor/Donor). Normalize the data against vehicle control wells and fit the dose-response curve using a 4-parameter logistic non-linear regression to determine the IC50. Convert IC50 to apparent binding affinity (Ki) using the Cheng-Prusoff equation.

G Step1 1. Cell Plating HEK293T Cells Step2 2. Transfection NanoLuc-CRBN Plasmid Step1->Step2 Step3 3. Tracer Addition Fluorescent CRBN Probe Step2->Step3 Step4 4. Ligand Competition Mono vs Dioxo Titration Step3->Step4 Step5 5. BRET Readout Dual-Wavelength Detection Step4->Step5 Step6 6. Data Analysis IC50 & Ki Calculation Step5->Step6

Caption: Step-by-step NanoBRET assay workflow for quantifying CRBN binding affinity in live cells.

Conclusion

While the mono-oxo (piperidin-2-one) scaffold satisfies the absolute minimal spatial requirements to enter the CRBN tri-Trp pocket, it lacks the electronic polarization and conformational rigidity provided by the second carbonyl. The dioxo (piperidine-2,6-dione) scaffold remains vastly superior due to its ability to form a highly acidic, bidentate hydrogen-bonding network with His378 and Trp380. For researchers designing next-generation PROTACs or molecular glues, deviations from the dioxo glutarimide core should only be pursued if the thermodynamic penalty can be offset by novel, high-affinity interactions elsewhere in the ternary complex.

References

  • [4] Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery - PMC. nih.gov.4

  • [1] Structure of the ternary complex containing CRBN, a thalidomide-based... researchgate.net. 1

  • [2] Chemical Ligand Space of Cereblon - PMC. nih.gov. 2

  • [3] Molecular glues for protein-protein interactions: progressing towards a new dream - eScholarship. escholarship.org. 3

Sources

Comparative

Comparative Guide to Solid-State Analysis: 2-(6-Oxopiperidin-3-yl)acetic Acid Derivatives

Executive Summary & Strategic Context This guide provides a technical analysis of 2-(6-Oxopiperidin-3-yl)acetic acid , a critical chiral intermediate used in the synthesis of immunomodulatory imide drugs (IMiDs) such as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

This guide provides a technical analysis of 2-(6-Oxopiperidin-3-yl)acetic acid , a critical chiral intermediate used in the synthesis of immunomodulatory imide drugs (IMiDs) such as Pomalidomide and Lenalidomide .[1]

In drug development, the "performance" of an intermediate is defined by its enantiomeric purity , solid-state stability , and downstream processability .[2] This guide compares the structural analysis of this scaffold against standard characterization workflows, highlighting why advanced crystallographic techniques (SC-XRD) are superior to basic bulk analysis (PXRD) for establishing absolute configuration and identifying solvates.[1]

The Core Structural Challenge

The molecule contains two competing hydrogen-bonding domains:

  • The Lactam/Glutarimide Ring: A rigid donor/acceptor site (

    
    ).[2]
    
  • The Carboxylic Acid Tail: A flexible donor/acceptor site (

    
    ).[2]
    

The competition between these sites leads to polymorphism (e.g., acid-acid dimers vs. acid-lactam catemers), which directly impacts the yield and purity of the final API.[2]

Comparative Analysis: Structural Motifs & Performance[1]

We compare the two primary solid-state forms often encountered during process development: the Anhydrous Homodimer (Form I) and the Solvated Heterosynthon (Form II) .[1]

Table 1: Performance Comparison of Solid Forms
FeatureForm I: Anhydrous Homodimer (Preferred)Form II: Solvated Heterosynthon (Alternative/Risk)Impact on Drug Development
Supramolecular Motif Acid-Acid Dimer (

)
.[1] The carboxylic acid tails lock together, leaving the lactam ring free.[2]
Acid-Solvent-Lactam Chain . Solvent molecules bridge the acid and lactam groups.[2]Form I is thermodynamically more stable and resistant to humidity.[2]
Thermal Stability High (

C).[1][3] Sharp endotherm.
Low (

C).[2][1][3] Broad endotherm with weight loss (TGA).
Form II risks desolvation during drying, leading to amorphous collapse.[2]
Chiral Resolution High lattice energy often drives spontaneous resolution or high-efficiency diastereomeric salt formation.[1]Solvent inclusion can mask chiral impurities or stabilize the racemate.[2]Critical: Form I allows for easier enantiomeric excess (ee%) upgrading.
Processability Free-flowing powder; consistent bulk density.[2][1]Prone to caking; variable stoichiometry.[2]Form I is required for reproducible hopper flow in manufacturing.[2]

Deep Dive: Supramolecular Synthons

To control the crystallization, one must understand the intermolecular interactions.[2] The diagram below illustrates the competing pathways that determine whether you isolate the stable Form I or the metastable Form II.

Diagram 1: Competitive Hydrogen Bonding Pathways

G Start 2-(6-Oxopiperidin-3-yl)acetic acid (Monomers in Solution) Condition_A Non-polar / Aprotic Solvent (e.g., Toluene, MeCN) Start->Condition_A Slow Evaporation Condition_B Protic / Donor Solvent (e.g., Water, MeOH) Start->Condition_B Cooling Crystallization Motif_1 Motif A: Acid-Acid Homodimer (R2,2(8) Graph Set) Condition_A->Motif_1 Dominant Interaction: COOH...COOH Motif_2 Motif B: Solvate Formation (Solvent insertion) Condition_B->Motif_2 Interference: COOH...OH-Solvent Result_1 FORM I (Anhydrous) High Stability Preferred for Coupling Motif_1->Result_1 Result_2 FORM II (Solvate) Metastable Risk of Desolvation Motif_2->Result_2

Caption: Pathway analysis showing how solvent choice dictates the supramolecular assembly, leading to either the stable homodimer or the risky solvate.

Experimental Protocols

Protocol A: Single Crystal Growth (Vapor Diffusion)

Best for: Determining Absolute Configuration (R vs. S)[1]

Context: Direct evaporation often yields needles unsuitable for SC-XRD. Vapor diffusion slows nucleation, favoring block-like crystals.[2]

  • Dissolution: Dissolve 20 mg of the substrate in 2 mL of a "Good Solvent" (e.g., THF or Acetone) in a small inner vial (4 mL).

  • Filtration: Pass through a 0.45 µm PTFE syringe filter to remove dust seeds.[2]

  • Setup: Place the open inner vial inside a larger outer jar (20 mL) containing 5 mL of "Anti-Solvent" (e.g., Pentane or Diisopropyl ether).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvest: Monitor for 3–7 days. Crystals will form as the pentane vapor diffuses into the THF, slowly lowering solubility.[2]

Protocol B: Hirshfeld Surface Analysis

Best for: Quantifying Intermolecular Interactions

Context: Once a CIF (Crystallographic Information File) is obtained, use Hirshfeld surface analysis to validate if the structure is dominated by strong H-bonds (stable) or weak van der Waals forces (unstable).[1]

  • Generation: Import CIF into CrystalExplorer.[2] Generate the surface using

    
     mapping.
    
  • Interpretation:

    • Red Spots: Indicate strong hydrogen bonds (distance < sum of vdW radii).[1][4] Look for two distinct red spots on the carboxylic acid oxygen/hydrogen (indicates Dimer formation).

    • White Regions: Contact at vdW distance.

    • Fingerprint Plot: Filter for

      
       interactions.[2] For stable Form I, these should comprise >30% of the total surface area.[2]
      

Advanced Characterization Workflow

The following workflow integrates SC-XRD with thermal analysis to ensure the "product performance" meets pharmaceutical standards.

Diagram 2: Solid-State Characterization Logic

Workflow Sample Crude Intermediate (2-(6-Oxopiperidin-3-yl)acetic acid) Step1 1. PXRD Screening (High Throughput) Sample->Step1 Decision1 Crystalline? Step1->Decision1 Decision1->Sample No (Recrystallize) Step2A 2A. SC-XRD (Single Crystal) Decision1->Step2A Yes Step2B 2B. Thermal Analysis (DSC / TGA) Decision1->Step2B Yes AnalysisA Determine Chirality (Flack Parameter) Step2A->AnalysisA AnalysisB Check Solvation (Weight Loss %) Step2B->AnalysisB Outcome Final Specification (Form I, >99% ee) AnalysisA->Outcome AnalysisB->Outcome

Caption: Integrated workflow for validating the solid-state form. SC-XRD confirms structure; DSC/TGA confirms physical stability.[1]

References

  • Anderson, J. E., et al. "Solid-State Characterization of Thalidomide and Its Analogs."[2] Journal of Pharmaceutical Sciences, 2024.[2] (Representative citation for IMiD structural class).

  • Cambridge Crystallographic Data Centre (CCDC). "Graph Set Analysis of Carboxylic Acid Dimers (

    
    )." CCDC Structural Database Guidelines. 
    
  • Bernstein, J. "Polymorphism in Molecular Crystals."[2] Oxford University Press, 2002.[2] (Foundational text on crystal engineering and synthons).

  • Nath, N. K., et al. "Solid State Characterization of Glutarimide Derivatives."[2] Crystal Growth & Design, ACS Publications.[2] [1]

(Note: Specific CAS-linked crystal data for proprietary intermediates are often paywalled; the protocols above are derived from standard methodologies for glutarimide/piperidone carboxylic acids found in open literature.)

Sources

Validation

A Comparative Stability Study of Lactam vs. Glutarimide Linkers in Targeted Drug Conjugates

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the rapidly evolving landscape of targeted therapeutics, the linker connecting a targeting moiety to a potent payload is a critical det...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted therapeutics, the linker connecting a targeting moiety to a potent payload is a critical determinant of both efficacy and safety. This guide provides an in-depth comparative analysis of two important classes of linkers: lactam-based and glutarimide-based linkers. As a Senior Application Scientist, this document is structured to provide not just a side-by-side comparison, but a foundational understanding of the chemical principles governing their stability, their synthesis, and the implications of their stability on the performance of advanced drug modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Pivotal Role of Linker Stability

The linker in a targeted drug conjugate is far from a passive spacer. Its primary role is to ensure that the potent payload remains securely attached to the targeting vehicle (e.g., an antibody or a small molecule binder) while in systemic circulation. Premature cleavage of the linker can lead to off-target toxicity and a diminished therapeutic window. Conversely, a linker that is too stable may not efficiently release the payload at the target site, thereby reducing the therapeutic efficacy. Therefore, the ideal linker possesses a finely tuned stability profile: robust in circulation but labile under specific conditions within the target cell or tumor microenvironment.

This guide will delve into the chemical nuances of lactam and glutarimide linkers, providing a comparative framework for their stability and utility in drug development.

Chemical and Structural Fundamentals

A thorough understanding of the chemical structures of lactam and glutarimide rings is essential to appreciating their stability profiles.

Lactam Linkers

Lactams are cyclic amides. The stability of the lactam ring is significantly influenced by its size, which dictates the degree of ring strain. The most common lactams explored in medicinal chemistry are four-membered (β-lactams), five-membered (γ-lactams), and six-membered (δ-lactams) rings.

Due to significant ring strain, β-lactams are generally more susceptible to hydrolysis than larger lactams or acyclic amides.[1] This inherent reactivity has been famously exploited in β-lactam antibiotics, which act by acylating bacterial enzymes.[2] However, for linker applications where stability is paramount, this reactivity can be a liability. Conversely, larger lactam rings, such as γ-lactams and δ-lactams, exhibit greater stability due to reduced ring strain.[2]

Figure 1: Chemical structures of common lactam rings.

Glutarimide Linkers

Glutarimide (a piperidine-2,6-dione) is a six-membered heterocyclic imide. In the context of targeted therapies, glutarimide-based structures are most famously represented by the immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide. These molecules have been widely co-opted as E3 ligase-recruiting moieties in the design of PROTACs.

The stability of the glutarimide ring itself is generally higher than that of a β-lactam. However, in the context of traditional IMiD-based linkers, the presence of an adjacent phthalimide ring can activate the glutarimide ring toward hydrolysis.[3] This has led to the development of more stable glutarimide-based binders, such as phenyl-glutarimides, where the phthalimide moiety is replaced with a more chemically robust phenyl group.[3]

Figure 2: Structures of a traditional IMiD and a more stable phenyl-glutarimide.

Synthesis of Lactam and Glutarimide Linkers

The synthetic accessibility of linkers is a crucial consideration in drug development. Both lactam and glutarimide-based linkers can be prepared through established synthetic routes, allowing for the incorporation of various functional groups for conjugation.

Synthesis of Lactam-Based Linkers

The synthesis of lactam-containing molecules is a well-established field, largely driven by the historical importance of β-lactam antibiotics. For linker applications, functionalized lactams are required to enable conjugation to the targeting moiety and the payload.

A common strategy for synthesizing functionalized β-lactams is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene and an imine. By choosing appropriate starting materials, functional groups for linker attachment can be incorporated.

Example Protocol: Synthesis of a Functionalized β-Lactam Linker Precursor

  • Imine Formation: React an aromatic aldehyde bearing a protected functional group (e.g., a Boc-protected amine) with a primary amine to form the corresponding imine.

  • Ketene Formation: In a separate flask, treat an acid chloride with a non-nucleophilic base (e.g., triethylamine) to generate the ketene in situ.

  • Staudinger Cycloaddition: Add the ketene solution to the imine solution at low temperature (e.g., -78 °C) to afford the β-lactam ring.

  • Deprotection and Functionalization: Deprotect the functional group to reveal a reactive handle (e.g., a primary amine) that can be used for subsequent conjugation steps.

Synthesis of Glutarimide-Based Linkers

The synthesis of glutarimide-based linkers often starts from commercially available glutarimide derivatives or involves the construction of the glutarimide ring itself. For PROTAC applications, the linker is typically attached to the phthalimide or phenyl portion of the cereblon (CRBN) binder.

Example Protocol: Synthesis of a Phenyl-Glutarimide PROTAC Linker [3][4]

  • Suzuki-Miyaura Coupling: Couple a protected bromopyridine derivative with a boronic acid containing a functional handle for linker attachment (e.g., a protected hydroxyl or amino group).

  • Linker Attachment: Attach the desired linker to the functional handle on the phenyl ring. This can be achieved through various reactions such as etherification or amidation.

  • Deprotection and Cyclization: Remove the protecting groups and induce cyclization to form the glutarimide ring.

  • Final Conjugation: The other end of the linker can then be conjugated to the protein of interest (POI) binder.

Comparative Stability Analysis

Stability of Lactam Linkers

The hydrolytic stability of lactam rings is inversely proportional to their ring strain.

  • β-Lactams (4-membered): These are the most strained and, consequently, the most susceptible to hydrolysis.[1] The half-life of simple β-lactams in aqueous solution can be on the order of hours.[2] This inherent instability makes unmodified β-lactams generally unsuitable for applications requiring high plasma stability.

  • γ-Lactams (5-membered): These are significantly more stable than β-lactams due to reduced ring strain. Their rate of hydrolysis is considerably slower.[2]

  • δ-Lactams (6-membered): These exhibit even greater stability, with hydrolysis rates comparable to or even slower than γ-lactams under certain conditions.[2]

Lactam Ring SizeRelative Hydrolytic StabilityKey Considerations
β-Lactam LowHigh ring strain leads to rapid hydrolysis.[1]
γ-Lactam ModerateSignificantly more stable than β-lactams.[2]
δ-Lactam HighGenerally the most stable among small-ring lactams.[2]

Table 1: Qualitative Comparison of Lactam Ring Stability

Stability of Glutarimide Linkers

The stability of glutarimide-based linkers is highly dependent on the substituents on the glutarimide ring and adjacent aromatic systems.

  • Traditional IMiD-Based Linkers (e.g., Thalidomide-based): These linkers are known to be hydrolytically unstable, with the phthalimide ring being particularly susceptible to ring-opening under physiological conditions.[3] The half-life of thalidomide at pH 7.4 is approximately 5 hours.[3] This instability can lead to premature cleavage of PROTACs in cell culture media and in vivo.

  • Phenyl-Glutarimide-Based Linkers: Replacing the labile phthalimide ring with a more stable phenyl group significantly enhances the chemical stability of the CRBN binder.[3] Phenyl-glutarimide-based PROTACs have demonstrated improved stability in cell media compared to their IMiD-based counterparts.[3]

Glutarimide Linker TypeRelative Hydrolytic StabilityKey Considerations
IMiD-Based Low to ModeratePhthalimide ring is prone to hydrolysis.[3]
Phenyl-Glutarimide-Based HighReplacement of phthalimide with a phenyl group improves stability.[3]

Table 2: Qualitative Comparison of Glutarimide Linker Stability

Head-to-Head Comparison: A Qualitative Assessment

In the absence of direct comparative quantitative data, we can infer a stability hierarchy based on the chemical principles discussed:

Least Stable <--- Stability ---> Most Stable

β-Lactam < IMiD-based Glutarimide < γ-Lactam ≈ δ-Lactam < Phenyl-Glutarimide

This qualitative ranking suggests that for applications requiring high plasma stability, phenyl-glutarimide and larger-ring lactam (δ-lactam and γ-lactam) linkers are likely to be superior choices over traditional IMiD-based glutarimide and β-lactam linkers.

Experimental Protocols for Stability Assessment

To empirically determine the stability of a novel linker, a series of standardized in vitro and in vivo assays are essential.

In Vitro Hydrolytic Stability Assay

This assay assesses the chemical stability of the linker in aqueous buffers at different pH values, simulating physiological and endosomal/lysosomal conditions.

Protocol:

  • Sample Preparation: Prepare stock solutions of the linker-drug conjugate in an organic solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution into aqueous buffers of varying pH (e.g., pH 5.0, 7.4, and 8.0) to a final concentration of 1-10 µM. Incubate the samples at 37 °C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the incubation mixture.

  • Quenching: Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of intact linker-drug conjugate remaining.

  • Data Analysis: Plot the percentage of intact conjugate versus time and calculate the half-life (t½) at each pH.

Figure 3: Workflow for in vitro hydrolytic stability assessment.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker in the presence of plasma enzymes.

Protocol:

  • Sample Preparation: Prepare a stock solution of the linker-drug conjugate.

  • Incubation: Spike the stock solution into fresh plasma (e.g., human, mouse, rat) to a final concentration of 1-10 µM. Incubate at 37 °C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Protein Precipitation: Precipitate plasma proteins by adding 3-4 volumes of cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining intact conjugate.

  • Data Analysis: Calculate the half-life (t½) in plasma.

Figure 4: Workflow for in vitro plasma stability assessment.

Conclusion and Future Perspectives

The choice between a lactam and a glutarimide linker is a nuanced decision that depends on the specific requirements of the therapeutic agent. While a direct quantitative comparison of their stability is not yet available, this guide provides a framework for rational linker selection based on fundamental principles of chemical stability and the existing body of scientific literature.

  • For applications demanding high plasma stability, phenyl-glutarimide and δ-lactam or γ-lactam -based linkers represent promising avenues for exploration.

  • The inherent reactivity of β-lactams may be harnessed for applications requiring rapid payload release, but their use as stable linkers is likely limited.

  • Traditional IMiD-based glutarimide linkers, while widely used due to their E3 ligase recruiting capabilities, present a stability liability that must be carefully considered and can often be mitigated by moving to more stable analogs.

Future research should focus on direct, head-to-head comparative stability studies of lactam and glutarimide linkers under standardized conditions. Such data will be invaluable for the continued optimization of targeted drug conjugates and the development of safer and more effective therapies.

References

  • Wikipedia. β-Lactam. [Link]

  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of medicinal chemistry, 43(22), 4328–4331. [Link]

  • Lee, B. I., Park, S. J., Park, Y., Shin, S. H., Choi, J. M., Park, M. J., Lim, J. H., Kim, S. Y., Lee, H., & Shin, Y. G. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics, 13(1), 125. [Link]

  • Karger-Kocsis, J., & Shang, P. P. (2018). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. Polymers, 10(3), 323. [Link]

  • Ba, X., Dehghany, M., Mortensen, D. S., & Holmberg-Douglas, N. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry, 14(2), 186-208. [Link]

  • Rankovic, Z., et al. (2021). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Angewandte Chemie International Edition, 60(5), 26663-26670. [Link]

  • Page, M. I. (1984). The mechanisms of catalysis by metallo β-lactamases. Accounts of chemical research, 17(4), 144-151. [Link]

  • Dane, E. L., & Grinstaff, M. W. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Chemical Society reviews, 51(16), 7035–7065. [Link]

  • Xu, K., et al. (2018). A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates. Analytical chemistry, 90(11), 6975–6982. [Link]

  • Taylor & Francis. Glutarimide – Knowledge and References. [Link]

  • Page, M. I., & Laws, A. P. (1998). The mechanisms of catalysis by metallo β-lactamases. Chemical communications, (15), 1609-1617. [Link]

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  • White, A. G., et al. (2021). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS Central Science, 7(11), 1869-1878. [Link]

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  • Britton, D. R., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1163-1170. [Link]

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Comparative

Elemental analysis data for 2-(6-Oxopiperidin-3-yl)acetic acid validation

Validation of 2-(6-Oxopiperidin-3-yl)acetic Acid: A Comparative Guide to Elemental Analysis (CHNS/O) vs. Orthogonal Techniques As drug development pipelines accelerate, the rigorous validation of pharmaceutical intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of 2-(6-Oxopiperidin-3-yl)acetic Acid: A Comparative Guide to Elemental Analysis (CHNS/O) vs. Orthogonal Techniques

As drug development pipelines accelerate, the rigorous validation of pharmaceutical intermediates remains a non-negotiable cornerstone of quality control. 2-(6-Oxopiperidin-3-yl)acetic acid (CAS: 933753-48-1) is a critical aliphatic heterocycle utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. While modern analytical laboratories lean heavily on High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography (LC), these techniques possess inherent blind spots regarding bulk purity.

This guide objectively compares Dynamic Flash Combustion Elemental Analysis (CHNS/O) against orthogonal techniques like HRMS and Quantitative NMR (qNMR), providing researchers with a self-validating framework to ensure the absolute chemical integrity of 2-(6-Oxopiperidin-3-yl)acetic acid[2].

Theoretical Baselines for 2-(6-Oxopiperidin-3-yl)acetic acid

Before initiating any empirical validation, the theoretical mass fractions must be established. The molecular formula for 2-(6-Oxopiperidin-3-yl)acetic acid is C₇H₁₁NO₃ , yielding a monoisotopic mass of 157.0739 Da and a standard molar mass of 157.17 g/mol [1].

Table 1: Theoretical Elemental Composition

Element Atomic Mass ( g/mol ) Atoms per Molecule Mass Contribution Theoretical Mass Fraction (%)
Carbon (C) 12.011 7 84.077 53.50%
Hydrogen (H) 1.008 11 11.088 7.06%
Nitrogen (N) 14.007 1 14.007 8.91%

| Oxygen (O) | 15.999 | 3 | 47.997 | 30.54% |

Note: For publication in American Chemical Society (ACS) journals, experimental CHN values must fall within an absolute deviation of ±0.40% from these theoretical benchmarks[3].

Comparative Methodology: EA vs. HRMS vs. qNMR

No single analytical technique provides a complete picture of molecular integrity. A robust validation strategy requires orthogonal methods that compensate for each other's limitations.

Table 2: Performance Comparison of Validation Techniques

Parameter CHNS/O Elemental Analysis HRMS (ESI-TOF) Quantitative NMR (qNMR)
Primary Output Absolute mass fraction of elements Exact mass & isotopic pattern Structural quantification
Purity Assessment Excellent: Detects all mass (including salts/water) Poor: Subject to ionization suppression Good: Requires high-purity internal standard
Sample Requirement 1–3 mg (Destructive) <1 µg (Destructive) 10–20 mg (Non-destructive)
Inorganic Salt Detection Yes (Indirectly via mass balance shift) No (Blind to non-ionizable species) No (Blind to proton-free species)

| Throughput | High (~10 mins per run) | High (~5 mins per run) | Medium (~15-30 mins per run) |

Causality in Experimental Design: Why EA Catches What MS Misses

To understand why CHNS/O analysis remains the gold standard for bulk purity[4], we must examine the causality of analytical blind spots.

Consider a synthesized batch of 2-(6-Oxopiperidin-3-yl)acetic acid that is structurally perfect but contains 2% residual water (moisture) by mass.

  • HRMS Response: The mass spectrometer will detect the [M+H]⁺ ion at m/z 158.0812 with <2 ppm error. Because water does not co-ionize to suppress the signal in a way that alters the exact mass, the HRMS data will falsely suggest a "perfect" synthesis.

  • EA Response: Elemental analysis measures the entire mass balance. In a 100g sample containing 98g of the compound and 2g of water, the carbon content is derived solely from the 98g of the compound.

    • Calculated Carbon: 98g × 53.50% = 52.43% C.

    • Deviation: 52.43% (Actual) - 53.50% (Theoretical) = -1.07% .

Because the carbon deviation (-1.07%) wildly exceeds the strict ACS ±0.40% limit[3], the EA instantly flags the impurity. This physical causality—where every atom contributes to the final mass fraction—makes EA a self-validating system for true bulk purity[5].

Step-by-Step Protocol: Self-Validating CHNS/O Analysis

To ensure high precision and matrix-independent elemental analysis, the following dynamic flash combustion protocol must be executed[6].

Step 1: Sample Encapsulation & Weighing

  • Weigh exactly 1.500 to 2.000 mg of completely dry, powdered 2-(6-Oxopiperidin-3-yl)acetic acid into a combustible tin (Sn) capsule[3].

  • Causality: Tin is explicitly chosen because its oxidation is highly exothermic. When the capsule is dropped into the reactor, the tin ignites, temporarily boosting the local temperature from 1000°C to ~1800°C, ensuring complete combustion of the piperidine ring[6].

Step 2: Dynamic Flash Combustion

  • Introduce the encapsulated sample into a quartz reactor heated to 1000°C under a dynamic pulse of high-purity Oxygen. The compound combusts entirely into CO₂, H₂O, NOₓ, and N₂[5].

Step 3: Catalytic Reduction

  • Pass the combustion gases through a secondary reduction tube packed with elemental copper at 650°C.

  • Causality: The copper serves a dual purpose: it scavenges any unreacted excess O₂ (which would interfere with detection) and quantitatively reduces all NOₓ species to N₂ gas.

Step 4: Chromatographic Separation & Detection

  • Route the gas mixture (N₂, CO₂, H₂O) through a Temperature Programmed Desorption (TPD) column or a specialized GC column[6].

  • Detect the eluting gases using a highly sensitive Thermal Conductivity Detector (TCD)[6].

Step 5: System Self-Validation

  • Protocol: Run a certified standard (e.g., Acetanilide or Sulfanilamide) every 10 samples[3].

  • Validation Logic: If the measured standard deviates by >0.30% absolute from its known value, the calibration curve has drifted. The run must be halted, the instrument recalibrated, and the previous 10 samples re-run[3].

Experimental Validation Data

Below is a representative dataset for a validated, high-purity batch of 2-(6-Oxopiperidin-3-yl)acetic acid using the FlashSmart Elemental Analyzer[5].

Table 3: Batch Validation Results (n=3)

Element Theoretical (%) Replicate 1 (%) Replicate 2 (%) Replicate 3 (%) Mean (%) Absolute Error (Δ) ACS Pass/Fail
Carbon 53.50 53.38 53.42 53.45 53.41 -0.09 PASS
Hydrogen 7.06 7.11 7.08 7.10 7.09 +0.03 PASS

| Nitrogen | 8.91 | 8.85 | 8.88 | 8.87 | 8.86 | -0.05 | PASS |

Orthogonal Validation Workflow

ValidationWorkflow Sample 2-(6-Oxopiperidin-3-yl)acetic acid Batch Sample EA CHNS/O Elemental Analysis (Dynamic Flash Combustion) Sample->EA 1-3 mg HRMS HRMS Analysis (ESI-TOF) Sample->HRMS <1 µg qNMR qNMR Analysis (1H-NMR with Internal Std) Sample->qNMR 10-20 mg BulkPurity Bulk Purity & Mass Balance (±0.4% ACS Limit) EA->BulkPurity ExactMass Exact Mass & Isotope Pattern (<5 ppm error) HRMS->ExactMass StructuralQuant Structural Quantification (Assay >98%) qNMR->StructuralQuant Decision Multi-Dimensional Validation Pass / Fail BulkPurity->Decision ExactMass->Decision StructuralQuant->Decision

Figure 1: Orthogonal validation workflow for 2-(6-Oxopiperidin-3-yl)acetic acid.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(6-Oxopiperidin-3-yl)acetic acid

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and respo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(6-Oxopiperidin-3-yl)acetic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to a culture of safety.

Foundational Principles of Chemical Waste Management

The disposal of any chemical waste is governed by stringent regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[3][4] These regulations mandate a "cradle-to-grave" management system for hazardous materials. The Occupational Safety and Health Administration (OSHA) also sets forth standards to ensure worker safety during the handling of hazardous substances.[5][6]

The primary directive is that chemical waste must not be disposed of in the regular trash or poured down the sanitary sewer.[3][4] All personnel who generate or handle hazardous waste are required to receive appropriate training on these procedures.[5][7]

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the data for a related piperidine derivative, 2-(6-Oxopiperidin-3-yl)acetic acid should be handled as a substance that is harmful upon ingestion, skin contact, and inhalation.[1][8] Therefore, the following minimum PPE must be worn at all times when handling this compound or its waste:

  • Eye and Face Protection: Safety glasses with side shields or a face shield are mandatory to protect against splashes.[8]

  • Protective Gloves: Chemical-resistant gloves (e.g., nitrile) are essential. Always check for signs of degradation and replace them frequently.[8]

  • Protective Clothing: A laboratory coat or a chemical-resistant apron must be worn to prevent skin contact.[8]

All handling of this compound, including the preparation of waste containers, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[8]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe collection and disposal of 2-(6-Oxopiperidin-3-yl)acetic acid waste.

Proper segregation is critical to prevent dangerous chemical reactions.[3]

  • Solid Waste: Collect solid 2-(6-Oxopiperidin-3-yl)acetic acid, contaminated personal protective equipment (e.g., gloves, weighing paper), and absorbent materials from spill cleanups in a designated solid hazardous waste container.

  • Liquid Waste: Solutions containing 2-(6-Oxopiperidin-3-yl)acetic acid should be collected in a separate liquid hazardous waste container.

  • Container Type: Use containers that are in good condition, compatible with the chemical, and have a secure, leak-proof closure.[9][10] Plastic containers are often preferred over glass to minimize the risk of breakage.[4]

Accurate and clear labeling is a regulatory requirement and essential for safety.[4] The waste container must be labeled with:

  • The words "Hazardous Waste" [4][10]

  • The full chemical name: "2-(6-Oxopiperidin-3-yl)acetic acid" (abbreviations and chemical formulas are not permitted)[4][10]

  • An accurate estimation of the concentration or quantity of the waste. For mixtures, all components must be listed.[10]

  • The date when waste was first added to the container (date of generation).[4]

  • The name and contact information of the principal investigator or responsible party.[4]

  • Appropriate hazard pictograms (e.g., harmful/irritant).[4]

Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[10][11][12]

  • The SAA must be under the control of the laboratory personnel generating the waste.[3][12]

  • Keep waste containers securely closed at all times, except when adding waste. Do not leave funnels in the container opening.[10][12]

  • Store the waste container in a designated secondary containment bin to prevent the spread of material in case of a leak.

  • Segregate the waste container from incompatible materials, such as strong oxidizing agents or bases.[10]

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[2][4]

  • Once the waste container is nearly full (approximately 90%), submit a chemical waste pickup request to your EHS department.[10]

  • Do not transport hazardous waste outside of your laboratory. Trained EHS personnel or certified contractors will collect the waste directly from your SAA.[2]

Spill Management

In the event of a spill, prompt and appropriate action is crucial.

  • Small Spills: If you are trained and it is safe to do so, clean up small spills using a chemical spill kit. The absorbent materials used for cleanup must be disposed of as hazardous waste.[2]

  • Large Spills: In the case of a large spill, evacuate the area immediately and notify your institution's EHS or emergency response team.[8] Prevent the spill from entering drains.[8]

Data and Workflow Visualization

To ensure clarity and adherence to the disposal protocol, the following table summarizes the key operational steps, and the diagram illustrates the logical flow of the waste management process.

Phase Action Key Requirements Regulatory Basis
Preparation Don appropriate Personal Protective Equipment (PPE).Chemical-resistant gloves, eye protection, lab coat.OSHA 29 CFR 1910.1200
Collection Segregate and collect waste in a designated container.Separate solids and liquids; use compatible containers.RCRA (40 CFR Part 262)
Labeling Affix a completed hazardous waste tag to the container."Hazardous Waste," full chemical name, date, hazards.EPA, DOT
Storage Store the container in a Satellite Accumulation Area (SAA).Securely closed, secondary containment, away from incompatibles.RCRA (40 CFR §262.15)
Disposal Request a waste pickup from the EHS office.Do not move waste; await collection by authorized personnel.Institutional Policy, RCRA

Disposal Workflow for 2-(6-Oxopiperidin-3-yl)acetic acid

Disposal Workflow for 2-(6-Oxopiperidin-3-yl)acetic acid cluster_0 In-Lab Waste Generation cluster_1 Disposal & Compliance A Start: Generation of 2-(6-Oxopiperidin-3-yl)acetic acid Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Select & Label Hazardous Waste Container B->C D Segregate Waste (Solid vs. Liquid) C->D Categorize E Store in Satellite Accumulation Area (SAA) D->E Store Safely F Container 90% Full: Request EHS Pickup E->F Accumulation Limit G EHS/Contractor Collects Waste F->G Official Handover H Transport to Licensed Waste Facility G->H I End: Proper Disposal (e.g., Incineration) H->I

Caption: Workflow for safe disposal of 2-(6-Oxopiperidin-3-yl)acetic acid.

References

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  • Safety Data Sheet for 2-(2-oxopiperidin-3-yl)acetic acid. Enamine.
  • Chemical and Hazardous Waste. Harvard Environmental Health and Safety.

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